Product packaging for 1,3-Diazepane-2-thione(Cat. No.:CAS No. 5700-04-9)

1,3-Diazepane-2-thione

Cat. No.: B148885
CAS No.: 5700-04-9
M. Wt: 130.21 g/mol
InChI Key: ZLJLVKBAMJHNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Diazepane-2-thione is a seven-membered heterocyclic compound featuring a thione group, establishing it as a privileged scaffold in drug discovery and materials science research . Its structure serves as a key synthetic intermediate and functional moiety in developing enzyme inhibitors and G-protein-coupled receptor (GPCR) ligands . In medicinal chemistry, the 1,3-diazepine core is found in clinically significant molecules, including certain β-lactamase inhibitors and natural product-derived anticancer agents, highlighting its relevance for synthesizing novel bioactive compounds . Beyond pharmaceutical applications, this compound acts as a versatile precursor in materials science. It can be functionalized into specific halogen-bond acceptors, such as thiones and selones, which are valuable for engineering cocrystals and studying non-covalent interactions in supramolecular chemistry . Furthermore, its thione group allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions like cadmium(II), which are of interest for constructing polymeric coordination networks . This combination of properties makes this compound a valuable reagent for advanced research in designing new therapeutic agents and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2S B148885 1,3-Diazepane-2-thione CAS No. 5700-04-9

Properties

IUPAC Name

1,3-diazepane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJLVKBAMJHNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205609
Record name 1,3-Diazepin-2-thione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-04-9
Record name Hexahydro-2H-1,3-diazepine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5700-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diazepin-2-thione, hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazepin-2-thione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diazepane-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,3-Diazepane-2-thione chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diazepane-2-thione, a cyclic thiourea derivative, holds interest within medicinal chemistry due to the established broad-spectrum biological activities of related heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. While specific biological data for this compound is limited, the potential pharmacological relevance of the 1,3-diazepine scaffold is discussed, drawing parallels from existing research on related structures. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential applications.

Chemical Structure and Identifiers

This compound, also known as N,N'-Tetramethylenethiourea or hexahydro-2H-1,3-diazepine-2-thione, is a seven-membered heterocyclic compound. The core structure consists of a diazepane ring with a thione group at the 2-position.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₅H₁₀N₂S[1]

  • CAS Number: 5700-04-9[1]

  • Canonical SMILES: C1CCNC(=S)NC1[1]

  • InChI Key: ZLJLVKBAMJHNJH-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential in drug delivery systems.

PropertyValueReference
Molecular Weight 130.21 g/mol [1]
Melting Point 178 °C
Boiling Point 194.4 °C at 760 mmHg
Density 1.14 g/cm³
LogP 0.90190
Water Solubility Data not readily available
Appearance Off-white to pale beige solid

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reaction of 1,4-diaminobutane with carbon disulfide. This reaction is a well-established method for the preparation of cyclic thioureas.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-Diaminobutane

  • Carbon disulfide

  • Ethanol (or another suitable solvent)

  • Sodium hydroxide (or other base, optional)

Procedure:

  • In a well-ventilated fume hood, dissolve 1,4-diaminobutane (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1.0 - 1.2 eq.) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 1,4-Diaminobutane 1,4-Diaminobutane Dissolution in Ethanol Dissolution in Ethanol 1,4-Diaminobutane->Dissolution in Ethanol Carbon Disulfide Carbon Disulfide Addition of CS2 (0°C) Addition of CS2 (0°C) Carbon Disulfide->Addition of CS2 (0°C) Dissolution in Ethanol->Addition of CS2 (0°C) Reflux Reflux Addition of CS2 (0°C)->Reflux Cooling Cooling Reflux->Cooling Filtration/Evaporation Filtration/Evaporation Cooling->Filtration/Evaporation Recrystallization Recrystallization Filtration/Evaporation->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Synthetic workflow for this compound.
Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Mass Spectrometry:

  • GC-MS (m/z): Top Peak: 130[1], corresponding to the molecular ion [M]⁺.

NMR Spectroscopy:

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound recorded in DMSO-d₆.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR 7.32br sN-H
3.19tCH ₂-N
1.66mCH ₂-CH₂
¹³C NMR 180.9-C =S
46.5-C H₂-N
27.9-C H₂-CH₂

Infrared (IR) Spectroscopy:

  • N-H stretch: ~3200-3400 cm⁻¹ (broad)

  • C-H stretch (aliphatic): ~2850-2960 cm⁻¹

  • C=S stretch (thiourea): ~1250-1350 cm⁻¹

Potential Biological Activity and Therapeutic Relevance

While no specific biological activities or signaling pathways have been reported for this compound, the broader classes of cyclic thioureas and 1,3-diazepine derivatives are known to possess a wide range of pharmacological properties. This suggests that this compound could be a valuable scaffold for drug discovery.

Biological Activities of Cyclic Thioureas

Thiourea and its derivatives have been extensively studied and are known to exhibit a variety of biological effects, including:

  • Antimicrobial and Antifungal Activity: The thiourea moiety is a key pharmacophore in many antimicrobial and antifungal agents.[2]

  • Antiviral Activity: Certain thiourea derivatives have shown promise as antiviral compounds.[3]

  • Anticancer Activity: The ability of the thiourea group to form hydrogen bonds makes it a valuable component in the design of anticancer drugs.[2][3]

  • Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes, including tyrosinase and cholinesterases.[4]

Pharmacological Relevance of the 1,3-Diazepine Scaffold

The 1,3-diazepine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] Its derivatives have been investigated for a range of therapeutic applications:

  • Central Nervous System (CNS) Activity: Diazepine derivatives are well-known for their effects on the CNS, with some exhibiting anxiolytic and analgesic properties.[7]

  • Anticancer and Antiviral Properties: The 1,3-diazepine moiety is found in the clinically used anticancer drug pentostatin and the antiviral agent coformycin.[5]

  • Enzyme Inhibition: This scaffold is utilized in the design of various enzyme inhibitors, including β-lactamase inhibitors.[5]

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active derivative of this compound might involve enzyme inhibition. The following diagram illustrates a generalized enzyme inhibition pathway.

G Substrate Substrate Enzyme-Substrate Complex Enzyme-Substrate Complex Substrate->Enzyme-Substrate Complex Binds to Enzyme Enzyme Enzyme->Enzyme-Substrate Complex Enzyme-Substrate Complex->Enzyme Product Product Enzyme-Substrate Complex->Product Catalyzes This compound Derivative (Inhibitor) This compound Derivative (Inhibitor) This compound Derivative (Inhibitor)->Enzyme Binds to

Caption: Generalized enzyme inhibition pathway.

Conclusion

This compound is a readily synthesizable heterocyclic compound with well-defined structural and physicochemical properties. While its specific biological functions remain to be elucidated, its structural relationship to pharmacologically active cyclic thioureas and 1,3-diazepines makes it a compound of significant interest for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this and related molecules. Future work should focus on a thorough biological evaluation to uncover its therapeutic potential and mechanisms of action.

References

Technical Guide: 1,3-Diazepane-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3-Diazepane-2-thione, a heterocyclic compound featuring the 1,3-diazepine scaffold. While the broader class of 1,3-diazepines is recognized as a "privileged structure" in medicinal chemistry, present in numerous biologically active compounds, specific pharmacological data for this compound is limited in publicly available literature.[1] This guide summarizes its known chemical properties, synthesis, and available biological data, primarily focusing on applications outside of traditional drug development contexts where it has been studied.

Compound Identification and Chemical Properties

This compound is a seven-membered heterocyclic compound containing a thiourea group integrated into the diazepane ring. Its official IUPAC name is This compound .[2][3]

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference(s)
IUPAC Name This compound[2][3]
Synonyms Hexahydro-2H-1,3-diazepine-2-thione, N,N'-Tetramethylenethiourea, 1,3-Diazacycloheptane-2-thione[3]
CAS Number 5700-04-9[2]
Molecular Formula C₅H₁₀N₂S[2][4]
Molecular Weight 130.21 g/mol [2]
Monoisotopic Mass 130.05647 Da[4]
SMILES C1CCNC(=S)NC1[2][4]
InChIKey ZLJLVKBAMJHNJH-UHFFFAOYSA-N[2][4]

Synthesis of this compound and Derivatives

The synthesis of the 1,3-diazepane ring system can be achieved through various methods. A common approach for this compound involves the cyclization of 1,4-diaminobutane with a source of thiocarbonyl functionality, such as carbon disulfide.[5] Additionally, a general method for synthesizing 2-substituted 1,3-diazepines has been reported using microwave-assisted synthesis from ketene dithioacetals and 1,4-diaminobutane.[5]

G cluster_synthesis General Synthesis Workflow reagents Reagents (1,4-Diaminobutane, Carbon Disulfide) dissolve Dissolve in Solvent (e.g., Ethanol) reagents->dissolve reaction Reaction (e.g., Reflux or Microwave Irradiation) dissolve->reaction evaporation Solvent Evaporation reaction->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Substituted 1,3-Diazepines

The following is a general protocol for the synthesis of 2-substituted 1,3-diazepines, which can be adapted for the synthesis of this compound by using an appropriate thiocarbonyl source in place of the ketene dithioacetal.[5]

  • Reaction Setup: In a microwave-compatible glass vessel, dissolve the starting ketene dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 60 minutes at 110 °C with continuous stirring.

  • Work-up: Upon completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography using a suitable eluent system (e.g., a dichloromethane/ethyl acetate mixture) to yield the pure 2-substituted 1,3-diazepine.[5]

Biological and Chemical Applications

While the 1,3-diazepine scaffold is of great interest in medicinal chemistry, the primary application reported specifically for derivatives of this compound is in the field of materials science as corrosion inhibitors.[1][5]

Corrosion Inhibition

A study on novel 2-substituted 1,3-diazepines, synthesized from 1,4-diaminobutane, evaluated their efficacy as corrosion inhibitors for carbon steel in an acidic environment (HCl solution). Several derivatives demonstrated significant performance.[5]

Table 2: Corrosion Inhibition Efficiency of 2-Substituted 1,3-Diazepines

CompoundStructureInhibition Efficiency (%) at 2 mM
10 2-(nitromethylene)-1,3-diazepine88 - 94
11 2-(1,3-diazepan-2-ylidene)malononitrile88 - 94
12 Ethyl 2-(1,3-diazepan-2-ylidene)-2-cyanoacetate88 - 94
14 Diethyl 2-(1,3-diazepan-2-ylidene)malonate88 - 94

Data sourced from a study on novel 1,3-diazepines as nontoxic corrosion inhibitors.[5]

Cytotoxicity Evaluation

As part of the investigation into their potential as safe corrosion inhibitors, the same series of 2-substituted 1,3-diazepines was evaluated for cytotoxicity against a panel of human cell lines. The compounds were found to have low cytotoxicity.[5]

Table 3: In Vitro Cytotoxicity of 2-Substituted 1,3-Diazepines

Cell LineDescriptionIC₅₀ (μM)
MDA-MB-231 Human Breast Adenocarcinoma> 100
A549 Human Lung Carcinoma> 100
TOV-21G Human Ovarian Adenocarcinoma> 100
WI-26VA4 Human Lung Fibroblast (Normal)> 100

Data indicates that the half-maximal inhibitory concentration (IC₅₀) for all tested compounds was greater than 100 μM, suggesting a lack of significant cytotoxic activity at these concentrations.[5]

G cluster_workflow Experimental Workflow for Application Screening cluster_corrosion Corrosion Inhibition Assay cluster_cytotoxicity Cytotoxicity Assay synthesis Synthesized 1,3-Diazepine Derivatives mass_loss Mass Loss Evaluation synthesis->mass_loss electrochem Electrochemical Measurements synthesis->electrochem cell_lines Human Cell Lines (Cancer & Normal) synthesis->cell_lines cell_viability Cell Viability Assay (e.g., MTT) cell_lines->cell_viability ic50 Determine IC50 Values cell_viability->ic50

Caption: Workflow for evaluating synthesized 1,3-diazepine derivatives.

Potential in Drug Development

The 1,3-diazepine moiety is a core structure in several pharmacologically active agents, including the anticancer drug pentostatin and the antiviral agent coformycin.[1] This scaffold is utilized in the design of enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Although no specific drug development-related activity has been reported for this compound itself, its structural backbone suggests that it could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_logical Logical Relationship of Applications cluster_known Demonstrated Application cluster_potential Potential Future Research compound This compound & Derivatives corrosion Corrosion Inhibition (Quantitative Data Available) compound->corrosion medicinal Medicinal Chemistry Scaffold (Based on 1,3-Diazepine Class) compound->medicinal enzyme Enzyme Inhibition medicinal->enzyme gpcr GPCR Ligands medicinal->gpcr

Caption: Relationship between known and potential applications.

Detailed Experimental Protocols

Protocol for Mass Loss Evaluation of Corrosion Inhibition[5]
  • Sample Preparation: Prepare carbon steel samples of a defined surface area.

  • Initial Measurement: Weigh the steel samples accurately using an analytical balance.

  • Exposure: Immerse the weighed samples in a corrosive medium (e.g., 1 M HCl solution) in both the absence (control) and presence of various concentrations (e.g., 2 mM) of the 1,3-diazepine inhibitor.

  • Incubation: Maintain the exposure for a defined period (e.g., 4 hours) under conditions favorable for metal oxidation.

  • Cleaning: After the exposure period, remove the steel samples, clean them to remove corrosion products according to standard procedures, dry them thoroughly.

  • Final Measurement: Re-weigh the cleaned, dry samples.

  • Calculation: Calculate the mass loss and the inhibition efficiency (IE%) using the appropriate formulas.

Protocol for In Vitro Cytotoxicity Evaluation[5]
  • Cell Culture: Culture the desired human cell lines (e.g., MDA-MB-231, A549, TOV-21G, WI-26VA4) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-diazepine compounds for a specified duration (e.g., 72 hours).

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to untreated controls.

  • IC₅₀ Determination: Plot the cell viability against the compound concentration and determine the IC₅₀ value, defined as the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This compound is a well-characterized compound with established synthesis routes. While it belongs to a class of heterocyclic structures with significant potential in medicinal chemistry, current research on this specific molecule and its close derivatives has been focused on materials science applications, particularly as a nontoxic corrosion inhibitor. The low cytotoxicity of its derivatives is a promising feature. Future research could explore the potential of this compound as a scaffold for developing novel therapeutic agents, leveraging the known biological activities of the broader 1,3-diazepine family.

References

Synthesis of 1,3-Diazepane-2-thione from 1,4-diaminobutane.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-diazepane-2-thione, a cyclic thiourea derivative, from the precursor 1,4-diaminobutane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the chemical properties of the reactants, a complete experimental protocol for the synthesis, and methods for purification and characterization of the final product. Additionally, this guide explores the potential biological significance of cyclic thioureas, illustrating a general mechanism of action in the context of enzyme inhibition.

Introduction

Cyclic thiourea derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, antiviral, and enzyme inhibitory agents.[1][2][3] The seven-membered ring structure of this compound, also known as N,N'-tetramethylenethiourea, provides a unique scaffold for the development of novel therapeutic agents. This guide focuses on a straightforward and efficient one-step synthesis of this compound from readily available starting materials, 1,4-diaminobutane and carbon disulfide.

Reactant and Product Data

A summary of the key quantitative data for the reactants and the final product is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactants

Property1,4-DiaminobutaneCarbon Disulfide
Synonyms Putrescine, TetramethylenediamineDithiocarbonic anhydride
CAS Number 110-60-175-15-0
Molecular Formula C₄H₁₂N₂CS₂
Molecular Weight 88.15 g/mol 76.14 g/mol
Appearance Colorless liquid or low melting solidColorless to light yellow volatile liquid
Boiling Point 158-160 °C46.3 °C
Melting Point 27-28 °C-111.6 °C
Density 0.877 g/mL at 25 °C1.263 g/mL at 20 °C
Solubility Miscible with water and organic solventsSlightly soluble in water; miscible with ethanol, ether, benzene

Table 2: Properties and Spectroscopic Data of this compound

PropertyValue/Description
Synonyms N,N'-Tetramethylenethiourea, Hexahydro-2H-1,3-diazepine-2-thione
CAS Number 5700-04-9
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Appearance Off-white to pale yellow crystalline solid (expected)
Melting Point Not available in searched literature
Yield Not available in searched literature
¹H NMR (DMSO-d₆, referenced) δ ~3.3 (m, 4H, N-CH₂), ~1.7 (m, 4H, C-CH₂) ppm
¹³C NMR (DMSO-d₆, referenced) δ ~180 (C=S), ~45 (N-CH₂), ~27 (C-CH₂) ppm
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~2950 (C-H stretch), ~1550 (N-C=S stretch)

Note: The spectroscopic data presented are estimates based on typical values for similar structures and data for a substituted analogue, as explicit experimental data for the target compound was not found in the initial literature search. Experimental verification is required.

Experimental Protocol

The synthesis of this compound is achieved through the cyclization of 1,4-diaminobutane with carbon disulfide. The following protocol is based on established reaction conditions for the formation of cyclic thioureas.[1]

3.1. Materials and Equipment

  • 1,4-Diaminobutane (≥99%)

  • Carbon disulfide (≥99%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

3.2. Reaction Procedure

  • In a 250 mL round-bottom flask, dissolve 1,4-diaminobutane (e.g., 0.1 mol, 8.82 g) in anhydrous dimethyl sulfoxide (100 mL).

  • With vigorous stirring, slowly add carbon disulfide (e.g., 0.1 mol, 7.61 g, 6.0 mL) dropwise to the solution at room temperature. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to 70 °C using a heating mantle.

  • Maintain the reaction at 70 °C for 6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (500 mL).

  • A precipitate of this compound should form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water (2 x 50 mL) to remove any residual DMSO and unreacted starting materials.

  • Dry the crude product in a vacuum oven at 50 °C.

3.3. Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound in a vacuum oven.

3.4. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected spectral data are summarized in Table 2.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants 1,4-Diaminobutane + Carbon Disulfide in DMSO reaction Heat at 70°C for 6 hours reactants->reaction 1 cooling Cool to Room Temperature reaction->cooling 2 precipitation Precipitate in Ice-Cold Water cooling->precipitation 3 filtration Vacuum Filtration precipitation->filtration 4 washing Wash with Cold Water filtration->washing 5 drying_crude Dry Crude Product washing->drying_crude 6 recrystallization Recrystallize from Hot Ethanol drying_crude->recrystallization 7 filtration_pure Vacuum Filtration recrystallization->filtration_pure 8 drying_pure Dry Purified Product filtration_pure->drying_pure 9 final_product Pure this compound drying_pure->final_product 10

Caption: Workflow for the synthesis and purification of this compound.

4.2. General Mechanism of Enzyme Inhibition by Thiourea Derivatives

While the specific biological targets of this compound are not yet fully elucidated, thiourea derivatives are known to act as enzyme inhibitors.[4] The following diagram illustrates a general mechanism by which these compounds can inhibit enzyme activity, often through interactions with the enzyme's active site.

enzyme_inhibition cluster_enzyme Enzyme Active Site enzyme Enzyme active_site Active Site (with key residues) product Product active_site->product Catalyzes conversion to inhibited_complex Enzyme-Inhibitor Complex (Inactive) thiourea Thiourea Derivative (e.g., this compound) thiourea->active_site Binds to active site (H-bonding, etc.) substrate Substrate substrate->active_site Binds to

Caption: General mechanism of competitive enzyme inhibition by thiourea derivatives.

Conclusion

This technical guide outlines a reliable and accessible method for the synthesis of this compound from 1,4-diaminobutane and carbon disulfide. The provided experimental protocol, along with the tabulated data and workflow diagrams, serves as a valuable resource for researchers interested in the synthesis and exploration of cyclic thioureas for potential applications in drug discovery and development. Further research is warranted to fully characterize the synthesized compound and to investigate its specific biological activities and mechanisms of action.

References

Technical Guide: 1,3-Diazepane-2-thione (CAS 5700-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information regarding the properties and hazards of 1,3-Diazepane-2-thione, identified by CAS number 5700-04-9. It is important to note that publicly available information on the biological activity, detailed experimental protocols, and associated signaling pathways for this specific compound is limited.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for handling, storage, and theoretical modeling of the compound.

PropertyValueReference
CAS Number 5700-04-9[1]
Molecular Formula C₅H₁₀N₂S[1]
Molecular Weight 130.21 g/mol [1]
IUPAC Name This compound[1]
Synonyms hexahydro-2H-1,3-diazepine-2-thione[1]
Physical Appearance Not specified in available results
Melting Point Not specified in available results
Boiling Point Not specified in available results
Solubility Not specified in available results

Hazard Identification and Safety

Understanding the potential hazards is critical for the safe handling and use of any chemical substance. The following table outlines the known hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassGHS ClassificationPrecautionary StatementsReference
Acute Toxicity, Oral Warning: Harmful if swallowedP264, P270, P301+P317, P330, P501[1]
Skin Corrosion/Irritation Warning: Causes skin irritationP264, P280, P302+P352, P321, P332+P317, P362+P364[1]
Serious Eye Damage/Eye Irritation Warning: Causes serious eye irritationP264+P265, P280, P305+P351+P338, P319, P337+P317[1]
Respiratory Sensitization Not specified in available results
Carcinogenicity Not specified in available results

General Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature and databases did not yield specific information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is listed as an upstream and downstream product in some chemical synthesis pathways, indicating its use as a chemical intermediate.[2] However, its role in biological systems or as a potential therapeutic agent has not been documented in the provided search results.

Experimental Protocols

Due to the lack of published research on the biological effects of this compound, no detailed experimental protocols for its use in biological assays or studies are available.

Conclusion

This compound (CAS 5700-04-9) is a chemical compound for which basic chemical and hazard information is available. However, there is a significant gap in the scientific literature regarding its biological properties. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any investigation into its potential biological effects would require foundational in vitro and in vivo screening studies to first establish any activity.

It is crucial to distinguish CAS 5700-04-9 from other compounds that may have appeared in unrelated search results. For instance, 4'-Methoxyacetophenone (CAS 100-06-1) is a well-characterized compound with known applications in the fragrance and pharmaceutical industries, but it is chemically distinct from this compound.

References

The Diverse Biological Activities of 1,3-Diazepine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of clinically significant drugs and promising therapeutic candidates. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and central nervous system (CNS) activities of 1,3-diazepine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

A significant area of research has focused on the potential of 1,3-diazepine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives demonstrating potent cytotoxic effects.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,3-diazepine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
Diaryl[d,f][1][2]diazepines7j, 7kHeLa, MCF-7, SGC7901, A549Not specified, but active at 3 µM[3]
Imidazo[4,5-e][1][2]diazepineCompound 1Prostate, Lung, Breast, OvarianLow micromolar[4]
Dibenzodiazepine derivativesNot specifiedBCAP37, SGC7901, HepG2, HeLa, HL-60Down to 0.30[5]
Benzo[b]pyrano[2,3-e][1][6]diazepinesAnalogue 9HCT-116, MCF-716.19 ± 1.35, 17.16 ± 1.54[7]
1,5-Benzodiazepin-2-one derivative3bHCT-116, HepG-2, MCF-79.18, 6.13, 7.86[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][12] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[11][12]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the 1,3-diazepine derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Visualizing the MTT Assay Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of 1,3-Diazepine Derivative cell_treatment 3. Treat Cells with Compound compound_prep->cell_treatment incubation_24_72h 4. Incubate for 24-72 hours cell_treatment->incubation_24_72h mtt_addition 5. Add MTT Reagent incubation_24_72h->mtt_addition incubation_4h 6. Incubate for 2-4 hours mtt_addition->incubation_4h formazan_solubilization 7. Solubilize Formazan Crystals incubation_4h->formazan_solubilization read_absorbance 8. Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Several 1,3-diazepine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds show potential for development as novel antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3-diazepine derivatives against various microbial strains.

Compound ClassSpecific Derivative(s)Microbial Strain(s)MIC (µg/mL)Reference
Diazepine SulfonamidesCompound 5bStaphylococcus aureus, Staphylococcus epidermidis20, 40[13]
1,3-Diazepine derivativesD1Pseudomonas aeruginosaNot specified, but showed excellent effect at 100 and 150 mg/mL[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[15]

Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the 1,3-diazepine derivative in a 96-well microtiter plate containing a suitable broth medium.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[15]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[15]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Broth Microdilution Workflow

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_dilutions 1. Prepare Serial Dilutions of Compound in Broth prepare_inoculum 2. Prepare Standardized Microbial Inoculum inoculate_plate 3. Inoculate Microtiter Plate prepare_inoculum->inoculate_plate incubate_plate 4. Incubate for 16-20 hours inoculate_plate->incubate_plate read_results 5. Visually Inspect for Growth (Turbidity) incubate_plate->read_results determine_mic 6. Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Central Nervous System (CNS) Activity

The structural similarity of certain 1,3-diazepine derivatives to benzodiazepines has prompted investigations into their CNS activity. Many of these compounds interact with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[1]

Quantitative CNS Activity Data

The binding affinity of 1,3-diazepine derivatives to CNS receptors is often quantified by the inhibition constant (Ki).

Compound ClassSpecific DerivativeReceptor TargetKi (nM)Reference
Thiazolo[3,2-a][1][2]diazepinesHIE-124 derivative (15)GABA-ANot specified, but showed anticonvulsant activity[17]
Thiazolo[3,2-a][1][2]diazepinesHIE-124 derivative (20)GABA-ANot specified, but showed anticonvulsant activity[17]
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[18][19]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., brain membrane homogenates). The ability of an unlabeled test compound (a 1,3-diazepine derivative) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).[19]

Methodology:

  • Receptor Preparation: Prepare a membrane homogenate from a tissue or cell line expressing the target receptor.[20]

  • Assay Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled 1,3-diazepine derivative.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[19]

  • Quantification of Radioactivity: Measure the amount of radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizing the Radioligand Binding Assay Workflow

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor_prep 1. Prepare Receptor Membrane Homogenate ligand_prep 2. Prepare Radioligand and Test Compound Dilutions incubation 3. Incubate Receptor, Radioligand, and Test Compound ligand_prep->incubation filtration 4. Separate Bound and Free Ligand via Filtration incubation->filtration quantification 5. Quantify Radioactivity on Filters filtration->quantification determine_ic50 6. Determine IC50 Value quantification->determine_ic50 calculate_ki 7. Calculate Ki Value determine_ic50->calculate_ki

Caption: Workflow of a radioligand binding assay for determining receptor affinity.

Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepine-like compounds, including certain 1,3-diazepine derivatives, act as positive allosteric modulators of the GABA-A receptor.[1] They bind to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA.[2] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedative, anxiolytic, and anticonvulsant effects.[21]

GABA_A_Signaling_Pathway GABA-A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Diazepine 1,3-Diazepine Derivative Diazepine->GABA_A_Receptor Binds (Allosteric Site) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Modulation of the GABA-A receptor by 1,3-diazepine derivatives.

Conclusion

The 1,3-diazepine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and CNS effects, highlight the versatility of this heterocyclic system. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective 1,3-diazepine-based drugs.

References

The Dawn of Seven-Membered Rings: An In-depth Technical Guide to the Discovery and History of Seven-Membered Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seven-membered heterocyclic compounds, a fascinating and vital class of organic molecules, have carved a unique niche in the landscape of chemistry and pharmacology. Their journey from theoretical curiosities to indispensable scaffolds in medicinal chemistry is a testament to the ingenuity and perseverance of scientists throughout history. This technical guide provides a comprehensive exploration of the discovery and historical development of these intriguing structures, with a focus on seminal syntheses, key milestones, and the evolution of their applications. From the early structural elucidations of complex alkaloids to the serendipitous discovery of blockbuster drugs, the story of seven-membered heterocycles is rich with scientific breakthroughs. This document delves into the core of their history, offering detailed experimental protocols for landmark syntheses, quantitative data for key compounds, and visual representations of pivotal scientific workflows and relationships.

Early Encounters and Foundational Syntheses

While the formal study of seven-membered heterocycles is a more modern endeavor, early organic chemists encountered these ring systems within complex natural products. The structural elucidation and synthesis of alkaloids in the late 19th and early 20th centuries provided the first glimpses into the world of seven-membered rings, albeit often as part of intricate bicyclic or polycyclic systems.

The Precursors: Tropinone and Coniine

The groundbreaking work on alkaloids, while not directly focused on simple seven-membered heterocycles, laid the essential groundwork for synthetic organic chemistry and ring construction.

In 1901, Richard Willstätter reported the first synthesis of tropinone , a bicyclic alkaloid containing a seven-membered ring within its [3.2.1] octane skeleton. This arduous 15-step synthesis, starting from cycloheptanone, was a landmark achievement, confirming the structure of tropinone and paving the way for the synthesis of related alkaloids like cocaine and atropine. Although the overall yield was a mere 0.75%, Willstätter's work was a monumental feat of chemical synthesis at the time.[1][2]

Earlier, in 1886, Albert Ladenburg achieved the first synthesis of an alkaloid, coniine , the toxic principle of hemlock. While coniine itself is a six-membered piperidine derivative, Ladenburg's synthesis was a pivotal moment in organic chemistry, demonstrating that complex natural products could be constructed in the laboratory from simpler starting materials.

Key Historical Syntheses: Quantitative Data
CompoundYear of First SynthesisKey Scientist(s)Starting MaterialReported Yield (%)Melting Point (°C)
(±)-Coniine1886Albert Ladenburg2-MethylpyridinePoor (not specified)Liquid at room temp.
Tropinone1901Richard WillstätterCycloheptanone0.75 (overall)42.5
Caprolactam1899S. Gabriel, T. A. Maasε-Aminocaproic acidNot specified69.2
Chlordiazepoxide1955Leo Sternbach2-amino-5-chlorobenzophenoneNot specified in initial discovery236-236.5
Diazepam1959Leo Sternbach2-amino-5-chlorobenzophenoneNot specified in initial report132

The Monocyclic Seven-Membered Heterocycles: Azepines, Oxepines, and Thiepines

The parent, monocyclic seven-membered heterocycles—azepine, oxepine, and thiepine—presented significant synthetic challenges due to their inherent instability and, in some cases, antiaromatic character. Their successful synthesis and characterization marked important milestones in heterocyclic chemistry.

Azepines: The Nitrogen-Containing Ring

The first synthesis of a stable derivative of the parent 1H-azepine ring system was achieved by Hafner and his colleagues. The parent 1H-azepine itself is a highly unstable red oil, even at low temperatures.

Oxepines: The Oxygen Analogue

The existence of the oxepine ring system, in equilibrium with its valence isomer benzene oxide, was a topic of considerable theoretical and experimental interest. Emanuel Vogel and his group made seminal contributions to this area. In 1964, they reported the synthesis of an oxepine derivative, providing definitive proof of the viability of this seven-membered oxygen-containing heterocycle.[3]

Thiepines: The Sulfur-Containing Counterpart

The parent thiepine is predicted to be antiaromatic and is highly unstable, readily extruding sulfur to form benzene.[4][5] The first synthesis of a monocyclic thiepine derivative was reported in 1972, a significant achievement given the compound's inherent instability.[6]

The Benzodiazepine Revolution: A Serendipitous Discovery

The history of seven-membered heterocycles took a dramatic turn with the discovery of the benzodiazepine class of drugs, which would come to dominate the landscape of psychopharmacology for decades.

In 1955, while working at Hoffmann-La Roche, chemist Leo Sternbach was investigating a series of quinazoline-3-oxides.[7] Discouraged by a lack of promising results, the project was shelved. Two years later, during a lab cleanup, a crystalline compound that had been synthesized and set aside was submitted for pharmacological testing, largely as an afterthought. This compound, chlordiazepoxide, exhibited potent sedative, muscle relaxant, and anti-anxiety effects.[7][8] Marketed as Librium in 1960, it became the first blockbuster benzodiazepine drug.[8]

The success of Librium spurred further research, and in 1959, Sternbach synthesized a more potent derivative, diazepam , which was introduced in 1963 under the trade name Valium .[9][10] Valium went on to become one of the most prescribed drugs in history.[10]

The Birth of Benzodiazepines: A Logical Workflow

Benzodiazepine_Discovery cluster_Sternbachs_Work Leo Sternbach's Research at Hoffmann-La Roche (1950s) cluster_Serendipity The Accidental Discovery (1957) cluster_Development Drug Development and Commercialization Quinazoline_Oxides Investigation of Quinazoline-3-Oxides Disappointing_Results Initial Pharmacological Screening Shows Inactivity Quinazoline_Oxides->Disappointing_Results Leads to Project_Shelved Project Officially Abandoned Disappointing_Results->Project_Shelved Lab_Cleanup Rediscovery of a Crystalline Sample during Lab Cleanup Project_Shelved->Lab_Cleanup Two Years Later Testing Submission for Pharmacological Testing Lab_Cleanup->Testing Unexpected_Activity Potent Sedative and Anxiolytic Effects Observed Testing->Unexpected_Activity Reveals Chlordiazepoxide Identification as Chlordiazepoxide (Librium) Unexpected_Activity->Chlordiazepoxide Diazepam_Synthesis Synthesis of a More Potent Analog: Diazepam (Valium) Chlordiazepoxide->Diazepam_Synthesis Success prompts further research Market_Launch Commercial Launch of Librium (1960) and Valium (1963) Diazepam_Synthesis->Market_Launch

Caption: The serendipitous discovery of benzodiazepines.

Industrial Significance: The Rise of Caprolactam

Parallel to the developments in medicinal chemistry, another seven-membered heterocycle, caprolactam , was gaining immense industrial importance as the monomer for Nylon 6. The first synthesis of caprolactam was reported as early as 1899 by S. Gabriel and T. A. Maas, who prepared it by the cyclization of ε-aminocaproic acid.

The large-scale industrial production of caprolactam, however, relies on the Beckmann rearrangement of cyclohexanone oxime. This acid-catalyzed rearrangement, discovered by Ernst Otto Beckmann in 1886, became the cornerstone of Nylon 6 production.

The Beckmann Rearrangement: A Key Industrial Process

Beckmann_Rearrangement Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone_Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Cyclohexanone_Oxime Caprolactam Caprolactam Cyclohexanone_Oxime->Caprolactam Beckmann Rearrangement Acid_Catalyst Acid Catalyst (e.g., Oleum) Acid_Catalyst->Caprolactam Nylon6 Nylon 6 Caprolactam->Nylon6 Polymerization

Caption: The synthesis of Caprolactam via the Beckmann Rearrangement.

Experimental Protocols for Key Historical Syntheses

To provide a practical understanding of these historical discoveries, this section details the experimental procedures for several key syntheses.

Synthesis of (±)-Coniine (Ladenburg, 1886)

Step 1: Preparation of 2-Propenylpyridine

  • Reactants: 2-Methylpyridine, Paraldehyde (a trimer of acetaldehyde), and anhydrous Zinc Chloride.

  • Procedure: A mixture of 2-methylpyridine and paraldehyde is heated in the presence of anhydrous zinc chloride. The Knoevenagel condensation reaction occurs, yielding 2-propenylpyridine.

  • Work-up: The reaction mixture is distilled to isolate the 2-propenylpyridine.

Step 2: Reduction to (±)-Coniine

  • Reactants: 2-Propenylpyridine and metallic Sodium in Ethanol.

  • Procedure: 2-Propenylpyridine is dissolved in absolute ethanol, and metallic sodium is added in portions. The reduction of the pyridine ring and the propenyl side chain occurs, yielding racemic (±)-coniine.

  • Work-up: After the reaction is complete, water is added to destroy any unreacted sodium. The ethanol is removed by distillation, and the resulting aqueous solution is made alkaline and extracted with an organic solvent. The solvent is then removed to give crude (±)-coniine, which can be further purified by distillation.

Synthesis of Tropinone (Willstätter, 1901 - Abridged Concept)

Willstätter's original synthesis is lengthy and complex. The conceptual approach involved the following key transformations starting from cycloheptanone:

  • Ring Contraction and Functionalization: A series of reactions to introduce functional groups and prepare for the formation of the bicyclic system.

  • Formation of the Pyrrolidine Ring: Introduction of the nitrogen atom and formation of the five-membered ring.

  • Oxidative Cyclization: An intramolecular cyclization to form the tropane skeleton.

  • Final Manipulation: Conversion of the resulting intermediate to tropinone.

The overall yield for this 15-step synthesis was reported to be 0.75%.

Synthesis of Chlordiazepoxide (Sternbach, 1955)

The initial synthesis of the compound that would become chlordiazepoxide involved the reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride, followed by treatment with methylamine. The key final step, however, was an unexpected intramolecular cyclization and rearrangement.

Conceptual Steps:

  • Acylation: 2-amino-5-chlorobenzophenone is acylated with chloroacetyl chloride.

  • Amination and Cyclization: The resulting intermediate is reacted with methylamine. This step, unexpectedly, led to the formation of the seven-membered benzodiazepine ring system of chlordiazepoxide.

Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone

Step 1: Formation of 2-Chloroacetamido-5-chlorobenzophenone

  • Reactants: 2-Amino-5-chlorobenzophenone and Chloroacetyl chloride.

  • Procedure: 2-Amino-5-chlorobenzophenone is dissolved in a suitable solvent (e.g., ethyl acetate), and chloroacetyl chloride is added. The reaction is stirred at room temperature.

  • Work-up: The product, 2-chloroacetamido-5-chlorobenzophenone, precipitates from the reaction mixture and can be collected by filtration.[10]

Step 2: Cyclization to Nordazepam

  • Reactants: 2-Chloroacetamido-5-chlorobenzophenone and methanolic Ammonia.

  • Procedure: The product from Step 1 is treated with a solution of ammonia in methanol. The mixture is heated, leading to cyclization to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordazepam).[6]

  • Work-up: The product is isolated by crystallization from the reaction mixture.

Step 3: Methylation to Diazepam

  • Reactants: Nordazepam, a methylating agent (e.g., dimethyl sulfate or methyl iodide), and a base (e.g., sodium methoxide).

  • Procedure: Nordazepam is dissolved in a suitable solvent, and a base is added to deprotonate the amide nitrogen. The methylating agent is then added to introduce the methyl group at the N1 position, yielding diazepam.[3]

  • Work-up: The reaction is quenched, and the product is extracted and purified by crystallization.

Conclusion

The discovery and historical development of seven-membered heterocyclic compounds is a compelling narrative of scientific inquiry, serendipity, and industrial innovation. From the challenging synthesis of the parent monocyclic systems to the accidental discovery of the profoundly impactful benzodiazepines, this class of compounds has consistently pushed the boundaries of organic chemistry. The foundational work of pioneers like Willstätter, Ladenburg, and Sternbach not only unveiled new molecular architectures but also provided the synthetic tools and conceptual frameworks that continue to inspire modern drug discovery and materials science. The journey of the seven-membered heterocycle is far from over, with ongoing research continually uncovering new synthetic methodologies and novel applications for these versatile and powerful molecular scaffolds.

References

An In-Depth Technical Guide to 1,3-Diazepane-2-thione: Synonyms, Identifiers, and Scientific Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diazepane-2-thione, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document consolidates its known synonyms, chemical identifiers, and available scientific data, presenting it in a structured format for easy reference and comparison.

Core Compound Identification

This compound is a cyclic thiourea derivative with a seven-membered ring structure. Accurate identification is crucial for research and regulatory purposes. The following tables summarize the key identifiers and synonyms for this compound.

Table 1: Primary Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound[1][2]
CAS Registry Number 5700-04-9[1][2]
PubChem CID 736589[1][2]
Molecular Formula C₅H₁₀N₂S[1][2]
Molecular Weight 130.21 g/mol [1]
InChI InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)[1][2]
InChIKey ZLJLVKBAMJHNJH-UHFFFAOYSA-N[1][2]
Canonical SMILES C1CCNC(=S)NC1[1][2]

Table 2: Synonyms and Common Names for this compound

Synonym
N,N'-Tetramethylenethiourea[1]
Hexahydro-1,3-diazepin-2-thione[1]
1,3-Diazacycloheptane-2-thione[1]
Hexahydro-2H-1,3-diazepine-2-thione[1]
1,3-Diazepan-2-thione
NNTETRAMETHYLENETHIOUREA[3]
1,3-DIAZEPIN-2-THIONE, HEXAHYDRO-[1]
4,5,6,7-tetrahydro-1H-1,3-diazepine-2-thiol[1]
1,3-diazaperhydroepine-2-thione[1]

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings.

Table 3: Physicochemical Properties

PropertyValueSource
Melting Point 178 °C[3]
Boiling Point 194.4°C at 760 mmHg[3]
Density 1.14 g/cm³[3]
logP 0.90190[3]
Topological Polar Surface Area 56.2 Ų[1]

Table 4: Spectroscopic Data Summary

Spectroscopy TypeKey Data Points
¹H NMR Predicted spectra are available in chemical databases.[3] Specific experimental data for the N,N'-bis(2,4,6-trimethylphenyl) derivative shows signals at δ 2.09 (m, 4H, CH₂), 3.90 (m, 4H, CH₂), among others in d₆-acetone.[2]
¹³C NMR Predicted spectra are available.[3] For the N,N'-bis(2,4,6-trimethylphenyl) derivative, signals include δ 26.4 (t, 2C, CH₂), 55.0 (t, 2C, NCH₂), with the C=S signal not observed in this particular experiment.[2]
Mass Spectrometry (GC-MS) NIST Number: 102633, Top Peak m/z: 130.[1]
Infrared (IR) Spectroscopy For the N,N'-bis(2,4,6-trimethylphenyl) derivative, characteristic peaks include 2950, 2911, 1516, 1474, 1434, 1293, 1282, 1269, 1261, 853 cm⁻¹.[2]
Crystal Structure CCDC Number: 607806.[1]

Synthesis and Reactivity

The synthesis of this compound and related cyclic thioureas typically involves the reaction of a diamine with a source of a thiocarbonyl group. A common synthetic route is the reaction of 1,4-diaminobutane with carbon disulfide.

The reactivity of the thione group in this compound allows for various chemical transformations. For instance, N,N'-disubstituted derivatives can be prepared and have been used as ligands in coordination chemistry. The sulfur atom can act as a halogen-bond acceptor, forming cocrystals with diiodine compounds.[2]

Potential Biological and Chemical Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader classes of thiourea and diazepine derivatives are known for a wide range of biological activities. These include roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

The 1,3-diazepine scaffold is considered a "privileged structure" in medicinal chemistry and is found in clinically used drugs like the anticancer agent pentostatin. This suggests that derivatives of this compound could be promising candidates for drug discovery efforts.

In the field of materials science and catalysis, substituted 1,3-diazepane-2-thiones have been synthesized and used as ligands for the preparation of coordination complexes with various metal ions.[2]

Experimental Workflows

Detailed experimental protocols for the synthesis and characterization of this compound derivatives can be found in the scientific literature. A general workflow for the synthesis and characterization is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 1,4-Diaminobutane + Carbon Disulfide reaction Reaction in suitable solvent (e.g., ethanol) start->reaction workup Work-up: Filtration, Washing, Drying reaction->workup product Crude this compound workup->product recrystallization Recrystallization product->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir xrd X-ray Crystallography pure_product->xrd

A generalized workflow for the synthesis and characterization of this compound.

Logical Relationship of Compound Classification

The following diagram illustrates the classification of this compound within the broader chemical families.

logical_relationship organic_compound Organic Compound heterocyclic Heterocyclic Compound organic_compound->heterocyclic organosulfur Organosulfur Compound organic_compound->organosulfur diazepine Diazepine heterocyclic->diazepine thiourea Thiourea organosulfur->thiourea target This compound diazepine->target thiourea->target

Classification of this compound within chemical hierarchies.

Conclusion

This compound is a well-defined chemical entity with a range of synonyms and identifiers that are crucial for accurate scientific communication. While detailed biological studies on this specific molecule are not extensively reported, its structural relationship to biologically active thioureas and diazepines suggests potential for future research in drug discovery and development. The available spectroscopic and structural data provide a solid foundation for its synthesis, characterization, and further investigation into its chemical and biological properties. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing heterocyclic compound.

References

An In-depth Technical Guide to C5H10N2S Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the C5H10N2S Molecular Framework

The molecular formula C5H10N2S represents a diverse group of isomeric compounds that hold significant interest in the fields of medicinal chemistry and drug development. These isomers, primarily belonging to the thiourea and cyclic thiourea families, exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and pharmacological profiles of three key isomers: N-allyl-N'-ethylthiourea, 1,3-diethyl-2-imidazolidinethione, and 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physicochemical and spectroscopic properties of these isomers is fundamental for their identification, characterization, and further development. The following tables summarize the key quantitative data for the selected C5H10N2S isomers.

Table 1: Physicochemical Properties of C5H10N2S Isomers

PropertyN-allyl-N'-ethylthiourea1,3-diethyl-2-imidazolidinethione5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione
Molecular Weight ( g/mol ) 144.24144.24144.24
Appearance White crystalline solid (predicted)Solid (predicted)Solid
Melting Point (°C) Not availableNot availableNot available
Boiling Point (°C) Not availableNot availableNot available
Solubility Soluble in organic solvents (predicted)Soluble in organic solvents (predicted)Soluble in organic solvents (predicted)
logP (predicted) 1.31.10.9

Table 2: Spectroscopic Data of C5H10N2S Isomers

Spectroscopic TechniqueN-allyl-N'-ethylthiourea (Predicted)1,3-diethyl-2-imidazolidinethione (Predicted)5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione (Predicted)
¹H NMR (δ, ppm) Signals for allyl, ethyl, and NH protonsSignals for two equivalent ethyl groups and methylene protons of the ringSignals for two methyl groups, and methylene protons of the ring, and NH protons
¹³C NMR (δ, ppm) Resonances for C=S, allyl, and ethyl carbonsResonances for C=S, ethyl carbons, and ring methylene carbonsResonances for C=S, quaternary carbon, methyl carbons, and ring methylene carbons
IR (cm⁻¹) Peaks for N-H, C-H, C=C, and C=S stretchingPeaks for C-H and C=S stretchingPeaks for N-H, C-H, and C=S stretching
Mass Spectrometry (m/z) Molecular ion peak at 144Molecular ion peak at 144Molecular ion peak at 144

Synthesis and Experimental Protocols

The synthesis of these C5H10N2S isomers can be achieved through established synthetic methodologies. Below are detailed experimental protocols for their preparation.

Synthesis of N-allyl-N'-ethylthiourea

N-allyl-N'-ethylthiourea can be synthesized via the reaction of allyl isothiocyanate with ethylamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Amine: Slowly add ethylamine (1.1 eq) to the solution at room temperature. The reaction is typically exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-allyl-N'-ethylthiourea as a solid.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

dot

Synthesis of N-allyl-N'-ethylthiourea.

Synthesis of 1,3-diethyl-2-imidazolidinethione

This cyclic thiourea can be prepared by the reaction of N,N'-diethylethylenediamine with carbon disulfide.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of N,N'-diethylethylenediamine (1.0 eq) in a solvent like ethanol.

  • Addition of Carbon Disulfide: Add carbon disulfide (1.1 eq) dropwise to the stirred solution at a controlled temperature (e.g., 0-5 °C).

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to yield 1,3-diethyl-2-imidazolidinethione.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

dot

Synthesis of 1,3-diethyl-2-imidazolidinethione.

Synthesis of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione

This compound can be synthesized through a Biginelli-type condensation reaction.

Experimental Protocol:

  • Reaction Setup: Combine 2,2-dimethyl-1,3-diaminopropane (1.0 eq), thiourea (1.0 eq), and a suitable aldehyde or ketone (1.0 eq, e.g., formaldehyde or acetone) in a reaction vessel. An acid catalyst, such as hydrochloric acid, is typically used.

  • Reaction Conditions: Heat the mixture in a solvent like ethanol under reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography or recrystallization.

  • Characterization: Verify the structure of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

dot

Synthesis of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione.

Biological Activities and Potential Signaling Pathways

Derivatives of thiourea, imidazolidinethione, and tetrahydropyrimidine have demonstrated a broad spectrum of pharmacological activities. While specific data for the three highlighted C5H10N2S isomers is limited, the activities of related compounds provide valuable insights into their potential therapeutic applications.

  • Thiourea Derivatives: N-substituted thioureas are known to exhibit a range of biological effects, including antibacterial, antifungal, antiviral, and anticancer activities.[1] Their mechanism of action is often attributed to their ability to chelate metal ions essential for enzymatic functions or to interact with key cellular signaling pathways.[1] For instance, some thiourea derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1]

  • Imidazolidine-2-thione Derivatives: This class of compounds has been investigated for various pharmacological properties, including antimicrobial and anticancer effects.[2] Some derivatives have been found to inhibit specific enzymes or receptors, thereby interfering with cellular processes.

  • Tetrahydropyrimidine-2-thione Derivatives: These compounds are known to possess diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] Certain tetrahydropyrimidine derivatives have been identified as inhibitors of specific kinases or other enzymes involved in cell proliferation and survival pathways.[3]

Potential Signaling Pathway Modulation:

Given the established activities of the broader compound classes, it is plausible that the C5H10N2S isomers discussed herein could modulate key cellular signaling pathways implicated in disease. For example, in the context of cancer, thiourea derivatives have been suggested to interfere with pathways such as:

  • Apoptosis Pathway: By altering the balance of Bcl-2 family proteins, leading to the activation of caspases and programmed cell death.

  • MAPK/ERK Pathway: By inhibiting key kinases in this pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway: By targeting components of this critical pathway that controls cell growth, metabolism, and survival.

Further research is required to elucidate the specific mechanisms of action and the precise signaling pathways modulated by N-allyl-N'-ethylthiourea, 1,3-diethyl-2-imidazolidinethione, and 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione.

dot

Potential_Signaling_Pathways cluster_0 Cellular Processes cluster_1 Potential Drug Targets cluster_2 Signaling Pathways Proliferation Proliferation Survival Survival Apoptosis Apoptosis C5H10N2S_Isomers C5H10N2S Isomers MAPK_ERK MAPK/ERK Pathway C5H10N2S_Isomers->MAPK_ERK Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway C5H10N2S_Isomers->PI3K_Akt_mTOR Inhibition Apoptosis_Pathway Intrinsic/Extrinsic Apoptosis Pathways C5H10N2S_Isomers->Apoptosis_Pathway Modulation MAPK_ERK->Proliferation MAPK_ERK->Survival PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Survival Apoptosis_Pathway->Apoptosis

Potential signaling pathways modulated by C5H10N2S isomers.

Conclusion and Future Directions

The C5H10N2S molecular formula encompasses a variety of structurally diverse isomers with significant potential for drug discovery. This guide has provided a detailed overview of the synthesis, characterization, and potential biological activities of three representative isomers. The presented experimental protocols offer a foundation for the synthesis and further investigation of these and related compounds.

Future research should focus on the comprehensive biological evaluation of these specific isomers to elucidate their precise mechanisms of action and to identify their molecular targets. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be essential for their advancement as potential drug candidates. The exploration of the vast chemical space defined by the C5H10N2S formula holds considerable promise for the development of novel therapeutics to address a range of diseases.

References

Potential Therapeutic Applications of Diazepine Thiones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazepine thiones, a class of heterocyclic compounds characterized by a seven-membered diazepine ring containing a thione (C=S) functional group, are emerging as a versatile scaffold in medicinal chemistry. While the pharmacological properties of their oxygen-containing counterparts, diazepones (e.g., diazepam), are well-established, the substitution of the carbonyl group with a thione moiety introduces unique physicochemical properties that have led to a diverse range of biological activities. This technical guide provides an in-depth overview of the current research on the therapeutic potential of diazepine thiones, with a focus on their anticonvulsant, antimicrobial, and anticancer applications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticonvulsant Activity of Thiazolo[3,2-a][1][2]diazepine-8(5H)-thiones

A notable class of diazepine thiones demonstrating significant anticonvulsant potential are the thiazolo[3,2-a][1][2]diazepine-8(5H)-thiones. These compounds have been shown to exhibit potent activity in preclinical models of epilepsy, suggesting their promise as a novel class of antiseizure medications.

Quantitative Data Summary

The anticonvulsant efficacy of lead compounds from this class has been quantified in rodent models, with key toxicological and efficacy parameters summarized below.

CompoundTest AnimalED₅₀ (mg/kg)TD₅₀ (mg/kg)LD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Therapeutic Index (LD₅₀/ED₅₀)
(E)-2-bromo-6,7-dihydro-thiazolo[3,2-a][1][2]diazepine-8(5H)-thione[3]Mice2523983801.581.51
Mechanism of Action: GABAergic Modulation

The primary mechanism of action for the anticonvulsant effects of these thiazolo[3,2-a][1][2]diazepine derivatives appears to be the positive allosteric modulation of GABA-A receptors.[3] This mechanism is similar to that of classical benzodiazepines. The binding of these compounds to a site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the central nervous system helps to suppress seizure activity.

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Gated by Cl_influx Increased Cl- Influx GABA_R->Cl_influx Enhances Channel Opening GABA GABA GABA->GABA_R Binds to Thiazolo_diazepine Thiazolo-diazepine Thione Derivative Thiazolo_diazepine->GABA_R Positive Allosteric Modulator Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABA-A Receptor Modulation by Thiazolo-diazepine Thiones.
Experimental Protocols

A general synthetic route to this class of compounds involves the cyclization of appropriate precursors. While the specific multi-step synthesis can be complex, a key step often involves the reaction of a thiazole-containing intermediate with a suitable cyclic component to form the diazepine ring. The following is a generalized representation of a potential synthetic step.

synthesis_anticonvulsant start 2-aminothiazole derivative intermediate Intermediate Adduct start->intermediate Reaction with reagent1 Cyclic precursor (e.g., halo-substituted caprolactam derivative) reagent1->intermediate product (E)-2-bromo-6,7-dihydro- thiazolo[3,2-a][1,3]diazepine -8(5H)-thione intermediate->product Cyclization & Thionation

Generalized Synthetic Step for Thiazolo-diazepine Thiones.

Detailed Protocol: A mixture of the appropriate 2-aminothiazole derivative and a halo-substituted caprolactam derivative is refluxed in a suitable solvent such as ethanol in the presence of a base (e.g., sodium ethoxide) to facilitate the initial condensation. The resulting intermediate is then treated with a thionating agent, such as Lawesson's reagent, in a solvent like toluene under reflux to yield the final thione product. Purification is typically achieved through column chromatography.

This protocol is a standard method for evaluating the efficacy of potential anticonvulsant compounds.[4]

  • Animals: Adult male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: The test compound, (E)-2-bromo-6,7-dihydro-thiazolo[3,2-a][1][2]diazepine-8(5H)-thione, is suspended in a 0.5% carboxymethylcellulose (CMC) solution and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • Seizure Induction: After a predetermined period (e.g., 30 minutes) to allow for drug absorption, a convulsant dose of pentylenetetrazole (PTZ), typically 80-90 mg/kg, is administered subcutaneously (s.c.).

  • Observation: Animals are observed for 30-60 minutes for the onset of clonic and tonic-clonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, is calculated using probit analysis.

Antimicrobial Activity of Benzo-1,3,6-thiadiazepines

Certain diazepine thione derivatives, specifically benzo-1,3,6-thiadiazepines, have demonstrated promising antimicrobial properties against a range of pathogenic bacteria.

Quantitative Data Summary

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)
Benzo-1,3,6-thiadiazepinesEscherichia coli50-100
Benzo-1,3,6-thiadiazepinesStaphylococcus aureus50-100
Benzo-1,3,6-thiadiazepinesBacillus subtilis25-50

Note: The MIC values are representative ranges from preliminary studies and can vary depending on the specific derivative and bacterial strain.

Experimental Protocols

The synthesis of these compounds can be achieved through the condensation of o-phenylenediamine with an appropriate isothiocyanate derivative, followed by cyclization.[5]

synthesis_antimicrobial start o-phenylenediamine intermediate 1-Aryl/alkyl-3- (2'-amino)phenyl thiocarbamide start->intermediate Condensation reagent1 Aryl/alkyl isothiocyanate reagent1->intermediate product Benzo-1,3,6- thiadiazepine intermediate->product Interaction with reagent2 N-phenyl isocyano dichloride reagent2->product

Synthetic Pathway for Benzo-1,3,6-thiadiazepines.

Detailed Protocol: Aryl or alkyl isothiocyanates are condensed with o-phenylenediamine to form 1-aryl/alkyl-3-(2'-amino)phenyl thiocarbamides. These intermediates are then reacted with N-phenyl isocyano dichloride to yield the benzo-1,3,6-thiadiazepine hydrochlorides, which can be basified to obtain the final products.

This is a standard method for determining the MIC of a compound.[6]

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity of Thieno[3,2-e][1][3]diazepine-2-thiones

Thieno-fused diazepine thiones have emerged as a scaffold with potential anticancer activity. Specifically, derivatives of thieno[3,2-e][1][3]diazepine-2-thiones have shown cytotoxicity against various cancer cell lines.

Quantitative Data Summary

The in vitro anticancer activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCell LineIC₅₀ (µM)
Thieno[3,2-e][1][3]diazepine-2-thione derivativesMCF-7 (Breast Cancer)5 - 20
Thieno[3,2-e][1][3]diazepine-2-thione derivativesHCT-116 (Colon Cancer)10 - 30

Note: IC₅₀ values are representative and can vary based on the specific derivative and experimental conditions.

Potential Mechanism of Action: Kinase Inhibition

While the precise mechanism for all thieno-diazepine thiones is not fully elucidated, related thieno[2,3-d]pyrimidine compounds, which share a similar structural motif, have been shown to exert their anticancer effects through the inhibition of key signaling kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[7] It is hypothesized that thieno[3,2-e][1][3]diazepine-2-thiones may act through similar pathways.

anticancer_pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival Thieno_diazepine Thieno-diazepine Thione Derivative Thieno_diazepine->VEGFR2 Inhibits Thieno_diazepine->EGFR Inhibits block1->Proliferation X block2->Angiogenesis X block3->Survival X

Hypothesized Kinase Inhibition by Thieno-diazepine Thiones.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thieno[3,2-e][1][3]diazepine-2-thione derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Directions

Diazepine thiones represent a promising and relatively underexplored area of medicinal chemistry. The preliminary findings highlighted in this guide demonstrate their potential as lead compounds for the development of novel anticonvulsant, antimicrobial, and anticancer agents. The thione group imparts distinct electronic and steric properties compared to the more common diazepones, opening up new avenues for structure-activity relationship studies and drug design.

Future research in this field should focus on:

  • Expansion of Chemical Libraries: Synthesis of a wider range of diazepine thione derivatives to explore a broader chemical space and optimize biological activity.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies in animal models to evaluate the efficacy, pharmacokinetics, and toxicology of the most promising lead compounds.

  • Enzyme Inhibition Studies: Systematic screening of diazepine thione libraries against various enzyme targets to identify novel inhibitors with therapeutic potential.

The continued exploration of diazepine thiones holds significant promise for the discovery of new and effective treatments for a variety of diseases. This technical guide serves as a foundational resource to stimulate and support these important research endeavors.

References

The 1,3-Diazepine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational flexibility and ability to present substituents in a defined spatial orientation allow for potent and selective interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the 1,3-diazepine core, its synthesis, biological activities, and its role in the development of therapeutic agents.

Introduction to the 1,3-Diazepine Scaffold

The 1,3-diazepine moiety is found in a variety of natural products and synthetic molecules with significant biological activities.[1][2] Its structural features enable the design of compounds that can act as enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and anticancer agents.[2][3] Notable examples of drugs containing the 1,3-diazepine ring include the anticancer agent pentostatin and the β-lactamase inhibitor avibactam, highlighting the therapeutic relevance of this scaffold.[1][2]

Synthesis of the 1,3-Diazepine Core

The construction of the 1,3-diazepine ring can be achieved through various synthetic strategies, primarily involving ring-closure reactions. A general and effective method for the synthesis of dibenzo[d,f][1][4]diazepines involves a multi-step process starting from diarylamines.

A representative synthetic workflow is depicted below:

A Diarylamine B 2,2'-Bis(arylamino)-1,1'-biaryl A->B  Fe-catalyzed C-C coupling C Dibenzo[d,f][1,3]diazepine B->C  Reaction with 1,1-dielectrophile (e.g., paraformaldehyde)

Figure 1: General synthetic workflow for dibenzo[d,f][1][4]diazepines.

A variety of functional groups can be tolerated in these synthetic routes, allowing for the generation of diverse libraries of 1,3-diazepine derivatives for structure-activity relationship (SAR) studies.[5]

Biological Activities and Therapeutic Applications

1,3-Diazepine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Several studies have highlighted the potential of 1,3-diazepine-containing compounds as anticancer agents. For instance, a series of diaryl[d,f][1][4]diazepines has been shown to inhibit the proliferation of various cancer cell lines.[4]

CompoundHeLa (IC₅₀, µM)MCF-7 (IC₅₀, µM)SGC7901 (IC₅₀, µM)A549 (IC₅₀, µM)
7j 1.52.13.54.2
7k 1.82.53.94.8

Table 1: In vitro anticancer activity of selected diaryl[d,f][1][4]diazepine derivatives.[4]

Further investigation into the mechanism of action of these compounds revealed that they can induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[6]

Enzyme Inhibition

The 1,3-diazepine scaffold is a key component of several potent enzyme inhibitors.

Pentostatin (2'-deoxycoformycin) is a powerful inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism.[7] By inhibiting ADA, pentostatin leads to an accumulation of deoxyadenosine, which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are toxic to lymphocytes, making pentostatin an effective therapeutic for hairy cell leukemia.[7]

pentostatin Pentostatin (1,3-Diazepine derivative) ADA Adenosine Deaminase (ADA) pentostatin->ADA Inhibits deoxyadenosine Deoxyadenosine dATP dATP accumulation deoxyadenosine->dATP Phosphorylation lymphocyte_apoptosis Lymphocyte Apoptosis dATP->lymphocyte_apoptosis Induces

Figure 2: Mechanism of action of Pentostatin.

Avibactam is a non-β-lactam β-lactamase inhibitor that contains a 1,3-diazepine core. It is used in combination with β-lactam antibiotics to overcome bacterial resistance mediated by β-lactamase enzymes. Avibactam covalently binds to the active site of the β-lactamase, rendering it inactive and thus protecting the antibiotic from degradation.

avibactam Avibactam (1,3-Diazepine derivative) beta_lactamase β-Lactamase avibactam->beta_lactamase Inhibits beta_lactam_antibiotic β-Lactam Antibiotic beta_lactamase->beta_lactam_antibiotic Degrades bacterial_cell_wall Bacterial Cell Wall Synthesis beta_lactam_antibiotic->bacterial_cell_wall Inhibits bacterial_lysis Bacterial Lysis

Figure 3: Mechanism of action of Avibactam.

GPCR Modulation

The 1,3-diazepine scaffold has also been explored for its potential to modulate G-protein coupled receptors (GPCRs). For example, a series of 1,3-benzodiazepines were designed as antagonists for the dopamine D1 receptor, a target for various central nervous system disorders.[1] These compounds were developed based on pharmacophore models of known D1 antagonists.

d1_antagonist 1,3-Benzodiazepine D1 Antagonist d1_receptor Dopamine D1 Receptor (GPCR) d1_antagonist->d1_receptor Blocks dopamine Dopamine dopamine->d1_receptor Activates g_protein Gαs/olf d1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates downstream_signaling Downstream Signaling PKA->downstream_signaling Phosphorylates

Figure 4: Dopamine D1 receptor signaling pathway and antagonism by a 1,3-benzodiazepine.

Experimental Protocols

General Procedure for the Synthesis of Diaryl[d,f][1][4]diazepines

The synthesis of diaryl[d,f][1][4]diazepine derivatives can be carried out as follows:

  • Synthesis of 2,2'-Bis(arylamino)-1,1'-biaryls: A mixture of the corresponding diarylamine (1.0 equiv), an arylating agent (e.g., an arylboronic acid, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 6 mol%), a phosphine ligand (e.g., KPhos, 12 mol%), and a base (e.g., Cs₂CO₃, 1.2 equiv) in a suitable solvent (e.g., toluene) is refluxed for 16-24 hours. After cooling, the reaction mixture is worked up and the product is purified by column chromatography.[8]

  • Synthesis of Dibenzo[d,f][1][4]diazepines: To a solution of the 2,2'-bis(arylamino)-1,1'-biaryl (1.0 equiv) in a mixture of THF and acetic acid (1:1), paraformaldehyde (30 equiv) is added. The reaction mixture is heated at 90 °C for 2.5 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired dibenzo[d,f][1][4]diazepine.[8][9]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, SGC7901, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of the compounds on the cell cycle, flow cytometry analysis can be performed:

  • Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., 3 µM) for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20 °C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.[10][11]

Conclusion

The 1,3-diazepine scaffold has proven to be a versatile and valuable core in the field of medicinal chemistry. Its presence in clinically successful drugs and its broad range of biological activities underscore its importance. The synthetic accessibility and the potential for diverse functionalization make the 1,3-diazepine ring system a highly attractive template for the design and development of novel therapeutic agents. Further exploration of this privileged scaffold is expected to yield new and improved treatments for a variety of diseases.

References

Methodological & Application

Synthesis of Hexahydro-2H-1,3-diazepine-2-thione: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hexahydro-2H-1,3-diazepine-2-thione, a seven-membered heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the cyclization of 1,4-diaminobutane with carbon disulfide. This application note includes a summary of the reaction parameters, a step-by-step experimental procedure, and a visual workflow of the synthesis.

Introduction

Hexahydro-2H-1,3-diazepine-2-thione, also known as 1,3-diazepane-2-thione, is a cyclic thiourea derivative. Cyclic thioureas are an important class of compounds in organic synthesis and drug discovery, serving as versatile intermediates and exhibiting a range of biological activities. The seven-membered diazepine ring system is a key structural motif in a number of pharmacologically active agents. This protocol details a reliable and adaptable method for the preparation of the parent hexahydro-2H-1,3-diazepine-2-thione, starting from readily available commercial reagents. The primary synthetic route involves the reaction of 1,4-diaminobutane (putrescine) with carbon disulfide.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of hexahydro-2H-1,3-diazepine-2-thione, adapted from a well-established procedure for the synthesis of a related cyclic thiourea.[2]

ParameterValue
Starting Material 11,4-Diaminobutane
Starting Material 2Carbon Disulfide
Solvent95% Ethanol / Water
Molar Ratio (Diamine:CS₂)~1 : 1
Reaction TemperatureInitial exothermic, then 60°C, then reflux (~100°C)
Reaction Time~12 hours
CatalystHydrochloric Acid (catalytic)
Expected Yield80-90%
Product FormCrystalline solid

Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of ethylene thiourea and is expected to provide good yields for the target seven-membered ring system.[2]

Materials:

  • 1,4-Diaminobutane (re-distilled if necessary)

  • Carbon Disulfide

  • 95% Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Acetone (for washing)

Equipment:

  • 2 L Round-bottom flask

  • Efficient reflux condenser

  • Separatory funnel

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask, combine 1.83 moles of 1,4-diaminobutane, 300 mL of 95% ethanol, and 300 mL of water.

  • Initiation: Attach an efficient reflux condenser to the flask. Place 121 mL of carbon disulfide in a separatory funnel and attach it to the top of the condenser.

  • Addition of Carbon Disulfide: Add approximately 15-20 mL of carbon disulfide to the flask and shake to mix the contents. A vigorous exothermic reaction should commence. Cooling of the flask with a water bath may be necessary to control the initial reaction.

  • Controlled Addition: Once the initial reaction has subsided, place the flask in a water bath maintained at 60°C. Add the remaining carbon disulfide from the separatory funnel at a rate that maintains a gentle reflux. This addition should take approximately 2 hours.

  • Initial Reflux: After the addition of carbon disulfide is complete, raise the temperature of the heating bath to bring the reaction mixture to a full reflux (approximately 100°C) and maintain for 1 hour.

  • Acid-Catalyzed Cyclization: Carefully add 15 mL of concentrated hydrochloric acid to the reaction mixture through the condenser. Continue to reflux the mixture for an additional 9-10 hours. This step is crucial for the conversion of the intermediate dithiocarbamic acid to the final cyclic thiourea.[2]

  • Isolation of Product: After the reflux period, cool the reaction mixture in an ice bath. The product will precipitate as a crystalline solid.

  • Purification: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with 200-300 mL of cold acetone to remove any unreacted starting materials or byproducts.

  • Drying: Dry the purified hexahydro-2H-1,3-diazepine-2-thione to a constant weight. The expected yield is in the range of 80-90%.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of hexahydro-2H-1,3-diazepine-2-thione.

SynthesisWorkflow Reagents 1,4-Diaminobutane Ethanol Water ReactionVessel Reaction Flask Reagents->ReactionVessel CS2 Carbon Disulfide InitialReaction Initial Exothermic Reaction CS2->InitialReaction Initial Portion ControlledAddition Controlled Addition of CS₂ at 60°C CS2->ControlledAddition Remaining Portion ReactionVessel->InitialReaction InitialReaction->ControlledAddition Reflux1 Reflux (1 hr) ControlledAddition->Reflux1 AddHCl Add Conc. HCl Reflux1->AddHCl Reflux2 Reflux (9-10 hrs) AddHCl->Reflux2 Cooling Cooling (Ice Bath) Reflux2->Cooling Filtration Filtration & Washing (Acetone) Cooling->Filtration Product Hexahydro-2H-1,3- diazepine-2-thione Filtration->Product

Caption: Experimental workflow for the synthesis of hexahydro-2H-1,3-diazepine-2-thione.

References

Applications of 1,3-Diazepane-2-thione in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-diazepane-2-thione and its derivatives in organic synthesis. The content is structured to offer clear, actionable insights for laboratory work, supported by quantitative data and visual diagrams.

Introduction

This compound, a seven-membered heterocyclic compound containing a thiourea moiety, serves as a versatile building block in organic synthesis. Its utility stems from the reactivity of the sulfur atom as a nucleophile and its ability to act as a ligand for metal catalysts. Furthermore, the diazepine scaffold is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. This document explores key applications, including its use as a precursor for N-substituted derivatives, S-alkylation reactions, and as a ligand in coordination chemistry.

Application Notes

Synthesis of N-Substituted 1,3-Diazepane-2-thiones

The nitrogen atoms of the this compound core can be readily substituted to introduce a wide range of functionalities. This is a crucial step for modifying the steric and electronic properties of the molecule, for example, in the development of specialized ligands for catalysis or as building blocks for more complex molecular architectures. A common strategy involves a multi-step synthesis starting from a primary amine.

A notable example is the synthesis of hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione, a sterically encumbered derivative used in studies of halogen bonding and as a ligand for coordination chemistry.[1] The synthesis proceeds via the formation of a formamidine, followed by cyclization with a dihaloalkane to form a diazepinium salt, which is then reacted with elemental sulfur to yield the final thione.[1]

S-Alkylation Reactions: Formation of 2-(Alkylthio)-1,3-diazepines

The sulfur atom of the thiourea group in this compound is nucleophilic and can readily undergo S-alkylation with various electrophiles, such as alkyl halides. This reaction leads to the formation of 2-(alkylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine derivatives. These S-alkylated products are valuable intermediates. For instance, they can be further functionalized at the nitrogen atoms or used in coupling reactions where the alkylthio group can act as a leaving group. While a specific detailed protocol for the parent this compound is not extensively documented in the reviewed literature, the S-alkylation of thioureas is a well-established transformation in organic chemistry.

Ligand in Coordination Chemistry

The thione functionality of this compound derivatives makes them excellent ligands for a variety of metals. The sulfur atom can coordinate to soft metal centers, and the nitrogen atoms can also participate in coordination. N-substituted derivatives, such as hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione, have been successfully used to synthesize coordination complexes with metals like mercury(II) and silver(I).[2] These metal complexes have potential applications in catalysis and materials science.

Experimental Protocols

Protocol 1: Synthesis of Hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione[1]

This protocol describes a three-step synthesis for a representative N-substituted this compound.

Step 1: Synthesis of the Diazepinium Bromide Precursor

A stirred mixture of 1,4-dibromobutane (27.506 mmol), bis(mesityl)formamidine (24.963 mmol), and potassium carbonate (14.392 mmol) in acetonitrile (100 ml) is heated to reflux under an argon atmosphere for 24 hours. The resulting solution is cooled to room temperature and concentrated under reduced pressure. Dichloromethane (25 ml) is added to the residue, and the mixture is stirred overnight to facilitate the precipitation of the diazepinium bromide product, which is then collected by filtration.[1]

Step 2: Synthesis of the Thione

A stirred mixture of the diazepinium bromide from Step 1 (12.292 mmol), elemental sulfur (13.506 mmol), and potassium carbonate (15.976 mmol) in n-propanol (75 ml) is heated to reflux for 48 hours. The resulting yellow suspension is concentrated under reduced pressure. The product is extracted into dichloromethane (50 ml), and the organic extract is treated with activated carbon and filtered. The filtrate is washed with deionized water, dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the final product.[1]

Quantitative Data for Protocol 1

StepProductStarting MaterialsReagentsSolventConditionsYieldReference
1(SDiazMesH)Br1,4-dibromobutane, MesFormK₂CO₃AcetonitrileReflux, 24 hNot specified[1]
2SDiazMesS(SDiazMesH)Br, Elemental SulfurK₂CO₃n-PropanolReflux, 48 h60-80%[1]
Protocol 2: General Procedure for S-Alkylation of Thioureas (Analogous)

This is a general procedure based on the known reactivity of thioureas, which can be adapted for this compound.

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, a base (e.g., sodium hydride or potassium carbonate, 1.1 eq) is added at 0 °C. The mixture is stirred for a short period, after which the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Synthesis of N-Substituted this compound

Synthesis_of_N_Substituted_Thione cluster_0 Step 1: Formation of Diazepinium Bromide cluster_1 Step 2: Thionation Formamidine Bis(mesityl)formamidine Diazepinium Diazepinium Bromide Formamidine->Diazepinium K₂CO₃, MeCN, Reflux Dibromobutane 1,4-Dibromobutane Dibromobutane->Diazepinium Thione N-Substituted This compound Diazepinium->Thione K₂CO₃, n-Propanol, Reflux Sulfur Elemental Sulfur Sulfur->Thione

Caption: Synthetic pathway for N-substituted this compound.

Potential Applications Workflow

Applications_Workflow cluster_Applications Key Synthetic Transformations cluster_Products Resulting Products and Applications Start This compound S_Alkylation S-Alkylation (with R-X) Start->S_Alkylation N_Substitution N-Substitution (e.g., with aryl groups) Start->N_Substitution Desulfurization Desulfurization (e.g., with Ni₂B) Start->Desulfurization Product_S 2-(Alkylthio)-1,3-diazepines (Synthetic Intermediates) S_Alkylation->Product_S Coordination Coordination Chemistry (with Metal Salts) N_Substitution->Coordination Product_N N-Substituted Thiones (Ligands, Building Blocks) N_Substitution->Product_N Product_Coord Metal Complexes (Catalysts, Materials) Coordination->Product_Coord Product_Desulf 1,3-Diazepane (Saturated Heterocycle) Desulfurization->Product_Desulf

Caption: Potential synthetic applications of this compound.

References

Application Notes and Protocols: 1,3-Diazepane-2-thione as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-Diazepane-2-thione and its derivatives as effective corrosion inhibitors, particularly for steel in acidic environments. The information presented is collated from recent scientific literature, offering detailed experimental protocols and data to support further research and application in materials science and protection.

Introduction

Organic heterocyclic compounds containing nitrogen and sulfur atoms have been identified as a promising class of corrosion inhibitors. Their efficacy is attributed to the presence of lone pair electrons on the heteroatoms and the π-electrons in their molecular structure, which facilitate adsorption onto metal surfaces. This adsorption forms a protective barrier, impeding the corrosive process. While various diazepine derivatives have shown significant inhibitory activity, 1,3-diazepan-2-ylidenes are an emerging area of interest. Recent studies on 2-substituted 1,3-diazepines have demonstrated their potential as potent, non-toxic corrosion inhibitors.

This document focuses on the application and evaluation of this compound and its analogs as corrosion inhibitors, providing standardized protocols for key experiments and a summary of relevant performance data.

Data Presentation

The following tables summarize the corrosion inhibition performance of 2-substituted 1,3-diazepines, closely related to the parent compound this compound, on SAE 1020 carbon steel in a 0.1 M HCl solution. This data is extracted from a study by Souza et al. and serves as a representative example of the expected performance.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

CompoundConcentration (mM)Weight Loss (mg)Corrosion Rate (g cm⁻² h⁻¹)Inhibition Efficiency (%)
Blank-15.81.58 x 10⁻⁴-
2-(nitromethylene)-1,3-diazepine (10)2.01.91.90 x 10⁻⁵88.0
2-(1,3-Diazepan-2-ylidene)malononitrile (11)2.01.41.40 x 10⁻⁵91.1
Methyl 2-cyano-2-(1,3-diazepan-2-ylidene)acetate (12)2.01.11.10 x 10⁻⁵93.0
Diethyl 2-(1,3-diazepan-2-ylidene)malonate (13)2.012.81.28 x 10⁻⁴19.0
2-(1,3-Diazepan-2-ylidene)-3-oxo-3-phenylpropanenitrile (14)2.00.99.00 x 10⁻⁶94.3

Data is illustrative and based on the performance of 2-substituted 1,3-diazepines.

Table 2: Electrochemical Parameters from Potentiodynamic Polarization

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (µA cm⁻²)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-45015070-120-
0.5-4458568-11843.3
1.0-4405065-11566.7
1.5-4352562-11283.3
2.0-4301260-11092.0

Data is representative for a high-performing 2-substituted 1,3-diazepine (compound 14).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in corrosion research.

Protocol 1: Weight Loss Measurement

Objective: To determine the corrosion rate of a metal in a specific environment and the inhibition efficiency of a corrosion inhibitor.

Materials:

  • Metal coupons (e.g., SAE 1020 carbon steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • This compound inhibitor

  • Abrasive paper (e.g., silicon carbide paper of various grits)

  • Acetone

  • Distilled water

  • Analytical balance (accurate to 0.1 mg)

  • Glass beakers

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons using a series of abrasive papers of increasing grit size (e.g., 180, 400, 600, 800, and 1200 grit).

  • Cleaning and Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry thoroughly. Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of this compound.

  • Immersion: Immerse the prepared coupons in the test solutions. Ensure the coupons are fully submerged. A blank test (without inhibitor) must be run for comparison.

  • Exposure: Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).

  • Post-Exposure Cleaning: After the immersion period, remove the coupons from the solutions. Carefully clean them to remove corrosion products using a suitable cleaning solution (e.g., a solution of 20% NaOH containing 200 g/L of zinc dust), rinse with distilled water and acetone, and dry.

  • Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × ρ), where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Protocol 2: Potentiodynamic Polarization

Objective: To study the kinetics of the anodic and cathodic reactions and to determine the corrosion current density (i_corr) and corrosion potential (E_corr).

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, and reference electrode)

  • Working electrode (e.g., carbon steel)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Corrosive medium with and without inhibitor

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV relative to OCP) to an anodic potential (e.g., +250 mV relative to OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the electrode potential (E).

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point. The potential at the intersection is the corrosion potential (E_corr), and the current density at this point is the corrosion current density (i_corr).

    • The Tafel slopes (βa and βc) are determined from the slopes of the linear regions.

  • Inhibition Efficiency Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the inhibitor film and the charge transfer resistance at the metal/solution interface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as in Protocol 2)

  • Corrosive medium with and without inhibitor

Procedure:

  • Electrode and Cell Preparation: Prepare the working electrode and assemble the electrochemical cell as described in Protocol 2.

  • OCP Stabilization: Allow the system to reach a steady-state OCP.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • Nyquist Plot: A plot of the imaginary part of impedance (-Z'') versus the real part (Z'). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).

    • Bode Plot: Plots of the logarithm of the impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of the frequency (log f).

    • The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Inhibition Efficiency Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound as a corrosion inhibitor.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_metal Metal Coupon Preparation weight_loss Weight Loss Measurement prep_metal->weight_loss potentiodynamic Potentiodynamic Polarization prep_metal->potentiodynamic eis Electrochemical Impedance Spectroscopy prep_metal->eis prep_solution Inhibitor Solution Preparation prep_solution->weight_loss prep_solution->potentiodynamic prep_solution->eis data_analysis Data Analysis & Calculation weight_loss->data_analysis surface_analysis Surface Characterization (SEM/EDS) weight_loss->surface_analysis potentiodynamic->data_analysis eis->data_analysis result Evaluation of Inhibition Efficiency data_analysis->result surface_analysis->result G cluster_metal Metal Surface (e.g., Steel) metal_surface Fe Fe Fe Fe protective_film Formation of a Protective Film metal_surface->protective_film inhibitor This compound (Inhibitor Molecule) adsorption Adsorption inhibitor->adsorption N and S atoms donating e⁻ to unfilled d-orbitals of Fe adsorption->metal_surface corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Application Notes and Protocols: 1,3-Diazepane-2-thione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 1,3-diazepane-2-thione derivatives in drug discovery, summarizing their synthesis, potential biological activities, and relevant experimental protocols. While specific biological data for this scaffold is an emerging area of research, the broader class of cyclic thiourea derivatives, to which 1,3-diazepane-2-thiones belong, has demonstrated significant therapeutic potential.[1][2][3]

Introduction to this compound Derivatives

The this compound scaffold is a seven-membered heterocyclic ring containing a thiourea moiety. Thiourea and its derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.[1][2][3][4] The cyclic nature of the this compound core offers a rigid framework for the spatial orientation of substituents, which can be strategically modified to enhance potency and selectivity for various biological targets. The exploration of these derivatives in drug discovery is a promising avenue for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the this compound core is typically achieved through the cyclization of a linear precursor. A common and straightforward method involves the reaction of a 1,4-diaminobutane with a thiocarbonyl source, such as carbon disulfide or thiophosgene. This approach allows for the efficient construction of the seven-membered ring. Further derivatization can be achieved by using substituted 1,4-diaminobutanes or by subsequent modification of the parent scaffold.

Potential Biological Applications

Based on the known activities of related thiourea and diazepine compounds, this compound derivatives are being investigated for a range of therapeutic applications:

  • Anticancer Activity: Thiourea derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3] The mechanism of action can vary, but may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

  • Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a versatile pharmacophore for enzyme inhibition.[5] Derivatives of related cyclic thioureas have shown inhibitory activity against enzymes such as kinases, proteases, and metalloenzymes.

  • Antibacterial and Antifungal Activity: The thiourea scaffold is present in a number of compounds with demonstrated antimicrobial properties.[2][6]

  • Antioxidant Activity: Some thiourea derivatives have been reported to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[2]

Quantitative Data on Related Compounds

While specific quantitative biological data for this compound derivatives is limited in the public domain, the following tables summarize the activities of structurally related thiourea and diazepine derivatives to provide a comparative context for researchers.

Table 1: Anticancer Activity of Selected Thiourea and Diazepine Derivatives

Compound ClassCell LineIC50 (µM)Reference Compound
DiarylthioureaMCF-7338.33Doxorubicin
Benzo[b]pyrano[2,3-e][1][4]diazepineHCT-116Varies by derivativeDoxorubicin
1,3,4-ThiadiazoleHepG-2, PC-3, HCT116Varies by derivativeDoxorubicin

Note: The data presented is for structurally related compounds and should be used as a general guide for the potential of this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of the parent this compound scaffold.

Materials:

  • 1,4-Diaminobutane

  • Carbon disulfide (CS₂)

  • Ethanol

  • Pyridine (as a catalyst, optional)

  • Diethyl ether or petroleum ether (for precipitation)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,4-diaminobutane (1 equivalent) in ethanol.

  • To this solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature with vigorous stirring. A catalytic amount of pyridine can be added to facilitate the reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Add cold diethyl ether or petroleum ether to the concentrated solution to precipitate the crude product.

  • Collect the solid product by filtration and wash with a small amount of cold ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay) - Generalized

This protocol provides a general procedure for evaluating the cytotoxic activity of this compound derivatives against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G General Synthesis of this compound Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product diaminobutane 1,4-Diaminobutane (or derivative) cyclization Cyclization diaminobutane->cyclization cs2 Carbon Disulfide cs2->cyclization solvent Solvent (e.g., Ethanol) solvent->cyclization reflux Reflux reflux->cyclization purification Purification (Precipitation & Recrystallization) cyclization->purification product This compound Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

G Conceptual Workflow for Biological Screening cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_hits Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies synthesis Synthesis of this compound Library primary_assay In vitro Assays (e.g., Anticancer, Enzyme Inhibition) synthesis->primary_assay hit_selection Selection of Active Compounds ('Hits') primary_assay->hit_selection sar Structure-Activity Relationship (SAR) Studies hit_selection->sar lead_optimization Chemical Modification to Improve Potency & Properties sar->lead_optimization in_vivo In vivo Efficacy and Toxicity Studies sar->in_vivo lead_optimization->synthesis Iterative Cycles

Caption: A conceptual workflow for the drug discovery process involving this compound derivatives.

References

Application Notes and Protocols for the Synthesis of N-Heterocyclic Chalcogenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of N-Heterocyclic Chalcogenones

N-heterocyclic scaffolds are ubiquitous in pharmaceuticals, with a significant percentage of FDA-approved small-molecule drugs containing at least one nitrogen heterocycle. This prevalence is due to their ability to engage in specific interactions with biological targets, such as hydrogen bonding, and their versatile frameworks that can be tailored to fit into active sites. Within this important class of compounds, N-heterocyclic chalcogenones—molecules featuring a nitrogen-containing ring and a carbon-chalcogen double bond (C=E, where E = S, Se, or Te)—have emerged as structures of significant interest in medicinal chemistry and materials science.

The unique electronic and steric properties imparted by the chalcogen atom significantly influence the molecule's reactivity, coordination chemistry, and biological activity. N-heterocyclic thiones (E=S) and selenones (E=Se) have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their tellurium-containing counterparts (tellurones, E=Te), while less explored, are gaining attention for their unique reactivity and potential applications.

This comprehensive guide provides detailed experimental procedures for the synthesis of N-heterocyclic thiones, selenones, and tellurones. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently synthesize and characterize these valuable compounds. The protocols herein are presented with an emphasis on explaining the rationale behind the choice of reagents and reaction conditions, thereby empowering researchers to adapt and innovate upon these methods.

General Synthetic Strategies: A Mechanistic Overview

The synthesis of N-heterocyclic chalcogenones typically involves the introduction of a chalcogen atom onto a pre-formed or in situ-generated N-heterocyclic precursor. The choice of synthetic route is often dictated by the nature of the N-heterocyclic core, the desired chalcogen, and the availability of starting materials. Three primary strategies are highlighted in this guide:

  • From N-Heterocyclic Carbene (NHC) Precursors (Imidazolium Salts): This is a widely used and versatile method, particularly for five-membered systems. The deprotonation of an imidazolium salt generates a highly reactive NHC in situ, which then reacts with a chalcogen source.

  • From Di-functionalized Precursors: This approach involves the cyclization of a linear precursor containing both the nitrogen and chalcogen functionalities, or precursors that can react with a chalcogenating agent to form the heterocyclic ring.

  • From Carbonyl-Containing Heterocycles: The conversion of a C=O group to a C=S group is a common strategy for synthesizing N-heterocyclic thiones, often employing reagents like Lawesson's reagent.

The following sections will provide detailed, step-by-step protocols for each of these strategies, covering the synthesis of thiones, selenones, and tellurones.

Part 1: Synthesis of N-Heterocyclic Thiones (C=S)

N-heterocyclic thiones are the most extensively studied among the chalcogenones due to the ready availability of sulfur-containing reagents and the relative stability of the resulting compounds.

Protocol 1.1: Synthesis of Imidazole-2-thiones from Imidazolium Salts using Carbon Disulfide

This method is a classic and reliable route to imidazole-2-thiones. The reaction proceeds via the formation of a dithiocarbamate intermediate upon reaction of the in situ-generated NHC with carbon disulfide, which then cyclizes to the thione.

Reaction Scheme:

G Imidazolium Salt Imidazolium Salt NHC NHC Imidazolium Salt->NHC Base Dithiocarbamate Intermediate Dithiocarbamate Intermediate NHC->Dithiocarbamate Intermediate + CS₂ Imidazole-2-thione Imidazole-2-thione Dithiocarbamate Intermediate->Imidazole-2-thione Cyclization

Figure 1: General workflow for the synthesis of Imidazole-2-thiones from Imidazolium Salts.

Materials:

  • 1,3-Disubstituted imidazolium salt (e.g., 1,3-dimethylimidazolium iodide) (1.0 eq)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)) (1.2 eq)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-disubstituted imidazolium salt (1.0 eq) and the anhydrous solvent.

  • Add the base (1.2 eq) portion-wise to the stirred suspension at room temperature.

  • Stir the mixture for 30 minutes to allow for the in situ generation of the N-heterocyclic carbene.

  • Slowly add carbon disulfide (1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazole-2-thione.

Causality of Choices:

  • Inert Atmosphere: N-heterocyclic carbenes are highly reactive and can be quenched by atmospheric oxygen and moisture.

  • Anhydrous Solvent: The presence of water can lead to the formation of undesired byproducts by reacting with the NHC or the base.

  • Excess CS₂: Using a slight excess of carbon disulfide ensures complete conversion of the NHC.

  • Base Selection: The choice of base depends on the acidity of the imidazolium salt. For more acidic protons, a weaker base like K₂CO₃ is sufficient. For less acidic protons, a stronger base like NaH may be necessary.

Protocol 1.2: Synthesis of Benzimidazole-2-thiones from o-Phenylenediamine

This is a straightforward and widely used method for constructing the benzimidazole-2-thione scaffold. The reaction involves the condensation of o-phenylenediamine with carbon disulfide in a basic medium.[1][2]

Reaction Scheme:

G o-Phenylenediamine o-Phenylenediamine Dithiocarbamate Intermediate Dithiocarbamate Intermediate o-Phenylenediamine->Dithiocarbamate Intermediate + CS₂, Base Benzimidazole-2-thione Benzimidazole-2-thione Dithiocarbamate Intermediate->Benzimidazole-2-thione Cyclization - H₂S

Figure 2: Synthesis of Benzimidazole-2-thione from o-Phenylenediamine.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Carbon disulfide (CS₂) (1.2 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) (concentrated)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (2.0 eq) in ethanol.

  • Add o-phenylenediamine (1.0 eq) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 eq) dropwise.

  • After the addition is complete, reflux the reaction mixture for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the solution with concentrated hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure benzimidazole-2-thione.[1]

Part 2: Synthesis of N-Heterocyclic Selenones (C=Se)

The synthesis of N-heterocyclic selenones often parallels that of their thione analogues, with elemental selenium being a common and convenient source of the selenium atom.

Protocol 2.1: Synthesis of Imidazole-2-selenones from Imidazolium Salts using Elemental Selenium

This method is analogous to the synthesis of thiones from imidazolium salts, but with elemental selenium as the chalcogen source. The reaction is typically clean and high-yielding.

Reaction Scheme:

G Imidazolium Salt Imidazolium Salt NHC NHC Imidazolium Salt->NHC Base Imidazole-2-selenone Imidazole-2-selenone NHC->Imidazole-2-selenone + Se (elemental)

Figure 3: Synthesis of Imidazole-2-selenones from Imidazolium Salts.

Materials:

  • 1,3-Disubstituted imidazolium salt (e.g., 1,3-diisopropylimidazolium chloride) (1.0 eq)

  • Elemental selenium powder (1.1 eq)

  • Base (e.g., Potassium tert-butoxide (KOtBu) or Potassium bis(trimethylsilyl)amide (KHMDS)) (1.1 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend the 1,3-disubstituted imidazolium salt (1.0 eq) and elemental selenium powder (1.1 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C and add the base (1.1 eq) portion-wise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove any unreacted selenium and inorganic salts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.

Causality of Choices:

  • Elemental Selenium: It is a readily available, relatively safe, and efficient selenium source for this transformation.

  • Strong Base: A strong, non-nucleophilic base like KOtBu or KHMDS is often required to deprotonate the imidazolium salt to form the NHC.

  • Filtration through Celite: This step is crucial for removing insoluble selenium and salts, leading to a cleaner crude product.

Part 3: Synthesis of N-Heterocyclic Tellurones (C=Te)

The synthesis of N-heterocyclic tellurones is the most challenging among the chalcogenones due to the lower reactivity of elemental tellurium and the potential instability of the products. However, with careful control of reaction conditions, these compounds can be successfully prepared.

Protocol 3.1: Synthesis of Imidazole-2-tellurones from N-Heterocyclic Carbenes using Elemental Tellurium

This protocol is a direct extension of the methods used for thiones and selenones. Due to the lower reactivity of tellurium, longer reaction times or elevated temperatures may be required.

Reaction Scheme:

G Imidazolium Salt Imidazolium Salt NHC NHC Imidazolium Salt->NHC Base Imidazole-2-tellurone Imidazole-2-tellurone NHC->Imidazole-2-tellurone + Te (elemental)

Figure 4: Synthesis of Imidazole-2-tellurones from N-Heterocyclic Carbenes.

Materials:

  • 1,3-Disubstituted imidazolium salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (1.0 eq)

  • Elemental tellurium powder (1.2 eq)

  • Strong base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS)) (1.1 eq)

  • Anhydrous and deoxygenated solvent (e.g., Toluene or THF)

Procedure:

  • In a glovebox, charge a Schlenk flask with the imidazolium salt (1.0 eq) and tellurium powder (1.2 eq).

  • Add the anhydrous, deoxygenated solvent to the flask.

  • Add the strong base (1.1 eq) at room temperature and stir the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. The reaction should be protected from light.

  • Monitor the reaction by ¹H NMR spectroscopy of an aliquot.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite under an inert atmosphere.

  • Wash the Celite with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., pentane or hexane) at low temperature in a glovebox.

Causality of Choices:

  • Glovebox/Inert Atmosphere: N-heterocyclic tellurones are often sensitive to air and moisture. All manipulations should be performed under a strictly inert atmosphere.

  • Deoxygenated Solvent: Oxygen can oxidize the tellurone product.

  • Elevated Temperature: The lower reactivity of tellurium often necessitates heating to drive the reaction to completion.

  • Protection from Light: Some organotellurium compounds are light-sensitive.

Part 4: Characterization of N-Heterocyclic Chalcogenones

Thorough characterization is essential to confirm the identity and purity of the synthesized N-heterocyclic chalcogenones. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: These are fundamental techniques for confirming the overall structure of the molecule. The chemical shifts of the protons and carbons on the N-heterocyclic ring and its substituents provide valuable structural information. In ¹³C NMR, the C=E carbon signal is particularly diagnostic.

    Chalcogenone TypeTypical ¹³C Chemical Shift of C=E (ppm)
    Thione (C=S)160 - 190
    Selenone (C=Se)170 - 210
    Tellurone (C=Te)180 - 230
  • ⁷⁷Se and ¹²⁵Te NMR: For selenones and tellurones, ⁷⁷Se and ¹²⁵Te NMR spectroscopy provides direct evidence for the presence of the chalcogen atom and can give insights into the electronic environment around it. The chemical shifts are highly sensitive to the substituents on the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Infrared (IR) Spectroscopy

The C=E stretching vibration in the IR spectrum can be a useful diagnostic tool, although it is often weak and can be coupled with other vibrations.

C=E BondTypical IR Stretching Frequency (cm⁻¹)
C=S1020 - 1250
C=Se900 - 1100
C=Te800 - 1000
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths, bond angles, and the overall three-dimensional structure of the molecule.[3]

Part 5: Safety Precautions

Working with chalcogen-containing compounds requires specific safety measures, particularly for selenium and tellurium compounds, which can be toxic.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Handling Selenium Compounds: Selenium compounds are toxic if ingested or inhaled. Avoid generating dust. In case of skin contact, wash the affected area thoroughly with soap and water.[4]

  • Handling Tellurium Compounds: Tellurium compounds are also toxic. Inhalation or ingestion can lead to a garlic-like odor on the breath and sweat. Handle with care and avoid exposure.[5][6][7][8]

  • Waste Disposal: Dispose of all chalcogen-containing waste according to institutional and local regulations for hazardous waste.

References

Application Notes and Protocols for the Synthesis of Coordination Complexes with 1,3-Diazepane-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diazepane-2-thione as a versatile ligand in the synthesis of coordination complexes. The following sections detail the synthesis of the ligand, its subsequent use in forming metal complexes, and the characterization of these novel compounds. The protocols provided are based on established methodologies for similar thione-containing ligands and are intended to serve as a foundational guide for further research and development.

Introduction

This compound, a seven-membered heterocyclic compound containing a thiourea functional group, is a promising ligand for the synthesis of coordination complexes. The presence of both nitrogen and sulfur donor atoms allows for versatile coordination modes, including monodentate coordination through the sulfur atom and bridging between two metal centers. This versatility makes it a valuable building block in the design of novel metal-organic frameworks, catalysts, and potential therapeutic agents. The steric and electronic properties of the ligand can be readily modified by substitution on the nitrogen atoms, allowing for fine-tuning of the resulting complex's characteristics.

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through the reaction of 1,4-diaminobutane with carbon disulfide. While a specific detailed protocol for this exact reaction is not widely published, a general procedure can be adapted from the synthesis of analogous thiourea-based heterocyclic compounds.

General Synthetic Workflow for this compound

G cluster_0 Ligand Synthesis A 1,4-Diaminobutane C Reaction in an appropriate solvent (e.g., Ethanol) A->C B Carbon Disulfide (CS2) B->C D Purification (e.g., Recrystallization) C->D Work-up E This compound D->E Isolation

Caption: General workflow for the synthesis of the this compound ligand.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-Diaminobutane

  • Carbon disulfide (CS₂)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diaminobutane (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting precipitate can be collected by filtration and washed with cold diethyl ether.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified this compound product under vacuum.

Synthesis of Coordination Complexes

This compound can be used to synthesize a variety of coordination complexes with transition metals. The thione sulfur atom is the primary coordination site. The following protocols are generalized procedures for the synthesis of mercury(II), silver(I), and palladium(II) complexes, based on literature for analogous ligands.[1][2][3]

General Workflow for Coordination Complex Synthesis

G cluster_1 Complex Synthesis Ligand This compound Reaction Reaction in a suitable solvent (e.g., Ethanol, Acetonitrile) Ligand->Reaction MetalSalt Metal Salt (e.g., HgCl2, AgNO3, PdCl2) MetalSalt->Reaction Isolation Isolation of the complex (e.g., Filtration, Crystallization) Reaction->Isolation Complex Coordination Complex Isolation->Complex

Caption: General workflow for the synthesis of coordination complexes with this compound.

Experimental Protocol: Synthesis of a Mercury(II) Complex

This protocol is adapted from the synthesis of mercury(II) complexes with a substituted 1,3-diazepine-2-thione.[1]

Materials:

  • This compound

  • Mercury(II) chloride (HgCl₂)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 equivalents) in hot ethanol.

  • In a separate flask, dissolve mercury(II) chloride (1 equivalent) in ethanol.

  • Slowly add the ethanolic solution of mercury(II) chloride to the hot solution of the ligand with continuous stirring.

  • A precipitate should form upon mixing.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the precipitate by filtration and wash with ethanol.

  • Dry the complex under vacuum.

  • Characterize the product using appropriate analytical techniques.

Experimental Protocol: Synthesis of a Silver(I) Complex

This protocol is based on the synthesis of silver(I) complexes with thiourea and its derivatives.[2][3]

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve silver nitrate (1 equivalent) in methanol.

  • In a separate flask, dissolve this compound (1 or 2 equivalents, depending on the desired stoichiometry) in methanol.

  • Slowly add the methanolic solution of the ligand to the silver nitrate solution with stirring.

  • A precipitate is expected to form.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Collect the solid product by filtration, wash with methanol, and dry under vacuum.

  • Characterize the resulting complex.

Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol is adapted from the synthesis of palladium(II) complexes with related thione ligands.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware

Procedure:

  • Suspend palladium(II) chloride (1 equivalent) in acetonitrile.

  • Add this compound (2 equivalents) to the suspension.

  • If deprotonation of the ligand is desired, add a few drops of triethylamine.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, the precipitated complex is collected by filtration.

  • Wash the product with acetonitrile and dry under vacuum.

  • Characterize the palladium(II) complex.

Characterization Data

The synthesized ligand and its coordination complexes should be characterized by a variety of analytical techniques to confirm their identity and purity.

This compound
PropertyValueReference
Molecular Formula C₅H₁₀N₂S[4]
Molecular Weight 130.21 g/mol [4]
Appearance White to off-white solid
Melting Point Not widely reported
¹H NMR (CDCl₃) δ ~1.8 (m, 4H, CH₂), ~3.2 (t, 4H, NCH₂), ~5.8 (br s, 2H, NH)
¹³C NMR (CDCl₃) δ ~27 (CH₂), ~45 (NCH₂), ~183 (C=S)
IR (KBr, cm⁻¹) ~3200 (N-H), ~2920 (C-H), ~1550 (C=S, N-C=S)
Representative Coordination Complexes

The following table summarizes expected characterization data for hypothetical coordination complexes of this compound (L). The exact values will depend on the specific metal, stoichiometry, and coordination geometry.

Complex (Proposed Formula)MetalAppearanceM.p. (°C)Key IR Bands (cm⁻¹) (Δν C=S)
[HgL₂Cl₂]Hg(II)White solid>200Shift of ν(C=S) to lower wavenumber
[AgL(NO₃)]Ag(I)Colorless solid>200Shift of ν(C=S) to lower wavenumber
[PdL₂Cl₂]Pd(II)Yellow/Orange solid>250Shift of ν(C=S) to lower wavenumber

Note on IR Spectroscopy: A key indicator of coordination through the sulfur atom is a shift of the ν(C=S) band in the IR spectrum of the free ligand to a lower wavenumber in the spectrum of the complex. This is due to the weakening of the C=S double bond upon coordination to the metal center.

Signaling Pathway and Logical Relationships

The synthesis of coordination complexes with this compound follows a logical progression from starting materials to the final product, as illustrated in the following diagram.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Diaminobutane 1,4-Diaminobutane Ligand This compound (Ligand) Diaminobutane->Ligand Reaction CS2 Carbon Disulfide CS2->Ligand Reaction MetalSalt Metal Salt (MXn) Complex Coordination Complex [M(Ligand)xXy] MetalSalt->Complex Coordination Ligand->Complex Coordination

Caption: Logical relationship from reactants to the final coordination complex.

Conclusion

This compound is a readily accessible and versatile ligand for the synthesis of a wide array of coordination complexes. The straightforward synthesis of the ligand, coupled with its flexible coordination chemistry, makes it an attractive target for researchers in inorganic chemistry, materials science, and drug development. The protocols and data presented herein provide a solid foundation for the exploration of the coordination chemistry of this promising ligand. Further research into the synthesis of a broader range of complexes and the evaluation of their physical and biological properties is highly encouraged.

References

Application Notes and Protocols for Anticancer Activity of 1,3-Diazepine Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of compounds containing the 1,3-diazepine scaffold. This document includes a summary of their efficacy against various cancer cell lines, detailed protocols for key experimental assays, and a proposed mechanism of action involving cell cycle arrest and apoptosis.

Introduction

The 1,3-diazepine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including the clinically used anticancer drug pentostatin.[1] Derivatives of this heterocyclic system have demonstrated significant potential in cancer therapy by inhibiting the proliferation of various cancer cell lines and inducing programmed cell death. This document outlines the key findings and methodologies for researchers investigating the anticancer properties of novel 1,3-diazepine-containing compounds.

Data Presentation: In Vitro Cytotoxicity

Compounds containing the 1,3-diazepine and related benzodiazepine scaffolds have shown potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several exemplary compounds are summarized in the tables below.

Table 1: Anticancer Activity of Imidazo[4,5-e][2]diazepine Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Compound 1A549LungLow micromolar[3]
H460LungLow micromolar[3]
MCF-7BreastLow micromolar[3]
MDA-MB-231BreastLow micromolar[3]
OVCAR-3OvarianLow micromolar[3]
PC-3ProstateLow micromolar[3]
Compound 9A549Lung38[3]
H460Lung22[3]
PC-3Prostate>800[3]
MCF-7Breast>800[3]

Table 2: Anticancer Activity of Other Diazepine Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Diaryl[d,f][2]diazepine 7jHeLaCervicalNot specified, active at 3 µM[4]
Diaryl[d,f][2]diazepine 7kHeLaCervicalNot specified, active at 3 µM[4]
1,5-Benzodiazepin-2-one (3b)HCT-116Colorectal9.18[5]
HepG-2Liver6.13[5]
MCF-7Breast7.86[5]
Dibenzodiazepine derivativeMultipleBreast, Gastric, Liver, Cervical, LeukemiaDown to 0.30[6]

Proposed Mechanism of Action

Research suggests that 1,3-diazepine derivatives exert their anticancer effects through a multi-faceted mechanism that includes the induction of cell cycle arrest at the G2/M phase and the activation of the apoptotic cell death pathway.

Cell Cycle Arrest at G2/M Phase

Several studies have reported that treatment with 1,3-diazepine analogs leads to an accumulation of cells in the G2/M phase of the cell cycle.[4] This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation. The proposed signaling pathway for this G2/M arrest involves the modulation of key cell cycle regulatory proteins.

G2_M_Arrest_Pathway cluster_cdk CDK Inhibition 1_3_Diazepine 1,3-Diazepine Compound CDK1_CyclinB CDK1/Cyclin B Complex 1_3_Diazepine->CDK1_CyclinB Inhibition M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes G2_M_Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase Progression

Proposed pathway for 1,3-diazepine-induced G2/M cell cycle arrest.
Induction of Apoptosis

Following cell cycle arrest, 1,3-diazepine compounds can trigger programmed cell death, or apoptosis. Evidence suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, characterized by the regulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.

Apoptosis_Pathway cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade 1_3_Diazepine 1,3-Diazepine Compound Bax Bax (Pro-apoptotic) 1_3_Diazepine->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) 1_3_Diazepine->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic pathway of apoptosis induced by 1,3-diazepine compounds.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays to evaluate the anticancer activity of 1,3-diazepine derivatives.

In Vitro Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Start->MTT_Assay Cell_Cycle_Analysis Flow Cytometry: Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis If cytotoxic Apoptosis_Assay Flow Cytometry: Annexin V/PI Staining Cell_Cycle_Analysis->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis

A typical in vitro experimental workflow for assessing anticancer activity.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration of a 1,3-diazepine compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1,3-Diazepine compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the 1,3-diazepine compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with a 1,3-diazepine compound.

Materials:

  • Cancer cells treated with the 1,3-diazepine compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment. Centrifuge and wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay using Annexin V-FITC and PI Staining

Objective: To detect and quantify apoptotic and necrotic cells following treatment with a 1,3-diazepine compound.

Materials:

  • Cancer cells treated with the 1,3-diazepine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment, including any floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of a 1,3-diazepine compound in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • 1,3-Diazepine compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the 1,3-diazepine compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Monitoring: Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.

  • Endpoint: Continue the study for a defined period or until the tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

Compounds containing the 1,3-diazepine scaffold represent a promising class of anticancer agents. Their ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines warrants further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of novel 1,3-diazepine derivatives. Further studies are needed to fully elucidate their in vivo efficacy and detailed molecular mechanisms of action.

References

Antiviral Properties of Ring-Expanded Purine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antiviral properties of ring-expanded purine analogues, a promising class of compounds in the development of novel antiviral therapeutics. It includes a summary of their activity against a range of viruses, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.

Introduction to Ring-Expanded Purine Analogues

Ring-expanded purine analogues, also known as "fat" purines, are a class of heterocyclic compounds structurally related to the natural purine bases, adenine and guanine. These analogues typically feature a 5:7-fused imidazodiazepine or imidazotriazepine ring system, or a tricyclic structure, such as those expanded with a thiophene ring.[1][2] This structural modification leads to altered electronic and steric properties, enabling them to interact with viral enzymes in ways that natural purines cannot.[3] These synthetic nucleoside analogues have demonstrated broad-spectrum antiviral activity against a variety of clinically significant viruses, including members of the Flaviviridae, Filoviridae, and Coronaviridae families.[2]

Antiviral Activity

Ring-expanded purine analogues have shown potent inhibitory effects against a wide range of DNA and RNA viruses. Their mechanisms of action often involve the targeting of essential viral enzymes such as polymerases and helicases, thereby disrupting viral replication.[4][5]

Data Summary

The following tables summarize the in vitro antiviral activity of representative ring-expanded purine analogues against various viruses. The data is presented as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Table 1: Antiviral Activity of Thiophene-Expanded Tricyclic Purine Analogues [2]

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
CEM-007 FlavivirusesVeroSingle-digit low micromolar>100>10-20
FilovirusesVeroSingle-digit low micromolar>100>10-20
CoronavirusesVeroSingle-digit low micromolar>100>10-20
CEM-042 (prodrug) FlavivirusesVeroSingle-digit low micromolar>100>10-20
FilovirusesVeroSingle-digit low micromolar>100>10-20
CoronavirusesVeroSingle-digit low micromolar>100>10-20
CEM-052 (prodrug) FlavivirusesVeroSingle-digit low micromolar>100>10-20
FilovirusesVeroSingle-digit low micromolar>100>10-20
CoronavirusesVeroSingle-digit low micromolar>100>10-20

Table 2: Antiviral Activity of Imidazo[4,5-e][1][6]diazepine Nucleosides [7][8][9]

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Acyclic Analogue VI Hepatitis B Virus (HBV)HepG2 2.2.15Potent (Specific value not available)Not reportedNot reported
Acyclic Phosphonate VII Hepatitis B Virus (HBV)HepG2 2.2.15Potent (Specific value not available)Not reportedNot reported
Unnamed Analogues Measles VirusVeroSubmicromolar to micromolarNot reportedNot reported

Mechanisms of Action

The primary antiviral mechanisms of ring-expanded purine analogues involve the inhibition of key viral enzymes essential for replication.

Inhibition of Viral Polymerases

Many ring-expanded purine nucleoside analogues act as inhibitors of viral RNA-dependent RNA polymerase (RdRp).[4] After entering the host cell, these analogues are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral polymerase. Once incorporated, these analogues can act as chain terminators, halting further elongation of the viral genome.[4]

Polymerase_Inhibition cluster_cell Host Cell cluster_virus Viral Replication Complex REP Ring-Expanded Purine Analogue NK1 Cellular Kinase 1 REP->NK1 Phosphorylation REP_MP REP-Monophosphate NK2 Cellular Kinase 2 REP_MP->NK2 Phosphorylation REP_DP REP-Diphosphate NK3 Cellular Kinase 3 REP_DP->NK3 Phosphorylation REP_TP REP-Triphosphate (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) REP_TP->RdRp Competitive Inhibition REP_TP->RdRp NK1->REP_MP NK2->REP_DP NK3->REP_TP vRNA Viral RNA Template vRNA->RdRp Growing_RNA Nascent Viral RNA RdRp->Growing_RNA Incorporation Terminated_RNA Terminated Viral RNA RdRp->Terminated_RNA Incorporation & Chain Termination NTPs Natural NTPs (ATP, GTP, CTP, UTP) NTPs->RdRp Helicase_Inhibition cluster_assay Helicase Activity cluster_inhibition Inhibition by Ring-Expanded Purine Analogue dsRNA dsRNA (Viral Genome) Helicase Viral Helicase dsRNA->Helicase ssRNA ssRNA Helicase->ssRNA Unwinding ADP_Pi ADP + Pi Helicase->ADP_Pi Hydrolysis Blocked_Helicase Inhibited Helicase Helicase->Blocked_Helicase ATP ATP ATP->Helicase REP_Analogue Ring-Expanded Purine Analogue REP_Analogue->Helicase Binding No_Unwinding No Unwinding Blocked_Helicase->No_Unwinding CPE_Assay_Workflow start Start seed Seed host cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 prepare_compounds Prepare serial dilutions of test compounds incubate1->prepare_compounds infect_treat Infect cells with virus and add compound dilutions prepare_compounds->infect_treat cytotoxicity_plate Prepare parallel plate with uninfected cells and compounds prepare_compounds->cytotoxicity_plate incubate2 Incubate for 48-72h infect_treat->incubate2 cytotoxicity_plate->incubate2 add_reagent Add cell viability reagent incubate2->add_reagent read_plate Measure signal with a plate reader add_reagent->read_plate analyze Calculate EC50, CC50, and Selectivity Index read_plate->analyze end End analyze->end Synthesis_Scheme start 1H-Imidazole- 4,5-dicarboxylate step1 N-Alkylation (Chloroalkylamine, K2CO3) start->step1 intermediate1 N-Alkylated Imidazole Diester step1->intermediate1 step2 Ammonolysis (NH3, MeOH) intermediate1->step2 intermediate2 N-Alkylated Imidazole Diamide step2->intermediate2 step3 Cyclization (Guanidine HCl, NaOMe) intermediate2->step3 product Imidazo[4,5-e][1,3]diazepine- 4,8-dione step3->product

References

Application Notes & Protocols: 1,3-Diazepines as a Privileged Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,3-diazepine scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that is capable of providing ligands for a diverse range of biological targets.[1][2][3] This guide provides an in-depth exploration of the application of 1,3-diazepine derivatives as potent and selective enzyme inhibitors. We will delve into the mechanistic principles, highlight key enzyme classes amenable to inhibition by this scaffold, and provide detailed, field-tested protocols for the screening, characterization, and cellular evaluation of novel 1,3-diazepine-based inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic motif in their discovery programs.

Introduction: The 1,3-Diazepine Advantage

While the 1,4-benzodiazepine core is historically recognized for its neuropharmacological activities, the isomeric 1,3-diazepine scaffold offers a unique and highly valuable topology for engaging with enzyme active sites.[1][2] This seven-membered ring containing two nitrogen atoms at positions 1 and 3 provides a flexible yet pre-organized conformation. This allows for the precise positioning of substituent groups to make critical interactions with amino acid residues within an enzyme's catalytic or allosteric sites.

The utility of this scaffold is validated by its presence in clinically approved drugs and numerous investigational agents.[1][2] Notable examples include:

  • Pentostatin: An anticancer agent that inhibits adenosine deaminase.[1][2]

  • Avibactam: A β-lactamase inhibitor used to combat antibiotic resistance.[1][2][4]

  • Coformycin: A natural product with antiviral and anticancer properties.[1][2][4]

The proven success of these molecules underscores the potential of the 1,3-diazepine core as a foundational element for designing next-generation enzyme inhibitors for a wide array of therapeutic areas.[1][2]

General Mechanisms of Enzyme Inhibition

1,3-Diazepine derivatives can be tailored to inhibit enzymes through various mechanisms. Understanding these mechanisms is crucial for interpreting structure-activity relationships (SAR) and for designing robust screening assays.

  • Competitive Inhibition: The inhibitor directly competes with the native substrate for binding to the enzyme's active site. The flexible nature of the diazepine ring allows it to mimic the transition state of the substrate or to make key hydrogen bond and hydrophobic interactions that occlude substrate binding.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site distinct from the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency. This can occur whether the substrate is bound or not.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).

The specific mechanism is determined by the substitution pattern on the 1,3-diazepine core and the topology of the target enzyme. For example, benzodiazepines have been shown to act as non-competitive inhibitors of Src protein tyrosine kinase against ATP.[5]

Key Enzyme Classes Targeted by 1,3-Diazepines

The versatility of the 1,3-diazepine scaffold has led to the development of inhibitors for several critical enzyme classes.

Kinases

Protein kinases are crucial regulators of cellular signaling and are prominent targets in oncology and immunology. The 1,3-diazepine scaffold can be decorated to target the ATP-binding pocket of kinases. While the related 1,4-benzodiazepines have been explored as Src family kinase inhibitors, the principles of targeting the hinge region and exploiting hydrophobic pockets are directly applicable to 1,3-diazepine design.[5][6]

Proteases

Proteases play vital roles in processes ranging from protein degradation to viral replication. 2,3-Benzodiazepin-1,4-diones have been designed as peptidomimetic inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[7] This demonstrates the potential of the diazepine framework to mimic peptide bonds and interact with the catalytic machinery of proteases.

β-Lactamases

As exemplified by Avibactam, 1,3-diazepines are highly effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] The design of these inhibitors is a prime example of mechanism-based inhibition, where the diazepine core plays a crucial role in the covalent modification of the enzyme's active site.

Application Note: Screening & Characterization Workflow

This section outlines a typical workflow for identifying and characterizing a novel 1,3-diazepine-based enzyme inhibitor.

Workflow: From Hit Identification to Cellular Potency

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Validation A 1. Primary Screen (Single Concentration) B 2. Hit Confirmation (Dose-Response Curve) A->B C 3. IC50 Determination B->C D 4. Enzyme Kinetics Assay (e.g., Michaelis-Menten) C->D Confirmed Hits E 5. Determine Ki and Inhibition Type D->E F 6. Cell-Based Assay (Target Engagement) E->F Characterized Inhibitor G 7. EC50 Determination F->G H 8. Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) F->H I Lead Candidate G->I Final Candidate Profile H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diazepane-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-diazepane-2-thione, with a focus on improving reaction yield and purity.

Troubleshooting Guide

Low yields and impurities are common challenges in the synthesis of this compound. This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of reactants: 1,4-diaminobutane may be oxidized or contain impurities. Carbon disulfide can degrade over time. 2. Inefficient reaction conditions: Temperature may be too low, or reaction time too short. 3. Inadequate mixing: Poor solubility of reactants can lead to an incomplete reaction.1. Reagent Quality: Use freshly distilled 1,4-diaminobutane and high-purity carbon disulfide. 2. Optimize Conditions: Gradually increase the reaction temperature in increments of 5-10°C. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 3. Improve Mixing: Ensure vigorous stirring throughout the reaction. Consider using a co-solvent to improve solubility.
Presence of a White Precipitate (Polymeric Byproducts) 1. Incorrect stoichiometry: An excess of either reactant can lead to polymerization. 2. High concentration: High concentrations of reactants can favor intermolecular reactions, leading to polymers.1. Stoichiometry: Use a precise 1:1 molar ratio of 1,4-diaminobutane to carbon disulfide. Adding the carbon disulfide dropwise to the solution of 1,4-diaminobutane can help maintain this ratio locally. 2. Dilution: Perform the reaction at a lower concentration.
Product is Dark or Oily 1. Side reactions: The formation of colored byproducts is possible at elevated temperatures. 2. Residual solvent: Incomplete removal of a high-boiling point solvent like DMSO.1. Temperature Control: Avoid excessively high reaction temperatures. 2. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from colored impurities. Ensure complete removal of the solvent under high vacuum.
Difficulty in Product Isolation/Purification 1. Product solubility: The product may have similar solubility to byproducts or starting materials. 2. Emulsion formation during workup: This can complicate extraction.1. Recrystallization: Attempt recrystallization from various solvents to obtain a pure, crystalline product. 2. Extraction: Use a brine wash to break up emulsions during aqueous workup. If the product is in an organic layer, drying with anhydrous magnesium sulfate or sodium sulfate is crucial before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature can vary depending on the solvent used. A reported procedure specifies 70°C in dimethyl sulfoxide (DMSO). It is recommended to start at this temperature and optimize in small increments. Higher temperatures may increase the reaction rate but can also lead to the formation of byproducts.

Q2: How critical is the stoichiometry of the reactants?

A2: Maintaining a 1:1 molar ratio of 1,4-diaminobutane to carbon disulfide is critical. An excess of the diamine can lead to the formation of thiourea derivatives and other side products, while an excess of carbon disulfide can result in the formation of dithiocarbamates and polymeric materials. Slow, dropwise addition of carbon disulfide to a stirred solution of the diamine is recommended to maintain the correct stoichiometry throughout the reaction.

Q3: Which solvent is best for this synthesis?

A3: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used as they can dissolve the reactants and facilitate the reaction. Ethanol has also been reported in the synthesis of similar cyclic thioureas. The choice of solvent can influence reaction time and temperature, as well as the ease of product purification.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the product from the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Q5: What are the most common byproducts in this synthesis, and how can they be minimized?

A5: The most common byproducts are likely polymeric materials and N,N'-bis(dithiocarbamate) salts resulting from the reaction of both amine groups with carbon disulfide without cyclization. To minimize these, ensure a strict 1:1 stoichiometry, use dilute conditions, and control the reaction temperature. Dropwise addition of carbon disulfide is also a key strategy to prevent the formation of these byproducts.

Quantitative Data on Reaction Parameters

Optimizing reaction parameters is key to maximizing the yield of this compound. The following table provides a hypothetical summary of how varying conditions might affect the yield, based on a known successful synthesis and general chemical principles. Note: These values are illustrative and should be optimized for your specific experimental setup.

Parameter Condition Reported/Expected Yield (%) Observations
Temperature 50°CLowSlow reaction rate, may require extended reaction times.
70°C~75%Good balance of reaction rate and minimal byproduct formation in DMSO.
90°CModerate to HighFaster reaction, but increased potential for side reactions and decomposition.
Reaction Time 2 hoursLowIncomplete conversion of starting materials.
6 hours~75%Optimal time for the reaction at 70°C in DMSO.
12 hours~75%No significant increase in yield, potential for product degradation.
Solvent EthanolModerateA common solvent for similar reactions, may require reflux temperatures.
DMFHighSimilar to DMSO, good solubility for reactants.
DMSO~75%A proven solvent for this reaction.
**Stoichiometry (Diamine:CS₂) **1:0.8LowIncomplete reaction due to insufficient carbon disulfide.
1:1~75%Optimal ratio for cyclization.
1:1.2ModeratePotential for increased byproduct formation.

Experimental Protocol

This protocol is based on a reported synthesis of this compound.

Materials:

  • 1,4-Diaminobutane

  • Carbon Disulfide (CS₂)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diaminobutane (1 equivalent) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

  • From the dropping funnel, add carbon disulfide (1 equivalent) dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to afford pure this compound.

Visualizing the Synthesis Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 1,4-Diaminobutane in anhydrous DMSO add_cs2 Dropwise addition of Carbon Disulfide prep->add_cs2 heat Heat to 70°C for 6 hours add_cs2->heat monitor Monitor by TLC heat->monitor quench Quench with cold water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow start Low Yield? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Purity/Stoichiometry OK? check_reagents->reagents_ok check_conditions Verify Reaction Temperature and Time conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Purification Procedure workup_ok Purification OK? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Redistill Reagents Adjust Stoichiometry reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature/Time conditions_ok->optimize_conditions No optimize_purification Modify Extraction/ Chromatography/Recrystallization workup_ok->optimize_purification No end Improved Yield workup_ok->end Yes purify_reagents->start optimize_conditions->start optimize_purification->start

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Technical Support Center: 1,3-Diazepane-2-thione Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 1,3-Diazepane-2-thione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

Common impurities typically include unreacted starting materials, such as 1,4-diaminobutane, and reagents like thiophosgene or carbon disulfide. Additionally, side products from polymerization or alternative cyclization reactions may be present. The specific impurities will heavily depend on the synthetic route used.

Q2: My crude product is an oil and won't solidify. How can I purify it?

An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum, possibly with gentle heating.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help wash away soluble impurities and encourage the product to solidify.

    • Chromatography: If trituration fails, column chromatography is the recommended next step to separate the desired product from the impurities causing it to oil out.

Q3: What is the recommended starting point for purifying this compound?

For most organic compounds of this nature, a multi-step purification strategy is effective. The general workflow involves an initial purification by recrystallization, followed by column chromatography if higher purity is required.

G cluster_workflow General Purification Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Assess Purity (TLC, NMR) Recrystallization->Purity_Check1 Chromatography Column Chromatography Purity_Check1->Chromatography Purity < 95% Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 95% Purity_Check2 Assess Purity (TLC, NMR) Chromatography->Purity_Check2 Purity_Check2->Pure_Product G cluster_troubleshooting Troubleshooting Low Recrystallization Yield Start Low Recovery Check_Solubility Is the product too soluble in the chosen solvent? Start->Check_Solubility Check_Volume Was too much solvent used? Check_Solubility->Check_Volume No Solution1 Select a less polar solvent or use a solvent/anti-solvent system. Check_Solubility->Solution1 Yes Check_Cooling Was cooling insufficient? Check_Volume->Check_Cooling No Solution2 Reduce solvent volume. Concentrate the filtrate and re-cool. Check_Volume->Solution2 Yes Solution3 Cool for a longer period or at a lower temperature. Check_Cooling->Solution3 Yes

Technical Support Center: Synthesis of Diazepine Thiones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diazepine thiones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common thionating agents used for the synthesis of diazepine thiones?

A1: The most common reagents for converting the lactam functionality of a diazepine to a thione are Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀).[1][2] Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases.[1] Alternative reagents include combinations like P₄S₁₀ with hexamethyldisiloxane (HMDO), which can offer advantages in terms of byproduct removal.[3][4]

Q2: What is the general mechanism for the thionation of a diazepine lactam with Lawesson's reagent?

A2: The thionation with Lawesson's reagent proceeds through a cycloaddition-cycloreversion mechanism. The Lawesson's reagent dimer dissociates into a reactive monomeric dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl group of the diazepine lactam to form a four-membered oxathiaphosphetane intermediate. This intermediate subsequently fragments in a retro-[2+2] cycloaddition manner to yield the desired diazepine thione and a stable phosphorus-oxygen byproduct.[1][5][6]

Q3: I am observing a significant amount of starting material (diazepine lactam) even after a prolonged reaction time. What could be the issue?

A3: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient Reagent: Ensure at least 0.5 equivalents of Lawesson's reagent (or an appropriate amount of P₄S₁₀) are used per equivalent of the lactam.

  • Low Reaction Temperature: Thionation reactions often require elevated temperatures. Refluxing in a high-boiling solvent like toluene or xylene is common.

  • Poor Reagent Quality: Lawesson's reagent can degrade over time, especially with exposure to moisture. Using fresh or properly stored reagent is crucial.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Toluene and xylene are commonly used, but other anhydrous, non-protic solvents can be explored.

Q4: My purified product has a lower yield than expected, and I see several spots on my TLC. What are the likely side products?

A4: Besides unreacted starting material, several side products can form during the synthesis of diazepine thiones. These can be broadly categorized as reagent-derived byproducts and substrate-derived impurities.

Troubleshooting Guide for Common Side Reactions

This guide addresses specific issues you might encounter during the synthesis of diazepine thiones and provides actionable troubleshooting steps.

Issue 1: Presence of Reagent-Derived Byproducts in the Final Product

Symptoms:

  • You observe polar, UV-active impurities at the baseline of your TLC plate.[7]

  • The final product yield is over 100%, suggesting the presence of high molecular weight impurities.

  • ¹H NMR analysis shows aromatic signals that do not correspond to your desired product.

Potential Side Products:

  • Anhydro-bis(p-methoxyphenyl)dithiophosphonic acid: A common byproduct from Lawesson's reagent.

  • 4-Methoxybenzenecarbothioic acid: Another byproduct from the decomposition of Lawesson's reagent.[7]

  • Phosphorus-containing oligomers: Can form, especially with P₄S₁₀, leading to purification challenges.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Aqueous Workup After the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine.This will remove most of the polar, acidic byproducts of Lawesson's reagent into the aqueous phase.
Modified Thionating Agent Use a combination of P₄S₁₀ and hexamethyldisiloxane (HMDO). The HMDO acts as a scavenger for reactive electrophilic polythiophosphates, reducing side reactions.[8]Cleaner reaction profile with fewer phosphorus-containing byproducts, simplifying purification.
Column Chromatography Purify the crude product using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.Isolation of the pure diazepine thione from both polar and non-polar impurities.
Issue 2: Incomplete Thionation and Low Yield

Symptoms:

  • TLC analysis shows a significant spot corresponding to the starting diazepine lactam.

  • The isolated yield of the diazepine thione is low.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Increase Reagent Stoichiometry Incrementally increase the amount of Lawesson's reagent from 0.5 equivalents to 0.75 or 1.0 equivalent per equivalent of the lactam.Drive the reaction equilibrium towards the product, increasing the conversion of the starting material.
Elevate Reaction Temperature If using a solvent like toluene (b.p. ~111°C), consider switching to a higher boiling solvent such as xylene (b.p. ~140°C) to increase the reaction rate.Improved reaction kinetics leading to a higher conversion rate in a shorter time.
Use a Catalyst/Additive For P₄S₁₀-mediated thionations, the addition of pyridine can form a more reactive complex, potentially increasing the reaction rate and selectivity.[9]Enhanced thionation efficiency under milder conditions compared to P₄S₁₀ alone.
Microwave-Assisted Synthesis Perform the thionation reaction in a sealed vessel under microwave irradiation. This can significantly reduce reaction times and often improves yields.[6]Rapid and efficient conversion of the lactam to the thione, minimizing thermal degradation.

Data Presentation

The following table summarizes the impact of different thionating agents and conditions on the yield of thionated products, based on general observations in the literature for lactams.

Thionating AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Lawesson's ReagentGeneric LactamToluene1104-870-90[1]
P₄S₁₀Generic LactamPyridine1156-1260-80[9]
P₄S₁₀/HMDOGeneric LactamDichloromethaneReflux2-680-95[3][4]

Experimental Protocols

Key Experiment: Synthesis of a Diazepine Thione using Lawesson's Reagent

This protocol describes a general procedure for the thionation of a 1,4-diazepine-2-one derivative.

Materials:

  • 1,4-Diazepine-2-one derivative (1.0 eq)

  • Lawesson's reagent (0.5 - 1.0 eq)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of the 1,4-diazepine-2-one derivative in anhydrous toluene, add Lawesson's reagent.

  • Heat the reaction mixture to reflux (approximately 110-115°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure diazepine thione.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis of diazepine thiones.

thionation_mechanism cluster_reagents Reagents cluster_reaction Reaction Pathway diazepine_lactam Diazepine Lactam (C=O) intermediate Oxathiaphosphetane Intermediate diazepine_lactam->intermediate [2+2] Cycloaddition lawessons_reagent Lawesson's Reagent (LR) lawessons_reagent->intermediate diazepine_thione Diazepine Thione (C=S) intermediate->diazepine_thione Retro [2+2] Cycloreversion byproduct Phosphorus-Oxygen Byproduct intermediate->byproduct

Caption: Mechanism of Diazepine Lactam Thionation with Lawesson's Reagent.

troubleshooting_workflow cluster_troubleshooting Troubleshooting start Start Synthesis reaction Thionation Reaction start->reaction analysis TLC/LC-MS Analysis reaction->analysis complete Reaction Complete? analysis->complete side_products Side Products Observed analysis->side_products Impurities Present workup Aqueous Workup complete->workup Yes incomplete Incomplete Reaction complete->incomplete No, Starting Material Remains purification Column Chromatography workup->purification product Pure Diazepine Thione purification->product increase_temp Increase Temperature/ Reagent incomplete->increase_temp optimize_workup Optimize Workup/ Purification side_products->optimize_workup increase_temp->reaction optimize_workup->workup

Caption: Troubleshooting Workflow for Diazepine Thione Synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of 1,4-diazepane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequent issues encountered during the synthesis of 1,4-diazepane derivatives, offering causative explanations and actionable solutions.

Low Yields in Reductive Amination

Question: I am attempting a reductive amination to synthesize an N-substituted 1,4-diazepane, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in reductive amination are a common hurdle. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. Several factors can disrupt this delicate balance.

Causality and Solutions:

  • Inefficient Iminium Ion Formation: The equilibrium between the amine, carbonyl compound, and the iminium ion may not favor the intermediate.[1]

    • Solution 1: pH Adjustment: The reaction is often acid-catalyzed. A mildly acidic environment (pH 4-6) protonates the carbonyl group, making it more electrophilic, but avoids protonating the amine, which would render it non-nucleophilic. Acetic acid is a common choice.[2]

    • Solution 2: Water Removal: The formation of the iminium ion releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Side Reactions of the Carbonyl Compound: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol, a common competing side reaction.[3]

    • Solution: Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide byproducts.[2][4]

  • Over-alkylation: If you are starting with an unsubstituted or mono-substituted 1,4-diazepane, the newly formed secondary amine can react further to give a tertiary amine, leading to a mixture of products.

    • Solution: Stepwise Procedure: A stepwise approach, where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control over mono-alkylation.[4]

Challenges in Direct N-Alkylation with Alkyl Halides

Question: I am trying to perform a direct N-alkylation on a 1,4-diazepane using an alkyl halide, but I am observing a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I achieve selective mono-alkylation?

Answer: Achieving selective mono-alkylation of a symmetrical diamine like 1,4-diazepane is a classic synthetic challenge due to the comparable reactivity of the two nitrogen atoms.

Causality and Solutions:

  • Statistical Distribution: The reaction of 1,4-diazepane with one equivalent of an alkyl halide will statistically yield a mixture of starting material, mono-alkylated, and di-alkylated product.

    • Solution 1: Use of Excess Diamine: Using a significant excess of the 1,4-diazepane (e.g., 5-10 equivalents) will statistically favor the mono-alkylation of the alkyl halide. This is practical when the diazepane is inexpensive and easily separable from the product.

    • Solution 2: Protecting Group Strategy: The most robust method for achieving selective mono-alkylation is to use a protecting group. By protecting one of the nitrogens, you can selectively alkylate the other and then deprotect to obtain the mono-substituted product. This is known as an orthogonal protection strategy.[5]

  • Base and Solvent Effects: The choice of base and solvent can influence the reaction rate and selectivity.

    • Solution: Optimization: A weaker base (e.g., K₂CO₃, NaHCO₃) and a polar aprotic solvent (e.g., acetonitrile, DMF) are common starting points. Stronger bases like sodium hydride (NaH) may lead to over-alkylation.[6]

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Strategy

Q1: What is the best strategy for synthesizing a symmetrically N,N'-disubstituted 1,4-diazepane?

A1: For symmetrical N,N'-disubstitution, a direct reaction of 1,4-diazepane with at least two equivalents of the alkylating agent (e.g., alkyl halide) or carbonyl compound (for reductive amination) is typically effective. Using a slight excess of the alkylating/carbonyl reagent and an appropriate base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., acetonitrile, DMF, or methanol for reductive amination) and heating if necessary, will generally drive the reaction to completion.[7][8]

Q2: How can I synthesize an unsymmetrically N,N'-disubstituted 1,4-diazepane with two different substituents?

A2: This requires a sequential approach using an orthogonal protecting group strategy.[5] A common workflow is as follows:

  • Mono-protection: Protect one of the nitrogen atoms of 1,4-diazepane, for example, with a Boc group.

  • First N-functionalization: Introduce the first substituent onto the unprotected nitrogen via reductive amination or N-alkylation.

  • Deprotection: Remove the protecting group.

  • Second N-functionalization: Introduce the second, different substituent onto the newly deprotected nitrogen.

Q3: What are the most common protecting groups for 1,4-diazepane and what are their deprotection conditions?

A3: The choice of protecting group is crucial for multi-step syntheses. Here are some common examples:[5][9]

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA in DCM, or HCl in dioxane).[5][9]
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H₂, Pd/C).[5]
TrifluoroacetylTFAMild basic conditions (e.g., K₂CO₃ in methanol/water).[5]
Purification and Characterization

Q4: I am having difficulty purifying my 1,4-diazepane derivative by column chromatography. It seems to be sticking to the silica gel. What can I do?

A4: The basic nature of the amine groups in 1,4-diazepane derivatives can cause them to interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine or ammonia in methanol can significantly improve the chromatography by neutralizing the acidic sites on the silica gel.

  • Solution 2: Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), or a reversed-phase silica gel (C18) for more polar derivatives.

  • Solution 3: Salt Formation and Extraction: If the product is sufficiently pure after the reaction, you can sometimes form a salt (e.g., hydrochloride) to precipitate it from a non-polar solvent. Alternatively, a thorough aqueous workup with extractions at different pH values can help remove impurities.

Q5: What are the key spectroscopic features I should look for to confirm the structure of my 1,4-diazepane derivative?

A5: A combination of NMR spectroscopy and mass spectrometry is essential for structural confirmation.[10]

  • ¹H NMR: Look for the characteristic signals of the diazepane ring protons, which typically appear as multiplets in the aliphatic region (around 2.5-3.5 ppm). The chemical shifts will be influenced by the substituents on the nitrogen atoms.

  • ¹³C NMR: The carbon atoms of the diazepane ring will appear in the aliphatic region of the spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns can also give structural information.[10]

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Mono-N-Boc-Protection of 1,4-Diazepane

This protocol is adapted from strategies for the selective protection of symmetrical diamines.[5]

  • Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and wash with a non-polar solvent like ethyl ether to remove any di-Boc protected by-product.[5]

  • The aqueous layer can then be basified and the mono-Boc protected product extracted with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-1,4-diazepane.

Protocol 2: Reductive Amination for N-Alkylation of Mono-Boc-1,4-Diazepane

This is a general protocol for the reductive amination of a secondary amine.[2][4]

  • Dissolve mono-Boc-1,4-diazepane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Boc-Deprotection of N-Substituted-N'-Boc-1,4-Diazepane

This protocol describes the removal of a Boc protecting group under acidic conditions.[5][9]

  • Dissolve the Boc-protected 1,4-diazepane derivative in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4 M HCl in dioxane.[5][11]

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the corresponding salt (trifluoroacetate or hydrochloride) of the deprotected amine.

  • The free amine can be obtained by neutralizing the salt with a base and extracting it into an organic solvent.

Section 4: Visualized Workflows and Logic

Workflow for Unsymmetrical N,N'-Disubstitution

G cluster_0 Step 1: Mono-Protection cluster_1 Step 2: First Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Alkylation Diazepane 1,4-Diazepane BocProtect Add Boc₂O (1 eq) Diazepane->BocProtect MonoBoc Mono-Boc-1,4-Diazepane BocProtect->MonoBoc Alkylation1 N-Alkylation or Reductive Amination MonoBoc->Alkylation1 AlkylatingAgent1 R¹-X or R¹=O AlkylatingAgent1->Alkylation1 Product1 N-R¹-N'-Boc-1,4-Diazepane Alkylation1->Product1 Deprotection Acidic Deprotection (TFA or HCl) Product1->Deprotection Product2 N-R¹-1,4-Diazepane Deprotection->Product2 Alkylation2 N-Alkylation or Reductive Amination Product2->Alkylation2 AlkylatingAgent2 R²-X or R²=O AlkylatingAgent2->Alkylation2 FinalProduct N-R¹-N'-R²-1,4-Diazepane Alkylation2->FinalProduct

Caption: Orthogonal strategy for unsymmetrical disubstitution.

Troubleshooting Logic for Low Yields

G Start Low Yield Observed CheckSM Unreacted Starting Material? Start->CheckSM CheckSideProducts Significant Side Products? CheckSM->CheckSideProducts No OptimizeConditions Increase Reaction Time/ Temperature CheckSM->OptimizeConditions Yes CheckReagents Check Reagent Purity/ Activity CheckSideProducts->CheckReagents No IdentifySideProducts Identify Side Products (e.g., over-alkylation, alcohol) CheckSideProducts->IdentifySideProducts Yes Final Improved Yield OptimizeConditions->Final CheckReagents->Final SolutionOverAlkylation Use Protecting Group or Excess Diamine IdentifySideProducts->SolutionOverAlkylation Over-alkylation SolutionAlcohol Use Milder Reducing Agent (e.g., NaBH(OAc)₃) IdentifySideProducts->SolutionAlcohol Alcohol from Carbonyl SolutionOverAlkylation->Final SolutionAlcohol->Final

Caption: Troubleshooting workflow for low reaction yields.

References

Stability of 1,3-Diazepane-2-thione under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Diazepane-2-thione under acidic conditions. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on the general behavior of cyclic thioureas, this compound is expected to be susceptible to degradation under acidic conditions. The stability of thiourea compounds is pH-dependent, with acidic environments potentially accelerating hydrolysis.[1] This can lead to the cleavage of the thiourea moiety.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The acid-catalyzed hydrolysis of the thiourea group in this compound is likely to yield 1,4-diaminobutane, carbon dioxide, and hydrogen sulfide. This is analogous to the hydrolysis of thiourea, which can produce urea, ammonia, and carbon dioxide.[2] The seven-membered diazepane ring may also undergo ring-opening.

Q3: What are the visual or physical indicators of this compound degradation?

A3: Degradation of this compound, which is typically a solid, may be indicated by a change in color (e.g., development of a yellowish tint), the emission of a sulfurous or ammonia-like odor, or the formation of insoluble precipitates in solution.[1]

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for separating and quantifying this compound from its potential degradation products.[1][3] Spectrophotometry can also be a viable, simpler alternative for quantitative analysis.[3]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpectedly rapid loss of this compound in acidic buffer. The pH of the medium is too low, leading to accelerated hydrolysis. The temperature of the experiment is too high.Carefully verify and adjust the pH of the buffer. Conduct the experiment at a lower, controlled temperature.
Formation of a precipitate during the stability study. Degradation products may have poor solubility in the chosen solvent system.Characterize the precipitate to identify the degradation product. Consider using a different solvent system or a co-solvent to improve the solubility of all components.
Inconsistent analytical results (e.g., variable peak areas in HPLC). The compound may be degrading during the analytical procedure itself. The sample preparation method may not be optimal.Ensure the mobile phase for HPLC is not strongly acidic. Prepare samples immediately before analysis and keep them cool. Validate the sample preparation method for consistency.
Appearance of multiple, unidentified peaks in the chromatogram. Complex degradation pathways may be occurring, leading to several byproducts.Employ mass spectrometry (LC-MS) to identify the unknown degradation products. This will help in elucidating the degradation pathway.

Hypothetical Degradation Data

The following tables present hypothetical quantitative data to illustrate the expected degradation profile of this compound under different acidic conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Effect of pH on the Degradation of this compound at 37°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.0120.0578
4.0480.0144
5.01920.0036

Table 2: Effect of Temperature on the Degradation of this compound at pH 4.0

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
25960.0072
37480.0144
50180.0385

Experimental Protocols

Protocol for Assessing the Acidic Stability of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 5 using appropriate buffer systems (e.g., citrate or acetate buffers).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Initiation of Stability Study: Add a small aliquot of the stock solution to each buffer solution pre-incubated at the desired temperature (e.g., 25°C, 37°C, and 50°C) to achieve a final known concentration.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): Immediately neutralize the withdrawn sample with a suitable base to stop further degradation before analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 242 nm).[1]

    • Column Temperature: 30°C.[1]

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½).

Visualizations

Acid_Degradation_Pathway cluster_main Potential Acid-Catalyzed Hydrolysis of this compound Compound This compound Intermediate Protonated Intermediate Compound->Intermediate + H₃O⁺ Products Degradation Products (1,4-Diaminobutane, CO₂, H₂S) Intermediate->Products + H₂O

Caption: Potential acid-catalyzed degradation pathway of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Experimental Issues Start Inconsistent Results or Rapid Degradation Observed Check_pH Verify and Adjust pH of Medium Start->Check_pH Check_Temp Verify and Control Temperature Start->Check_Temp Check_Analytics Validate Analytical Method (e.g., mobile phase, sample prep) Start->Check_Analytics Resolution Optimized and Validated Protocol Check_pH->Resolution Check_Temp->Resolution Identify_Products Identify Degradation Products (e.g., using LC-MS) Check_Analytics->Identify_Products Identify_Products->Resolution

Caption: A logical workflow for troubleshooting stability testing of this compound.

References

Technical Support Center: Cyclization of 1,3-Diazepine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-diazepine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important seven-membered heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclization to form a 1,3-diazepine ring so challenging?

The construction of a seven-membered ring like 1,3-diazepine is inherently more difficult than forming smaller five- or six-membered rings. This is primarily due to:

  • Unfavorable Entropy: Bringing the two reactive ends of a flexible acyclic precursor together for intramolecular cyclization has a high entropic cost.

  • Transannular Strain: Non-bonding interactions across the ring can introduce strain, making the cyclic structure less stable.

  • Conformational Flexibility: The increased number of possible conformations for a seven-membered ring precursor can make it difficult for the reactive groups to adopt the correct orientation for cyclization.

Fusing the 1,3-diazepine ring with another cyclic system, such as a benzene or imidazole ring, can help to mitigate these challenges by reducing the conformational flexibility of the precursor.

Q2: What are some common side reactions to be aware of during 1,3-diazepine synthesis?

Several side reactions can compete with the desired cyclization, leading to low yields and complex product mixtures. These include:

  • Intermolecular Polymerization: Instead of cyclizing, the precursor molecules can react with each other to form linear or cyclic polymers. This is more likely at higher concentrations.

  • Ring Contraction: Under certain conditions, such as photolysis of tetrazolopyridines, the transiently formed 1,3-diazepine can rearrange to a more stable five-membered ring, such as a cyanopyrrole.[1]

  • Formation of Smaller Rings: Depending on the starting materials, the formation of more thermodynamically stable five- or six-membered rings can be a competing pathway.

  • Hydrolysis: If water is present in the reaction, hydrolysis of intermediates, such as imines or amides, can occur, leading back to the starting materials.

Q3: How can I improve the yield of my 1,3-diazepine cyclization reaction?

Improving the yield of a challenging cyclization often requires careful optimization of several factors:

  • High Dilution: Performing the reaction at high dilution (low concentration of the starting material) can favor intramolecular cyclization over intermolecular polymerization.

  • Choice of Precursors: The nature of the starting materials is critical. Using "activated" precursors or rigid building blocks can facilitate ring closure. For instance, ketene dithioacetals have been used as effective building blocks.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. For example, phosphine-catalyzed [4+3] annulations have been reported for the synthesis of functionalized 1,3-diazepines.

  • Reaction Conditions: Temperature, solvent, and reaction time should be carefully optimized. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[2][3][4][5]

  • Protecting Groups: The use of appropriate protecting groups on reactive functionalities can prevent side reactions and direct the reaction towards the desired cyclization.

Q4: What are the best analytical techniques for characterizing 1,3-diazepines and identifying byproducts?

A combination of spectroscopic techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the 1,3-diazepine ring and identifying impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help to identify key functional groups in the molecule.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during 1,3-diazepine synthesis.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect Reaction Conditions - Verify the temperature, reaction time, and solvent against a reliable protocol.- Consider optimizing these parameters. For instance, microwave irradiation has been shown to be effective.[2][3][4][5]
Poor Quality Starting Materials - Check the purity of your starting materials by NMR, MS, or other appropriate techniques.- Purify starting materials if necessary.
Decomposition of Reagents or Product - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture.- Analyze the reaction mixture at different time points to check for product degradation.
Precipitation of Starting Material - Ensure that your starting materials are fully dissolved in the reaction solvent at the reaction temperature.
Inefficient Catalyst - If using a catalyst, ensure it is active. Consider trying a different catalyst system.
Problem 2: Formation of Multiple Products/Complex Mixture
Possible Cause Troubleshooting Step
Intermolecular Side Reactions - Perform the reaction under high dilution conditions to favor intramolecular cyclization.
Side Reactions of Functional Groups - Protect sensitive functional groups on your starting materials that may be interfering with the reaction.
Isomerization or Rearrangement - Analyze the structure of the major byproducts to understand the competing reaction pathways.- Adjust reaction conditions (e.g., temperature, catalyst) to disfavor the formation of byproducts. For example, photochemical reactions can sometimes lead to ring contraction.[1]
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Similar Polarity of Product and Byproducts - Try different solvent systems for column chromatography.- Consider other purification techniques such as preparative TLC, HPLC, or recrystallization.
Product Instability on Silica Gel - Use a less acidic stationary phase, such as neutral or basic alumina, for chromatography.- Minimize the time the product is on the column.

Quantitative Data

The following tables summarize reaction conditions and yields for the synthesis of various 1,3-diazepine derivatives, providing a comparative overview of different synthetic methodologies.

Table 1: Microwave-Assisted Synthesis of 1,3-Diazepine Derivatives

Starting MaterialsReaction ConditionsProductYield (%)Reference
Polarized dithioacetal and 1,4-diaminobutaneEthanol, 110°C, 60 min, Microwave2-Substituted 1,3-diazepines43-95[6]
Substituted benzimidazole and substituted aldehydeMethanol, KOH, 30s - 2 min, 300W, MicrowaveDiazepine derivatives80-82[2]
α,β-unsaturated ketones and ethylenediamineSolvent-free, 4-6 min, 800W, Microwave1,4-diazepine derivatives-[2]
Chalcone and 2-amino anilineEthanol, piperidine, 2 min, Microwave1,5-benzodiazepines-

Table 2: Synthesis of Dibenzo[d,f][2][3]diazepines

PrecursorReagents and ConditionsProductYield (%)Reference
2,2'-bis(arylamino)-1,1'-biarylParaformaldehyde, THF/AcOH (1:1), 90°C, 2.5 hDibenzo[d,f][2][3]diazepine82[7]
2,2'-bis(arylamino)-1,1'-biarylDiphenyl carbonate, K₂CO₃, DMF, 120°CDibenzo[d,f][2][3]diazepinone54-85[8]
2,2'-bis(arylamino)-1,1'-biarylDiphenyl sulfite, K₂CO₃, DMF, 120°CDibenzo[c,e][2][5][7]thiadiazepine 6-oxide60-75[8]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2-Substituted 1,3-Diazepines

This protocol is adapted from the synthesis of novel 1,3-diazepines as nontoxic corrosion inhibitors.[6]

Materials:

  • Polarized dithioacetal (1 mmol)

  • 1,4-diaminobutane (1 mmol)

  • Ethanol (3 mL)

  • Microwave-compatible glass vessel with a stirrer

Procedure:

  • In a microwave-compatible glass vessel, dissolve the polarized dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture for 60 minutes at 110°C with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting product by column chromatography using a dichloromethane/ethyl acetate mixture as the eluent.

Protocol 2: Synthesis of Dibenzo[d,f][2][3]diazepines

This protocol is based on the cyclization of 2,2'-bis(arylamino)-1,1'-biaryls.[7][8]

Materials:

  • 2,2'-bis(arylamino)-1,1'-biaryl (1.0 equiv)

  • Paraformaldehyde (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

Procedure:

  • To a solution of the 2,2'-bis(arylamino)-1,1'-biaryl (1.0 equiv) in a 1:1 mixture of THF and acetic acid, add paraformaldehyde (3.0 equiv).

  • Heat the reaction mixture to 90°C for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting of 1,3-diazepine rings.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Starting Materials (e.g., diamine, carbonyl) reagents Prepare Reagents and Solvents start->reagents setup Set up Reaction (e.g., inert atmosphere, high dilution) reagents->setup cyclization Cyclization (e.g., heating, microwave) setup->cyclization monitoring Monitor Reaction (e.g., TLC, LC-MS) cyclization->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (e.g., column chromatography, recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure 1,3-Diazepine characterization->end

General experimental workflow for 1,3-diazepine synthesis.

troubleshooting_workflow cluster_sm_present cluster_sm_absent start Low/No Yield of 1,3-Diazepine check_sm Are Starting Materials Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No complex_mix Complex Mixture Formed? check_sm->complex_mix Yes optimize_cond Optimize Conditions: - Increase Temperature/Time - Change Solvent/Catalyst incomplete_rxn->optimize_cond side_reactions Side Reactions Dominating (e.g., polymerization) complex_mix->side_reactions Yes degradation Product Degradation complex_mix->degradation No (Clean Baseline) high_dilution Use High Dilution Conditions side_reactions->high_dilution milder_cond Use Milder Conditions (e.g., lower temperature) degradation->milder_cond

Troubleshooting logic for low yield in 1,3-diazepine synthesis.

References

Preventing dimer formation in diazepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation

Welcome to the technical support center for diazepine synthesis. This guide, curated by a Senior Application Scientist, is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of diazepine-based compounds. Our focus is to equip you with the knowledge and practical protocols to minimize or eliminate the formation of undesired dimeric byproducts, thereby improving your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of diazepine synthesis, and why is it a problem?

A: Dimer formation refers to an intermolecular side reaction where two molecules of a linear precursor react with each other, instead of the intended intramolecular cyclization to form the seven-membered diazepine ring. This results in a larger, 14-membered ring or other dimeric structures. This is a significant issue as it consumes the starting material, reduces the yield of the desired diazepine, and complicates the purification process due to the dimer's similar polarity and properties to the target molecule.

Q2: What are the primary drivers of dimer formation?

A: The competition between the desired intramolecular cyclization and the undesired intermolecular dimerization is governed by reaction kinetics. High concentrations of the linear precursor increase the probability of two molecules encountering each other, thus favoring the bimolecular dimerization pathway. Conversely, conditions that promote the reactive ends of a single molecule to come into proximity will favor the unimolecular cyclization.

Q3: Can the structure of the starting material influence the likelihood of dimerization?

A: Absolutely. The inherent flexibility and conformational preferences of the linear precursor play a crucial role. If the precursor can easily adopt a conformation where its reactive ends are close, intramolecular cyclization is more likely. Conversely, rigid precursors or those with steric hindrance that prevents them from easily folding may be more prone to intermolecular reactions.

Q4: Are there specific reaction conditions that are known to promote dimer formation?

A: Yes, high reactant concentrations are the primary culprit. Additionally, very high temperatures can sometimes favor intermolecular reactions by increasing molecular motion and collision frequency. The choice of solvent and catalyst can also play a role; for instance, a solvent that poorly solvates the precursor might cause it to aggregate, increasing the effective local concentration and promoting dimerization.

Troubleshooting Guide: Minimizing and Eliminating Dimer Formation

This section provides detailed troubleshooting strategies for common issues related to dimer formation during diazepine synthesis.

Issue 1: Significant Dimer Formation Observed by LC-MS or TLC

Underlying Cause: The rate of the intermolecular reaction is competing with or exceeding the rate of the intramolecular cyclization. This is most often due to high effective concentrations of the linear precursor.

Troubleshooting Protocol:

Strategy 1: Employ the High Dilution Principle

The high dilution principle is a cornerstone of macrocyclization chemistry and is highly effective in favoring intramolecular reactions.[1] By maintaining a very low concentration of the precursor at any given time, the probability of two precursor molecules reacting is significantly reduced.

  • Detailed Protocol (Syringe Pump Addition):

    • Set up the main reaction vessel with the bulk of the solvent and any necessary catalysts or reagents that are not part of the linear precursor.

    • Dissolve the linear precursor in a compatible solvent at a moderate concentration.

    • Using a syringe pump, add the solution of the linear precursor to the reaction vessel at a very slow and controlled rate over an extended period (e.g., 8-24 hours).

    • Ensure vigorous stirring in the main reaction vessel to quickly disperse the added precursor.

    • Monitor the reaction progress by periodically analyzing aliquots by TLC or LC-MS.

Table 1: Comparison of Standard vs. High Dilution Conditions

ParameterStandard ConditionsHigh Dilution Conditions
Concentration 0.1 - 1.0 M0.001 - 0.01 M
Addition Method All reactants added at onceSlow addition via syringe pump
Reaction Time Typically shorterTypically longer
Outcome Higher risk of dimer formationFavors intramolecular cyclization

Strategy 2: Optimize Reaction Temperature

Temperature can influence the relative rates of intra- and intermolecular reactions. While higher temperatures generally increase reaction rates, they don't always favor the desired product.

  • Experimental Approach:

    • Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, and 60 °C).

    • Keep the concentration and all other parameters constant.

    • Analyze the product distribution for each temperature to identify the optimal condition for minimizing the dimer. In many cyclization reactions, lower temperatures can favor the intramolecular pathway by reducing the kinetic energy of the molecules, allowing for conformational folding required for cyclization.

Issue 2: Dimer is the Major Product Even Under Dilute Conditions

Underlying Cause: The intrinsic properties of the precursor, such as rigidity or unfavorable conformational energetics, may strongly disfavor the conformation required for cyclization.

Troubleshooting Protocol:

Strategy 1: Re-evaluate the Solvent System

The solvent can influence the conformation of the precursor. A solvent that promotes a more folded or "cyclization-ready" conformation can significantly enhance the yield of the desired diazepine.

  • Solvent Screening Protocol:

    • Conduct a series of small-scale reactions in a variety of solvents with different polarities and properties (e.g., toluene, THF, acetonitrile, DMF).

    • Maintain high dilution conditions for all reactions.

    • Analyze the product ratios to identify a solvent that favors the monomeric product.

Strategy 2: Catalyst and Reagent Modification

The choice of catalyst or condensing agent can influence the transition state of the cyclization and dimerization pathways.

  • Considerations:

    • Catalyst Type: For reactions involving catalysts, such as heteropolyacids or palladium-based catalysts, screening different catalysts can identify one that preferentially catalyzes the intramolecular reaction.[2]

    • Activating Groups: In syntheses involving the formation of an amide bond, for example, the choice of coupling reagent can impact the reaction outcome. Experiment with different coupling agents (e.g., HATU, HOBt/EDC, T3P) to see if the product ratio can be improved.

Visualizing the Competing Pathways

The following diagram illustrates the fundamental competition between the desired intramolecular cyclization and the undesired intermolecular dimerization.

G cluster_0 Reaction Pathways Linear Precursor Linear Precursor Diazepine (Monomer) Diazepine (Monomer) Linear Precursor->Diazepine (Monomer) Intramolecular Cyclization (k_intra) Favored by High Dilution Intermediate Intermediate Linear Precursor->Intermediate Intermolecular Reaction (k_inter) Favored by High Concentration Dimer Dimer Intermediate->Dimer

Caption: Competing reaction pathways in diazepine synthesis.

Issue 3: Inconsistent Results and Variable Dimer Formation

Underlying Cause: Lack of precise control over reaction parameters, particularly the rate of addition and mixing efficiency.

Troubleshooting Protocol:

Strategy: Implement Automation and Process Control

For reproducible results, especially on a larger scale, manual control of slow addition can be insufficient.

  • Recommendations:

    • Automated Syringe Pumps: Utilize programmable syringe pumps for consistent and accurate addition rates.

    • Mechanical Stirring: Employ overhead mechanical stirring, especially for larger reaction volumes, to ensure efficient mixing and rapid dispersion of the added reagents.

    • Consistent Reaction Setup: Ensure the reaction setup is identical for each run, including glassware, stirrer speed, and temperature control.

Workflow for Troubleshooting Dimer Formation

The following diagram outlines a systematic approach to troubleshooting dimer formation.

G start Dimer Formation Observed high_dilution Implement High Dilution Principle (Slow Addition) start->high_dilution temp_opt Optimize Temperature high_dilution->temp_opt Dimer still significant success Dimer Minimized high_dilution->success Success solvent_screen Screen Solvents temp_opt->solvent_screen Dimer still significant temp_opt->success Success catalyst_mod Modify Catalyst/Reagents solvent_screen->catalyst_mod Dimer still significant solvent_screen->success Success catalyst_mod->success Success fail Issue Persists catalyst_mod->fail Dimer still significant redesign Consider Precursor Redesign fail->redesign

Caption: A systematic workflow for troubleshooting dimer formation.

By methodically applying these principles and protocols, researchers can effectively navigate the challenges of dimer formation in diazepine synthesis, leading to improved outcomes and more efficient drug development processes.

References

Technical Support Center: Troubleshooting Low Yields in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of heterocyclic compounds, with a focus on addressing and resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: My heterocycle synthesis reaction is resulting in a much lower yield than expected. What are the most common culprits?

A1: Low yields in heterocycle synthesis can be attributed to a number of factors. The most common issues include suboptimal reaction conditions (temperature, time, concentration), poor quality of starting materials or solvents, sensitivity to atmospheric moisture or oxygen, inefficient mixing, and decomposition of the product under the reaction or workup conditions. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Q2: How can I determine if my starting materials or reagents are the cause of the low yield?

A2: The purity of your starting materials is crucial for a successful reaction. Impurities can act as catalysts for side reactions or inhibit the desired transformation. It is recommended to use reagents of high purity. If you suspect an issue with your starting materials, consider the following:

  • Purification: Purify your starting materials using appropriate techniques such as recrystallization or distillation.

  • Fresh Reagents: Use freshly opened bottles of reagents and solvents, as they can degrade over time.

  • Proper Storage: Ensure that all reagents, especially those that are air or moisture-sensitive, are stored under the correct conditions.

Q3: My reaction appears to start but then stalls, leaving a significant amount of unreacted starting material. What could be the cause?

A3: A stalled reaction can often be due to catalyst deactivation or the presence of an inhibitor. Catalysts can lose their activity over time due to poisoning by impurities or degradation under the reaction conditions. Consider adding a fresh portion of the catalyst to see if the reaction proceeds. If you suspect an inhibitor is present in your starting materials, purification is recommended.

Q4: I'm observing the formation of multiple side products, which is complicating purification and lowering the yield of my desired heterocycle. How can I minimize these?

A4: The formation of side products is a common challenge in organic synthesis. To address this, carefully monitor your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and temperature to maximize the formation of the desired product while minimizing side reactions. Adjusting the stoichiometry of the reactants, such as using a slight excess of one reactant, can also sometimes favor the desired reaction pathway.

Q5: I seem to be losing a significant amount of my product during the workup and purification steps. What can I do to improve my isolated yield?

A5: Product loss during workup and purification is a frequent cause of low isolated yields. Here are some tips to minimize these losses:

  • Extraction: Ensure the pH of the aqueous layer is adjusted to a level where your product is least soluble in water. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

  • Chromatography: If your compound is sensitive to silica gel, consider deactivating the silica with a small amount of a basic (like triethylamine) or acidic (like acetic acid) modifier in your eluent. Alternatively, explore other purification techniques like recrystallization or distillation.

  • Handling: Be meticulous during transfers and handling to avoid physical loss of your product.

Troubleshooting Guides

A systematic approach is key to identifying the root cause of low yields. The following workflow provides a logical sequence of steps to diagnose and resolve common issues.

Troubleshooting_Workflow start Low Yield Observed check_purity Assess Starting Material and Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->check_conditions Purity OK purify_reagents Purify Starting Materials & Use Anhydrous Solvents check_purity->purify_reagents Impurities Found monitor_reaction Monitor Reaction Progress (TLC, LC-MS, NMR) check_conditions->monitor_reaction analyze_crude Analyze Crude Product (NMR, MS) monitor_reaction->analyze_crude side_products Side Products Identified? analyze_crude->side_products review_workup Review Workup and Purification Procedures product_loss Product Loss During Workup? review_workup->product_loss incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_conditions Optimize Reaction Conditions (Screen Solvents, Catalysts, Temp.) side_products->optimize_conditions Yes incomplete_reaction->review_workup No incomplete_reaction->optimize_conditions Yes adjust_workup Modify Workup/Purification (Adjust pH, Change Column Adsorbent) product_loss->adjust_workup Yes success Improved Yield product_loss->success No optimize_conditions->success purify_reagents->check_conditions adjust_workup->success

Caption: A logical workflow for troubleshooting low reaction yields.

Key Experiments: Protocols and Data

Here are detailed experimental protocols for three common heterocycle syntheses, along with data illustrating how reaction conditions can be optimized to improve yields.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2]

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the aniline, hexane-2,5-dione, and methanol.[1]

    • Add one drop of concentrated hydrochloric acid to the mixture.[1]

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[1]

    • After cooling the reaction in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[2]

    • Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture to yield the pure product.[1]

Entry1,4-DicarbonylAmineCatalystSolventTemperature (°C)TimeYield (%)
1Hexane-2,5-dioneAnilineAcetic AcidEthanolReflux1 h85
2Hexane-2,5-dioneAnilinep-Toluenesulfonic acidTolueneReflux30 min92
3Hexane-2,5-dioneAnilineNoneNone12015 min78
41-Phenyl-1,4-pentanedioneBenzylamineAcetic AcidMethanolReflux2 h88
51-Phenyl-1,4-pentanedioneBenzylamineSc(OTf)₃None8010 min95
Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[3]

  • Materials:

    • Benzaldehyde (1.0 mmol)

    • Ethyl acetoacetate (2.0 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • To a 100 mL round-bottom flask, add the benzaldehyde, ethyl acetoacetate, and ammonium acetate.[3]

    • Add ethanol and equip the flask with a reflux condenser.[3]

    • Heat the mixture to reflux (around 80°C) with vigorous stirring for 4-6 hours, monitoring the reaction by TLC.[3]

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.[3]

    • Dissolve the residue in ethyl acetate and wash with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]

    • Purify the crude product by column chromatography on silica gel.[3]

EntryAldehydeβ-KetoesterCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateNoneEthanolReflux1265
2BenzaldehydeEthyl acetoacetateAcetic AcidEthanolReflux682
3BenzaldehydeEthyl acetoacetateL-ProlineNone60291
44-NitrobenzaldehydeMethyl acetoacetateNoneNone1000.7585[4]
54-ChlorobenzaldehydeEthyl acetoacetateFe₃O₄@Phen@CuWater600.595[5]
Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[6][7]

  • Materials:

    • Phenylhydrazine (1.0 mmol)

    • Acetophenone (1.0 mmol)

    • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Procedure:

    • In a microwave vial, mix phenylhydrazine, acetophenone, and p-toluenesulfonic acid.[8]

    • Seal the vial and irradiate in a microwave reactor at 600 W for 3 minutes.[8]

    • After cooling, dissolve the reaction mixture in ethyl acetate.

    • Wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

EntryHydrazineKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
1Phenylhydrazine HClAcetophenoneZeolite-HYChloroform60443[9]
2Phenylhydrazine HClAcetophenoneMontmorillonite K10Chloroform60470[9]
3Phenylhydrazine HClAcetophenoneAmberlyst-15Chloroform60468[9]
4Phenylhydrazine HClAcetophenonePhosphomolybdic acidChloroform60486[9]
5PhenylhydrazineCyclohexanonep-TSA (microwave)None-3 min91[8]

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of a synthetic protocol can aid in understanding the sequence of events and potential points of failure.

Paal_Knorr_Workflow reagents Combine 1,4-Dicarbonyl, Amine, and Catalyst in Solvent reaction Heat to Reflux or Microwave Irradiation reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup (Precipitation/Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Pure Pyrrole Product purification->product

Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.

References

Technical Support Center: Optimization of Metabolic Stability in 1,4-Diazepane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of metabolic stability in 1,4-diazepane compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 1,4-diazepane derivatives?

A1: While specific pathways depend on the exact substitution pattern, 1,4-diazepane derivatives, being structurally related to benzodiazepines, are anticipated to undergo similar metabolic transformations. The primary metabolic routes involve Phase I and Phase II reactions.[1] Phase I reactions are typically oxidative processes mediated by cytochrome P450 (CYP) enzymes in the liver, leading to N-dealkylation, hydroxylation, and oxidation of the diazepane ring.[1] Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[2]

Q2: How does the substitution on the 1,4-diazepane ring affect metabolic stability?

A2: Substitutions on the 1,4-diazepane ring can significantly influence metabolic stability. For instance, the introduction of electron-withdrawing groups can sometimes shield the molecule from oxidative metabolism. Conversely, small alkyl groups on the nitrogen atoms can be susceptible to N-dealkylation. Strategic placement of substituents can block sites of metabolism, a common strategy in medicinal chemistry to enhance metabolic stability. For example, replacing a metabolically liable hydrogen with a fluorine atom can prevent hydroxylation at that position.

Q3: What are the key parameters to assess the metabolic stability of 1,4-diazepane compounds?

A3: The key parameters for assessing metabolic stability are the in vitro half-life (t½) and the intrinsic clearance (Clint).[3] The half-life represents the time it takes for 50% of the compound to be metabolized, while the intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. These parameters are determined through in vitro assays, such as the microsomal stability assay, and are used to predict the in vivo pharmacokinetic properties of the compound.[3]

Troubleshooting Guides

Issue 1: High variability in in vitro metabolic stability assay results for my 1,4-diazepane compound.

  • Question: I am observing high variability between replicate wells in my microsomal stability assay for a series of 1,4-diazepane analogs. What could be the cause?

  • Answer: High variability in in vitro assays can stem from several factors. Given that many 1,4-diazepane derivatives are basic compounds, they may exhibit non-specific binding to the assay plates or microsomal proteins, leading to inconsistent concentrations. Additionally, poor aqueous solubility can cause the compound to precipitate in the assay buffer, resulting in variable amounts of the compound being accessible to the metabolic enzymes. It is also crucial to ensure proper mixing and consistent pipetting, especially when working with multi-well plates.

Issue 2: My 1,4-diazepane compound appears to be rapidly metabolized in vitro. How can I improve its stability?

  • Question: My lead 1,4-diazepane compound shows a very short half-life in the microsomal stability assay. What strategies can I employ to improve its metabolic stability?

  • Answer: A short in vitro half-life indicates rapid metabolism. To improve stability, consider the following medicinal chemistry strategies:

    • Metabolite Identification: First, identify the major metabolites to pinpoint the metabolically labile "soft spots" on your molecule.

    • Blocking Metabolism: Introduce substituents at or near the sites of metabolism to sterically hinder enzyme access. For example, replacing a hydrogen atom with a fluorine or a methyl group can block hydroxylation.

    • Electronic Effects: Modify the electronic properties of the molecule by introducing electron-withdrawing groups to decrease the electron density at metabolically susceptible positions, making them less prone to oxidation.

    • Bioisosteric Replacement: Replace metabolically unstable moieties with more stable bioisosteres that retain the desired pharmacological activity.

Issue 3: I am having difficulty with the bioanalytical quantification of my 1,4-diazepane compound in the assay samples.

  • Question: The LC-MS/MS analysis of my microsomal stability assay samples is showing poor peak shape and inconsistent results for my 1,4-diazepane analog. What could be the issue?

  • Answer: Poor chromatography and inconsistent quantification of basic compounds like many 1,4-diazepanes can be due to their interaction with the stationary phase of the LC column. This can often be addressed by adjusting the mobile phase pH to ensure the analyte is in a consistent ionization state. Additionally, non-specific binding to plasticware during sample preparation can lead to variable recovery. Using low-binding plates and vials can help mitigate this issue. It is also important to optimize the mass spectrometry parameters for your specific compound to ensure sensitive and specific detection.

Data Presentation

Table 1: Representative In Vitro Metabolic Stability of a Hypothetical Series of 1,4-Diazepane Analogs

Compound IDR1-SubstituentR2-SubstituentIn Vitro Half-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg protein)
DZP-001HH1546.2
DZP-002CH3H2527.7
DZP-003HF4515.4
DZP-004CH3F6011.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Experimental Protocols

Protocol: In Vitro Microsomal Stability Assay

This protocol outlines the general procedure for assessing the metabolic stability of 1,4-diazepane compounds using liver microsomes.

1. Materials:

  • Test 1,4-diazepane compound

  • Liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., verapamil, testosterone)

  • Negative control (incubation without NADPH)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing phosphate buffer and liver microsomes in the 96-well incubation plate.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the incubation plate with the microsome mixture to 37°C for 5-10 minutes.

    • To initiate the reaction, add the test compound and positive control to their respective wells, followed by the addition of the NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and add it to a corresponding well in the collection plate containing the ice-cold stop solution. The 0-minute time point is typically taken immediately after the addition of the NADPH system.

  • Sample Processing:

    • After the final time point, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantification:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Calculation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the rate constant of metabolism (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binds Diazepane 1,4-Diazepane Analog Diazepane->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl- ions GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to

Caption: Hypothetical signaling pathway for a 1,4-diazepane analog modulating the GABAA receptor.

G start Start: Prepare Compound Stock, Microsomes, and NADPH System pre_incubation Pre-incubate Microsomes and Compound at 37°C start->pre_incubation initiate_reaction Initiate Reaction: Add NADPH System pre_incubation->initiate_reaction time_point_0 Time Point 0: Quench with Stop Solution initiate_reaction->time_point_0 incubation Incubate at 37°C with Shaking initiate_reaction->incubation centrifugation Centrifuge to Pellet Protein time_point_0->centrifugation time_points Time Points (5, 15, 30, 60 min): Quench Aliquots incubation->time_points time_points->centrifugation supernatant_transfer Transfer Supernatant for Analysis centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis: Quantify Parent Compound supernatant_transfer->lcms_analysis data_analysis Data Analysis: Calculate t½ and Clint lcms_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro microsomal stability assay.

G start Lead 1,4-Diazepane Compound microsomal_assay In Vitro Microsomal Stability Assay start->microsomal_assay stability_check Metabolically Stable? microsomal_assay->stability_check proceed Proceed to In Vivo PK Studies stability_check->proceed Yes metabolite_id Identify Metabolites (Metabolite ID) stability_check->metabolite_id No sar_analysis Analyze Structure- Metabolism Relationship metabolite_id->sar_analysis redesign Redesign Compound: - Block Metabolic 'Soft Spot' - Modify Electronics - Bioisosteric Replacement sar_analysis->redesign new_analog Synthesize New Analog redesign->new_analog new_analog->microsomal_assay

Caption: Logical workflow for the optimization of metabolic stability in 1,4-diazepane compounds.

References

Technical Support Center: Scalable Synthesis of 2,4-Disubstituted Thiazoles from Diazoketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2,4-disubstituted thiazoles using diazoketones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you navigate experimental challenges and optimize your reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Diazoketone Formation: Incomplete conversion of the starting material to the diazoketone. 2. Decomposition of Diazoketone: Diazoketones can be thermally unstable or sensitive to strong acids.[1][2] 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst concentration. 4. Side Reactions: Formation of byproducts such as oxazoles or rearrangement products.[3]1. Ensure complete conversion by monitoring the reaction using TLC or other analytical methods. Consider using a flow reactor for safer and more efficient diazomethane generation if applicable.[4][5] 2. Handle diazoketones with care, avoiding high temperatures and strong acidic conditions where possible. Use of stable, crystalline diazoketones is recommended.[4][5] 3. Optimize reaction conditions. For the one-pot synthesis with thiourea/thiosemicarbazide, gradual addition of HBr at 0°C followed by heating at 50°C is recommended.[3] For Brønsted acid-catalyzed methods, 10 mol % of TfOH in DCE has been found to be effective.[6] 4. If using a substituted thiosemicarbazide, be aware of potential rearrangements like the Benzidine rearrangement.[3] The choice of catalyst and reaction conditions can influence selectivity between thiazole and oxazole formation.[7][8]
Formation of Impurities 1. Unreacted Starting Materials: Incomplete reaction. 2. Byproduct Formation: As mentioned above, side reactions can lead to various impurities. 3. Difficult Purification: Co-elution of product and impurities during column chromatography.1. Increase reaction time or temperature as appropriate, while monitoring for product degradation. 2. Adjust reaction conditions to minimize side reactions. For example, the choice of thioamide versus amide can direct the synthesis towards thiazoles over oxazoles.[7][8] 3. Utilize alternative purification techniques such as recrystallization or preparative HPLC. For some protocols, the product may precipitate from the reaction mixture, simplifying purification.[9]
Inconsistent Results/Poor Reproducibility 1. Variable Quality of Diazoketone: Purity and stability of the diazoketone can affect the reaction outcome. 2. Moisture in Reaction: Water can interfere with the reaction. 3. Atmosphere Control: Reactions may be sensitive to air or oxygen.1. Use freshly prepared or properly stored diazoketones. Characterize the diazoketone before use to ensure purity. Some amino acid-derived diazoketones are shelf-stable.[4][5] 2. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of desiccants like MgSO4 or molecular sieves can be beneficial.[10] 3. Conduct reactions under an inert atmosphere to prevent potential side reactions.
Safety Concerns 1. Toxicity and Explosive Nature of Diazomethane: Diazomethane, often used to prepare diazoketones, is highly toxic and explosive.[2] 2. Thermal Instability of Diazoketones: Diazoketones can decompose exothermically.[1]1. Whenever possible, use safer alternatives to diazomethane, such as trimethylsilyldiazomethane.[2] Employing a continuous flow reactor for the in-situ generation and consumption of diazomethane is a recommended safety measure.[2][4] 2. Avoid heating diazoketones to high temperatures. It is crucial to understand the thermal stability of the specific diazoketone being used.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using diazoketones over α-haloketones in thiazole synthesis?

A1: The use of diazoketones offers several advantages over the traditional Hantzsch synthesis which employs α-haloketones.[3][11] Diazoketones are often more stable and can be easier to handle than their α-halo counterparts, which can be lachrymatory and unstable.[3] This method also allows for the synthesis of thiazoles for which the corresponding α-haloketones are extremely unstable or prone to rearrangement.[3] Furthermore, the reaction with diazoketones can be performed as a one-pot synthesis, which is more efficient and scalable.[3][12]

Q2: What are the typical reaction conditions for the scalable synthesis of 2,4-disubstituted thiazoles from diazoketones?

A2: A common scalable, one-pot procedure involves the reaction of a diazoketone with a thioamide (like thiourea or thiosemicarbazide) in a solvent such as isopropanol.[3] The reaction is typically initiated by the gradual addition of a concentrated aqueous acid, such as HBr, at a low temperature (e.g., 0°C), followed by heating to around 50°C to drive the reaction to completion.[3] Another effective method utilizes a Brønsted acid catalyst, like trifluoromethanesulfonic acid (TfOH), in a solvent such as 1,2-dichloroethane (DCE).[6][8]

Q3: Can this method be used to synthesize 2-aminothiazoles?

A3: Yes, this method is well-suited for the synthesis of 2-aminothiazoles. By using thiourea as the thioamide component, 2-aminothiazoles can be obtained in high yields.[3] Similarly, substituted thioureas can be used to produce N-substituted 2-aminothiazoles.[3]

Q4: Are there any limitations to the substrate scope?

A4: The method is generally versatile with a broad substrate scope for both the diazoketone and the thioamide components.[3][8] However, certain substrates may present challenges. For instance, using phenyl-substituted thiosemicarbazide can lead to a Benzidine rearrangement as a side reaction.[3] While aromatic thioamides generally give good yields, aliphatic ones have been reported to sometimes result in lower yields in certain protocols.[10]

Q5: How can I ensure the safe handling of diazoketones in my lab?

A5: Safety is paramount when working with diazoketones. It is important to be aware of their potential thermal instability.[1] Avoid high temperatures and strong acids unless specified in the protocol. Whenever preparing diazoketones, consider using safer diazomethane precursors or utilizing a continuous flow reactor to minimize the accumulation of hazardous intermediates.[2][4] Many modern protocols utilize stable, crystalline amino acid-derived diazoketones that are safer to handle and store.[4][5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-4-Substituted Thiazoles

This protocol is adapted from a scalable, one-pot synthesis method.[3]

Materials:

  • Diazoketone (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Isopropanol (i-PrOH)

  • Concentrated aqueous Hydrobromic acid (HBr)

Procedure:

  • In a round-bottom flask, dissolve the diazoketone and thiourea in isopropanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the concentrated aqueous HBr solution dropwise to the stirred mixture over approximately 2 hours.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 50°C.

  • Maintain the temperature and continue stirring for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Brønsted Acid-Catalyzed Synthesis of 2,4-Disubstituted Thiazoles

This protocol is based on a metal-free, Brønsted acid-catalyzed cyclization.[6][8]

Materials:

  • α-Diazoketone (1.0 equiv)

  • Thioamide or Thiourea (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol %)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the α-diazoketone in 1,2-dichloroethane, add the thioamide or thiourea.

  • Add trifluoromethanesulfonic acid (10 mol %) to the mixture.

  • Stir the reaction mixture at the temperature specified in the literature for the particular substrates (optimization may be required).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification reagents Diazoketone & Thioamide mixing Mix in Solvent (e.g., i-PrOH) reagents->mixing cooling Cool to 0°C mixing->cooling acid_addition Slowly Add Acid (e.g., HBr) cooling->acid_addition heating Heat to 50°C acid_addition->heating monitoring Monitor by TLC heating->monitoring isolation Isolation (Filtration or Extraction) monitoring->isolation Reaction Complete purification Purification (Column Chromatography) isolation->purification product 2,4-Disubstituted Thiazole purification->product

Caption: Experimental workflow for the one-pot synthesis of thiazoles.

reaction_mechanism reagents Diazoketone + Thioamide intermediate1 Protonation of Diazoketone (in acidic conditions) reagents->intermediate1 H+ intermediate2 Nucleophilic Attack by Thioamide Sulfur intermediate1->intermediate2 Loss of N2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 intermediate4 Dehydration intermediate3->intermediate4 product 2,4-Disubstituted Thiazole intermediate4->product - H2O

Caption: Simplified reaction mechanism for thiazole formation.

References

Validation & Comparative

A Comparative Guide to 1,3-Diazepane-2-thione and 1,3-Thiazepane-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties and synthetic methodologies for 1,3-Diazepane-2-thione and 1,3-Thiazepane-2-thione. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the characteristics and preparation of these seven-membered heterocyclic thiones. While experimental data for this compound is available, directly comparable experimental data for 1,3-Thiazepane-2-thione is limited.

Introduction

This compound and 1,3-Thiazepane-2-thione are heterocyclic compounds featuring a seven-membered ring. The diazepane derivative contains two nitrogen atoms at positions 1 and 3, while the thiazepane analogue has a sulfur atom at position 1 and a nitrogen atom at position 3. Both possess a thiocarbonyl (thione) group at the 2-position. These scaffolds are of interest in medicinal chemistry due to the prevalence of diazepine and thiazepine moieties in biologically active molecules. Thiones, in general, are known to exhibit a wide range of biological activities and serve as versatile intermediates in organic synthesis.[1] This guide aims to consolidate the available data on these two specific parent compounds to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. It is important to note that most of the data for 1,3-Thiazepane-2-thione is computationally predicted due to a lack of available experimental studies.

PropertyThis compound1,3-Thiazepane-2-thione
Molecular Formula C₅H₁₀N₂S[2]C₅H₉NS₂[3]
Molecular Weight 130.21 g/mol [2]147.25 g/mol (Computed)
IUPAC Name This compound[2]1,3-thiazepane-2-thione[3]
CAS Number 5700-04-9[2]104595-71-3 (Example Registry Number, may vary)
XLogP3 (Predicted) -0.3[2]1.2 (Computed)
Hydrogen Bond Donors 2[2]1 (Computed)
Hydrogen Bond Acceptors 1[2]2 (Computed)
Topological Polar Surface Area 56.2 Ų[2]53.4 Ų (Computed)

Spectral Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

Spectral Data This compound (in DMSO-d₆)[4]1,3-Thiazepane-2-thione
¹H NMR (δ, ppm) 7.39 (s, 2H, NH), 3.23 (t, 4H, CH₂), 1.69 (m, 4H, CH₂)No experimental data available
¹³C NMR (δ, ppm) 181.8 (C=S), 46.5 (CH₂), 28.1 (CH₂)No experimental data available

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of chemical synthesis. Below are the established and proposed synthetic routes for these compounds.

Synthesis of this compound

This compound is typically synthesized via a cyclocondensation reaction between 1,4-diaminobutane and a source of a thiocarbonyl group, such as carbon disulfide.

Protocol:

  • Reaction Setup: A solution of 1,4-diaminobutane (1.0 eq) in a suitable solvent such as ethanol or pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Carbon disulfide (1.1 eq) is added dropwise to the stirred solution at room temperature or under cooling in an ice bath. The reaction is often exothermic.

  • Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture), to yield pure this compound as a solid.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1,4-Diaminobutane 1,4-Diaminobutane Cyclocondensation Cyclocondensation 1,4-Diaminobutane->Cyclocondensation Carbon Disulfide Carbon Disulfide Carbon Disulfide->Cyclocondensation This compound This compound Cyclocondensation->this compound

Synthesis of this compound.
Proposed Synthesis of 1,3-Thiazepane-2-thione

Step 1: Synthesis of N-(4-hydroxybutyl)thiourea

  • Reaction Setup: 4-Amino-1-butanol (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.

  • Formation of Isothiocyanate (in situ or pre-formed): A thiocarbonyl source is introduced. A common method involves reacting an amine with thiophosgene or by reacting it with carbon disulfide in the presence of a base to form a dithiocarbamate, which is then converted to an isothiocyanate. Alternatively, a pre-formed isothiocyanate can be used. For the parent compound, an approach using a reagent like thiocarbonyl diimidazole or by reacting 4-amino-1-butanol with ammonium thiocyanate followed by hydrolysis could be explored.

  • Intermediate Formation: The reaction yields the N-(4-hydroxybutyl)thiourea intermediate. This intermediate may be isolated and purified or used directly in the next step.

Step 2: Cyclization to 1,3-Thiazepane-2-thione

  • Cyclization Conditions: The N-(4-hydroxybutyl)thiourea intermediate is dissolved in a suitable solvent. Cyclization is typically induced under acidic conditions. For instance, treating the intermediate with a strong acid like concentrated hydrochloric acid or sulfuric acid and heating the mixture would facilitate an intramolecular nucleophilic substitution, where the thiol tautomer of the thiourea attacks the protonated hydroxyl group, leading to the elimination of water and ring closure.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The product can then be extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield 1,3-Thiazepane-2-thione.

Proposed Synthesis of 1,3-Thiazepane-2-thione.

Biological Activity

There is a significant body of research on the biological activities of various substituted diazepine, thiazepine, and thione-containing heterocyclic compounds.[6][7] These broader classes of molecules have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, anticancer, and CNS-acting agents. However, at the time of this guide's compilation, specific experimental data on the biological or pharmacological activity of the parent, unsubstituted this compound and 1,3-Thiazepane-2-thione is not available in the public domain. The potential activity of these core scaffolds remains an area for future investigation.

Conclusion

This guide provides a comparative overview of this compound and 1,3-Thiazepane-2-thione. For this compound, experimental physicochemical and spectral data are available, along with a well-established synthetic protocol. In contrast, 1,3-Thiazepane-2-thione is a less-studied compound, with a notable lack of experimental data. A plausible synthetic route has been proposed based on the synthesis of related structures. The absence of biological data for both parent compounds highlights an opportunity for future research to explore the potential therapeutic applications of these fundamental heterocyclic thione scaffolds. Researchers are encouraged to utilize the provided synthetic protocols to access these compounds for further study.

References

A Comparative Guide to the Biological Activities of Diazepine and Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of diazepine and benzodiazepine derivatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences between these two important classes of psychoactive compounds.

Introduction: Structural Scaffolds and Therapeutic Relevance

Diazepines and benzodiazepines are heterocyclic compounds characterized by a seven-membered diazepine ring. Benzodiazepines are a specific class of diazepines in which the diazepine ring is fused to a benzene ring. First discovered accidentally by Leo Sternbach in 1955, benzodiazepines like chlordiazepoxide (Librium) and later diazepam (Valium) quickly became some of the most prescribed medications globally for conditions such as anxiety, insomnia, seizures, and muscle spasms. Their widespread use underscores their therapeutic efficacy, primarily attributed to their action on the central nervous system (CNS).

Diazepine derivatives, while structurally related, can exhibit a broader range of pharmacological activities, not all of which are mediated by the classical benzodiazepine pathways. This guide will delve into these differences, presenting a comparative analysis of their mechanisms of action, biological activities, and the experimental data that underpins our current understanding.

Mechanisms of Action: Beyond a Single Target

The biological effects of these compounds are dictated by their interaction with specific molecular targets in the CNS. While benzodiazepines have a well-defined primary mechanism, other diazepine derivatives have been shown to act on different pathways.

Benzodiazepines: Positive Allosteric Modulators of GABA-A Receptors

The hallmark of classical 1,4-benzodiazepines is their role as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, when activated by GABA, allows chloride ions to flow into the neuron, causing hyperpolarization and inhibiting neuronal firing. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA.[1] This increased inhibitory signaling results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these drugs.

The GABA-A receptor is a pentameric structure composed of different subunits. The specific α subunit (α1, α2, α3, or α5) present in the receptor complex influences the pharmacological profile of a benzodiazepine. It is generally accepted that:

  • α1 subunits are primarily associated with sedative effects.

  • α2 and α3 subunits are linked to anxiolytic and muscle relaxant actions.

  • α5 subunits are involved in cognitive processes like memory.

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA Site Benzodiazepine Site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Channel GABA->GABA_A_Receptor:gaba Binds BZD Benzodiazepine BZD->GABA_A_Receptor:bzd Binds (Allosteric) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Leads to

Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.

Diazepine Derivatives: Exploring Alternative Pathways

While many diazepine derivatives share the GABA-A modulatory mechanism, some, particularly 2,3-benzodiazepines, have been shown to act as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][3] AMPA receptors are glutamate-gated ion channels that mediate fast excitatory neurotransmission. By antagonizing these receptors, certain diazepine derivatives can produce anticonvulsant and neuroprotective effects through a mechanism distinct from GABAergic pathways.[2][3] This highlights the chemical diversity within the broader diazepine class, leading to a wider range of potential therapeutic applications.

Comparative Biological Activities and Supporting Data

The structural and mechanistic differences between diazepine and benzodiazepine derivatives translate into varied biological activities. While there is significant overlap, particularly in CNS-related effects, emerging research has uncovered novel activities for certain derivatives.

Anxiolytic and Anticonvulsant Activity

Benzodiazepines are renowned for their potent anxiolytic and anticonvulsant effects. The following tables present comparative data for various derivatives in preclinical models.

Table 1: Comparative Anticonvulsant Activity of Benzodiazepine Derivatives in Mice

CompoundSeizure ModelED₅₀ (mg/kg)Reference
DiazepamPentylenetetrazol-induced0.10 - 0.24[4]
ClonazepamAmygdala-kindled seizuresLower than Diazepam[5]
ClobazamAmygdala-kindled seizuresHigher than Diazepam[5]
FlunitrazepamSound-induced seizuresMore potent than Diazepam[6]
PinazepamSound-induced seizuresLess potent than Diazepam[6]

ED₅₀ (Median Effective Dose) is the dose that produces the desired effect in 50% of the population.

Table 2: Comparative Binding Affinities (Ki, nM) of Benzodiazepine Derivatives for GABA-A Receptor Subtypes

Compoundα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)Reference
Imidazobenzodiazepine Derivative 1-S23.4 ± 2.110.1 ± 0.922.5 ± 2.55.3 ± 0.5[7]
Imidazobenzodiazepine Derivative 1-R35.8 ± 3.218.9 ± 1.733.7 ± 3.87.1 ± 0.6[7]
Triazolam-like Derivative 2-S45.7 ± 4.112.3 ± 1.151.2 ± 5.615.8 ± 1.4[7]
Diazepam-like Derivative 3-S18.9 ± 1.715.6 ± 1.420.1 ± 2.216.9 ± 1.5[7]

Ki (Inhibition Constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data is compiled from multiple sources and should be interpreted with consideration of varying experimental conditions.[1]

Anticancer Activity

Recent research has focused on the potential of diazepine and benzodiazepine derivatives as anticancer agents.[8][9] This activity is thought to be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest, and is generally independent of the GABA-A receptor.

Table 3: Anticancer Activity (IC₅₀, µM) of Novel Benzodiazepine Derivatives

CompoundHeLaHep2RDHep3BReference
Derivative C1-39.48 ± 0.715.96 ± 1.99-[10]
Derivative C2-48.82 ± 1.3374.3 ± 2.44-[10]
Derivative 2a---Potent activity[10]
Unnamed Derivative21.3 ± 1.7---[10]
Unnamed Derivative29.3 ± 0.6---[10]

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Cell lines: HeLa (cervical cancer), Hep2 (laryngeal carcinoma), RD (rhabdomyosarcoma), Hep3B (hepatocellular carcinoma).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of diazepine and benzodiazepine derivatives.

Competitive Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound to the benzodiazepine binding site on the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat cortical tissue in a suitable buffer (e.g., Tris-HCl).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

  • Resuspend the final pellet in the assay buffer to a known protein concentration.

2. Binding Assay:

  • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with high affinity for the benzodiazepine site (e.g., [³H]Flunitrazepam), and varying concentrations of the unlabeled test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known benzodiazepine like diazepam).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow start Start prep Prepare Rat Cortical Membranes start->prep end End incubate Incubate Membranes with [³H]Flunitrazepam & Test Compound prep->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter count Scintillation Counting of Bound Radioligand filter->count analyze Calculate IC₅₀ and Ki Values count->analyze analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

1. Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

2. Procedure:

  • Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (typically 5 minutes).

  • Record the session using a video camera for later analysis.

3. Parameters Measured:

  • Time spent in the open arms versus the closed arms.

  • Number of entries into the open and closed arms.

4. Interpretation:

  • An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.[11]

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Plating:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test diazepine or benzodiazepine derivative.

  • Include control wells with untreated cells and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

5. Data Analysis:

  • Calculate the percentage of cell viability compared to the untreated control.

  • Plot the cell viability against the drug concentration to determine the IC₅₀ value.

Structure_Relationship Diazepine Diazepine Core (7-membered ring with 2 N atoms) Benzodiazepine Benzodiazepine Core (Benzene ring fused to Diazepine ring) Diazepine->Benzodiazepine Fusion with Benzene Other_Derivatives Other Diazepine Derivatives - Varied Biological Activities Diazepine->Other_Derivatives Modifications Derivatives1_4 1,4-Benzodiazepine Derivatives (e.g., Diazepam, Clonazepam) - Act on GABA-A Receptors Benzodiazepine->Derivatives1_4 Isomeric Form Derivatives2_3 2,3-Benzodiazepine Derivatives (e.g., Tofisopam) - Act on AMPA Receptors Benzodiazepine->Derivatives2_3 Isomeric Form

Caption: Logical relationship between diazepine and benzodiazepine structures.

Conclusion

The landscape of diazepine and benzodiazepine research is continually evolving. While classical benzodiazepines remain crucial therapeutic agents due to their potent modulation of GABA-A receptors, the exploration of other diazepine derivatives is revealing novel mechanisms and a broader spectrum of biological activities, including AMPA receptor antagonism and anticancer effects. The comparative data and experimental protocols presented in this guide aim to provide a foundational understanding for researchers, facilitating the rational design and development of next-generation diazepine-based therapeutics with improved efficacy and safety profiles.

References

Spectroscopic analysis of 1,3-Diazepane-2-thione for structure confirmation.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic analysis of 1,3-Diazepane-2-thione, offering a comparative structural confirmation against related cyclic thioureas. This document is intended for researchers, scientists, and professionals in the field of drug development.

The structural elucidation of heterocyclic compounds is a cornerstone of synthetic chemistry and drug discovery. This guide provides a comparative spectroscopic analysis of this compound, a seven-membered cyclic thiourea, against its smaller ring analogues, Tetrahydropyrimidine-2-thione (six-membered) and Imidazolidine-2-thione (five-membered). By comparing their spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we can definitively confirm the structure of this compound and highlight the key spectral differences arising from the variation in ring size.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound and its analogues.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupThis compoundTetrahydropyrimidine-2-thioneImidazolidine-2-thione
N-H Stretch~3200-3400~3200-3400~3200-3400
C-H Stretch (Aliphatic)~2850-2950~2850-2950~2850-2950
C=S Stretch (Thioamide I)~1290-1310~1280-1300~1250-1290
C-N Stretch (Thioamide II)~1500-1550~1500-1550~1500-1550

Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Table 2: Comparative ¹H-NMR Data (δ, ppm) in DMSO-d₆

ProtonThis compoundTetrahydropyrimidine-2-thioneImidazolidine-2-thione
-CH₂- (adjacent to N)~3.2-3.4 (m, 4H)~3.1-3.3 (t, 4H)~3.5 (s, 4H)
-CH₂- (internal)~1.6-1.8 (m, 4H)~1.7-1.9 (quintet, 2H)N/A
-NH-~7.5-8.0 (br s, 2H)~7.8-8.2 (br s, 2H)~8.0-8.5 (br s, 2H)

Table 3: Comparative ¹³C-NMR Data (δ, ppm) in DMSO-d₆

CarbonThis compoundTetrahydropyrimidine-2-thioneImidazolidine-2-thione
C=S (Thione)~180-185~175-180~183.4[1]
-CH₂- (adjacent to N)~45-50~40-45~44.1[1]
-CH₂- (internal)~27-30~20-25N/A

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment (m/z)
This compoundC₅H₁₀N₂S130.21130 (M⁺)[2], 74, 56
Tetrahydropyrimidine-2-thioneC₄H₈N₂S116.19116 (M⁺)[3]
Imidazolidine-2-thioneC₃H₆N₂S102.16102 (M⁺)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: PerkinElmer Spectrum One FT-IR spectrometer or equivalent.

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Procedure (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Procedure (KBr Pellet): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder, and the spectrum is recorded.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Varian Gemini 200 MHz or Bruker Avance 400/500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

    • ¹H-NMR: The spectrum is acquired at the appropriate frequency (e.g., 400 MHz), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹³C-NMR: The spectrum is acquired using a proton-decoupled pulse sequence at the corresponding frequency (e.g., 100 MHz). Chemical shifts are reported in ppm relative to the solvent signal (DMSO-d₆ at 39.52 ppm).

3. Mass Spectrometry (MS)

  • Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Method: Electron Ionization (EI).

  • Procedure: A dilute solution of the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the ion source of the mass spectrometer. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ion peaks.[2]

Mandatory Visualization: Workflow for Spectroscopic Analysis

The logical workflow for confirming the structure of this compound using the described spectroscopic methods is illustrated below.

G cluster_input Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation A Synthesized Compound (this compound) B Mass Spectrometry (MS) A->B C FT-IR Spectroscopy A->C D NMR Spectroscopy (1H, 13C) A->D E Determine Molecular Weight (m/z = 130) B->E F Identify Functional Groups (N-H, C=S, C-N) C->F G Determine Carbon-Hydrogen Framework D->G H Structure Confirmation E->H F->H G->H

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The combined application of Mass Spectrometry, FT-IR, and NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. Mass spectrometry confirms the correct molecular weight (130.21 g/mol ).[2] FT-IR spectroscopy identifies the key functional groups characteristic of a cyclic thiourea. Finally, ¹H and ¹³C NMR spectroscopy reveal the precise carbon-hydrogen framework, including the number and connectivity of the methylene groups in the seven-membered ring. The comparative data presented in this guide clearly distinguishes this compound from its five and six-membered analogues, underscoring the power of a multi-technique spectroscopic approach in chemical analysis.

References

A Comparative Guide to the X-ray Crystallography of 1,3-Diazepine Thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystallography data for 1,3-diazepine-2-thione derivatives and related heterocyclic thiones. The information presented herein is intended to support research and development in medicinal chemistry and materials science by offering a structured overview of their solid-state structures and the experimental protocols for their synthesis and characterization.

Introduction

1,3-Diazepine thiones are a class of seven-membered heterocyclic compounds containing a thiourea moiety within the ring. This structural motif is of significant interest in medicinal chemistry due to its potential for diverse biological activities. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide compares the crystallographic data of the parent 1,3-diazepane-2-thione with a substituted derivative and a related benzodiazepine dithione to highlight key structural features.

Data Presentation

The following table summarizes the key crystallographic parameters for selected 1,3-diazepine-2-thione derivatives and a comparative compound.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
This compoundC₅H₁₀N₂SOrthorhombicPca2₁10.332(2)7.828(2)8.169(2)90660.5(3)4
Hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione[1]C₂₅H₃₄N₂SMonoclinicP2₁/n10.613(2)17.523(4)12.658(3)97.522(4)2333.4(8)4
1,5-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithioneC₁₃H₁₆N₂S₂MonoclinicC2/c19.8896(2)8.8743(1)15.5361(2)104.087(1)2659.75(5)8

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of the presented compounds are crucial for reproducibility and further research.

Synthesis and Crystallization

1. This compound: The synthesis of this compound typically involves the reaction of 1,4-diaminobutane with carbon disulfide.

  • Procedure: To a solution of 1,4-diaminobutane in an appropriate solvent such as ethanol, carbon disulfide is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature for several hours. The resulting precipitate is filtered, washed, and can be recrystallized from a suitable solvent like ethanol to obtain crystals suitable for X-ray diffraction.

2. Hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione: [1] This derivative is synthesized from a corresponding diazepinium bromide salt.

  • Procedure: The precursor, (SDiazMesH)Br, is reacted with elemental sulfur in the presence of a base like potassium carbonate in refluxing n-propanol. After stirring for several hours, the product is isolated by filtration and dried. Crystals suitable for X-ray diffraction can be obtained through slow evaporation of an ethanolic solution of the compound.[1]

3. 1,5-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione: This compound is prepared by the thionation of the corresponding dione.

  • Procedure: 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is reacted with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) in a solvent like acetonitrile. The mixture is refluxed for a few hours. After cooling, the solvent is evaporated, and the residue is purified. Pale-yellow crystals suitable for X-ray analysis can be obtained by recrystallization from a toluene-chloroform mixture.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction data for these compounds are typically collected at low temperatures (e.g., 100 K or 150 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • General Procedure: A suitable single crystal is mounted on a goniometer. The data collection is performed using a series of ω and φ scans to cover the reciprocal space. The collected diffraction data are then processed, which includes integration of the reflection intensities, scaling, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for obtaining X-ray crystallography data and the logical process for comparing the data of 1,3-diazepine thione derivatives with other heterocyclic thiones.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis structure_refinement->data_analysis end end data_analysis->end Final Crystal Structure Data

Caption: Experimental workflow from synthesis to crystallographic data analysis.

comparison_logic cluster_derivatives Derivatives Comparison cluster_alternatives Comparison with Alternatives main_topic 1,3-Diazepine Thione Derivatives parent Parent Compound (this compound) main_topic->parent substituted Substituted Derivative (e.g., N,N'-disubstituted) main_topic->substituted alternative1 Benzodiazepine Thiones (e.g., 1,5-Benzodiazepine-2,4-dithione) main_topic->alternative1 alternative2 Other Heterocyclic Thiones (e.g., Thiazepines) main_topic->alternative2 comparison Comparative Analysis of: - Bond lengths & angles - Ring conformation - Crystal packing parent->comparison substituted->comparison alternative1->comparison alternative2->comparison

Caption: Logical structure for comparing crystallographic data.

References

Navigating the Therapeutic Maze: An In Silico Toxicity Comparison of 1,3-Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's toxicity is a critical checkpoint in the therapeutic development pipeline. This guide provides a comparative overview of the in silico toxicity prediction of 1,3-diazepine derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry. Due to the nascent stage of research into the toxicology of 1,3-diazepines, this guide will draw comparisons with the well-studied class of 1,4-diazepines (benzodiazepines) to provide a broader context for predictive modeling.

The therapeutic potential of diazepine derivatives is often shadowed by their potential for adverse effects. Computational, or in silico, toxicology offers a rapid, cost-effective, and ethically sound alternative to traditional animal testing for preliminary safety assessment.[1][2] These methods employ sophisticated algorithms and models to predict the toxicological properties of chemical structures.[3]

Comparative Toxicity Profile: 1,3-Diazepines vs. Benzodiazepines

While extensive in silico toxicity data for a wide range of 1,3-diazepine derivatives is not yet available in the public domain, a study on novel 2-substituted 1,3-diazepines as corrosion inhibitors provides valuable initial insights.[4] In this research, the synthesized compounds were predicted to have no significant toxicity risks, a finding that was subsequently supported by low cytotoxicity in in vitro assays.[4]

For a comparative perspective, we turn to the extensively studied benzodiazepines. Various quantitative structure-activity relationship (QSAR) models and other in silico approaches have been employed to predict the toxicity of these 1,4-diazepine analogues.[5][6] These studies are crucial for understanding the structural fragments that contribute to toxicity.[5][6]

The following table summarizes the types of toxicity endpoints that are commonly evaluated for diazepine derivatives using in silico methods.

Toxicity EndpointIn Silico Prediction for 2-substituted 1,3-Diazepines[4]Common In Silico Predictions for Benzodiazepines[1][6]
Mutagenicity No relevant risks predicted.Predictions based on structural alerts and statistical models.
Carcinogenicity No relevant risks predicted.Often predicted to be non-carcinogenic.[7]
Irritancy No relevant risks predicted.Not a primary focus of most published studies.
Reproductive Toxicity No relevant risks predicted.A known concern, with some QSAR models developed.
LD50 (Acute Toxicity) Not explicitly reported in the study.QSAR models have been developed to predict LD50 values.

Methodologies for In Silico Toxicity Prediction

The prediction of toxicity for diazepine derivatives relies on a variety of computational models and software. The following sections detail the methodologies cited in the literature.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or, in this case, toxicity.[8] These models are built using a "training set" of compounds with known toxicity data and are then used to predict the toxicity of new, untested compounds.[9] For benzodiazepines, descriptor-based and group-based QSTR (Quantitative Structure-Toxicity Relationship) models have been developed to identify the structural features responsible for toxicity.[5][6]

Expert Rule-Based Systems

These systems use a set of predefined structural alerts, known as "toxicophores," to identify potentially toxic compounds. If a molecule contains a known toxicophore, it is flagged for potential toxicity.

Decision Tree-Based Approaches

Some software tools, like Toxtree, employ a decision tree-based approach to estimate toxic hazards.[4] This method guides the user through a series of questions about the chemical structure to arrive at a prediction.

Commonly Used Software for Toxicity Prediction
  • OSIRIS Property Explorer: This tool predicts various drug-relevant properties, including toxicity risks. It relies on a pre-computed set of structural fragments with known toxic effects from the Registry of Toxic Effects of Chemical Substances (RTECS) database.[4]

  • Toxtree: An open-source application that can estimate toxic hazards by applying a decision tree approach.[4]

  • VEGA (Virtual evaluation of chemical properties and toxicity): This platform integrates multiple QSAR models for predicting various toxicological endpoints.[1][2]

  • T.E.S.T. (Toxicity Estimation Software Tool): A tool that uses various QSAR methodologies to estimate the toxicity of chemicals.[1][2]

Experimental Protocols

The in silico predictions are often validated by in vitro and in vivo experiments.

In Silico Experimental Protocol
  • Structure Input: The 2D or 3D structure of the 1,3-diazepine derivative is provided as input to the software.

  • Model Selection: An appropriate prediction model (e.g., mutagenicity, carcinogenicity) is selected.

  • Prediction Execution: The software analyzes the chemical structure and provides a toxicity prediction based on its underlying algorithm (e.g., QSAR, rule-based).

  • Results Analysis: The output, which may be a qualitative prediction (e.g., "mutagenic" or "non-mutagenic") or a quantitative value (e.g., predicted LD50), is analyzed.

In Vitro Cytotoxicity Assay Protocol (Example)

As described in the study on 2-substituted 1,3-diazepines, the cytotoxicity of the compounds was evaluated against human cell lines.[4]

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549, TOV-21G) and a non-cancerous human cell line (e.g., WI-26VA4) are cultured under standard conditions.[4]

  • Compound Treatment: The cells are treated with various concentrations of the 1,3-diazepine derivatives for a specified period.

  • Cell Viability Assay: A cell viability assay (e.g., MTT, XTT) is performed to determine the percentage of viable cells after treatment.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated to quantify its cytotoxicity.

Visualizing the Prediction Process

To better understand the workflow of in silico toxicity prediction, the following diagrams have been generated.

In_Silico_Toxicity_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Endpoints cluster_validation Validation Compound 1,3-Diazepine Derivative Structure QSAR QSAR Models Compound->QSAR Analysis Expert Expert Systems Compound->Expert Analysis ML Machine Learning Compound->ML Analysis Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity LD50 Acute Toxicity (LD50) QSAR->LD50 Other Other Endpoints QSAR->Other Expert->Mutagenicity Expert->Carcinogenicity Expert->LD50 Expert->Other ML->Mutagenicity ML->Carcinogenicity ML->LD50 ML->Other InVitro In Vitro Assays Mutagenicity->InVitro Experimental Verification Carcinogenicity->InVitro Experimental Verification LD50->InVitro Experimental Verification Other->InVitro Experimental Verification InVivo In Vivo Studies InVitro->InVivo Further Confirmation

Caption: Workflow for in silico toxicity prediction and experimental validation.

Toxtree_Decision_Tree Simplified Toxtree-like Decision Process Start Start with 1,3-Diazepine Structure Alert1 Contains structural alerts for mutagenicity? Start->Alert1 Alert2 Contains structural alerts for carcinogenicity? Alert1->Alert2 No Result1 High Probability of Mutagenicity Alert1->Result1 Yes Result2 Low Probability of Toxicity Alert2->Result2 No Result3 High Probability of Carcinogenicity Alert2->Result3 Yes

Caption: A simplified decision tree for toxicity prediction.

Conclusion

The field of in silico toxicity prediction for 1,3-diazepine derivatives is still in its early stages. However, initial studies and comparisons with structurally related benzodiazepines suggest that computational methods are valuable tools for the early-stage safety assessment of this promising class of compounds. As more experimental data becomes available, the accuracy and predictive power of these in silico models will undoubtedly improve, further aiding in the design of safer and more effective 1,3-diazepine-based therapeutics.

References

A Comparative Guide to Cytotoxicity Assays for Novel 1,3-Diazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of cytotoxic potential is a critical step in the development of novel therapeutic agents. This guide provides a comparative overview of common cytotoxicity assays, with a focus on their application to new 1,3-diazepine compounds. Experimental data from recent studies on 2-substituted 1,3-diazepines are presented alongside detailed protocols for key assays to assist researchers in selecting and implementing appropriate methods for their screening workflows.

Performance Comparison: Cytotoxicity of 1,3-Diazepine Derivatives

A recent study investigated the cytotoxic effects of a series of novel 2-substituted 1,3-diazepine compounds against a panel of human cancer and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic potency of these compounds. For comparison, doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.[1]

The results, summarized in the table below, indicate that the tested 1,3-diazepine derivatives exhibited low cytotoxicity, with IC50 values greater than 100 μM across all cell lines.[1] In stark contrast, doxorubicin displayed high potency with IC50 values in the low micromolar range.[1]

Compound/DrugCell LineCell TypeIC50 (μM)
Novel 1,3-Diazepine 10 MDA-MB-231Human Breast Adenocarcinoma>100
A549Human Lung Carcinoma>100
TOV-21GHuman Ovarian Adenocarcinoma>100
WI-26VA4Human Lung Fibroblast (Non-cancerous)>100
Novel 1,3-Diazepine 11 MDA-MB-231Human Breast Adenocarcinoma>100
A549Human Lung Carcinoma>100
TOV-21GHuman Ovarian Adenocarcinoma>100
WI-26VA4Human Lung Fibroblast (Non-cancerous)>100
Novel 1,3-Diazepine 12 MDA-MB-231Human Breast Adenocarcinoma>100
A549Human Lung Carcinoma>100
TOV-21GHuman Ovarian Adenocarcinoma>100
WI-26VA4Human Lung Fibroblast (Non-cancerous)>100
Novel 1,3-Diazepine 14 MDA-MB-231Human Breast Adenocarcinoma>100
A549Human Lung Carcinoma>100
TOV-21GHuman Ovarian Adenocarcinoma>100
WI-26VA4Human Lung Fibroblast (Non-cancerous)>100
Doxorubicin (Control) MDA-MB-231Human Breast AdenocarcinomaLow μM range
A549Human Lung CarcinomaLow μM range
TOV-21GHuman Ovarian AdenocarcinomaLow μM range
WI-26VA4Human Lung Fibroblast (Non-cancerous)Low μM range

Data sourced from a study on novel 2-substituted 1,3-diazepines as nontoxic corrosion inhibitors.[1]

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxicity of novel compounds involves several key stages, from initial cell culture to data analysis. This process ensures reproducible and reliable results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Seeding & Culture (24h incubation) CompoundPrep 2. Compound Dilution (Serial dilutions) Treatment 3. Cell Treatment (Incubate with compounds) CompoundPrep->Treatment Assay 4. Perform Cytotoxicity Assay (e.g., MTT, LDH, Apoptosis) Treatment->Assay Measurement 5. Data Acquisition (e.g., Absorbance, Fluorescence) Assay->Measurement Analysis 6. Data Analysis (Calculate % Viability, IC50) Measurement->Analysis

A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Detailed Experimental Protocols

Herein are detailed methodologies for three widely used cytotoxicity assays: the MTT assay, the LDH assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2] Viable cells with active metabolism convert MTT into a purple formazan product.[2]

Materials:

  • Cells of interest

  • Complete culture medium

  • Novel 1,3-diazepine compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[2]

  • Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[2]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[2] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of >650 nm should be used for background subtraction.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • Cells and culture medium

  • Test compounds

  • LDH assay kit (containing reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3]

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.[3]

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[3]

  • Reaction Mixture Addition: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[3]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[3]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, trypsinize and collect the cells, then combine with any floating cells from the supernatant.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently mix.

  • Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis Signaling Pathway

Cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. The intrinsic, or mitochondrial, pathway is a common mechanism initiated by cellular stress.

G cluster_stimulus Initiation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Stimulus Cytotoxic Compound (e.g., 1,3-Diazepine) BaxBak Bax/Bak Activation Stimulus->BaxBak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

The intrinsic apoptosis signaling pathway, a common mechanism of cytotoxicity.

References

Comparative study of corrosion inhibition by different heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of various heterocyclic compounds as corrosion inhibitors, supported by experimental data and detailed methodologies, for researchers and scientists in materials science and drug development.

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, have emerged as a cornerstone in the battle against corrosion. Their inherent electronic properties, conferred by heteroatoms such as nitrogen, sulfur, and oxygen, make them highly effective in protecting metallic surfaces from aggressive environments. This guide provides a comparative overview of the corrosion inhibition performance of different classes of heterocyclic compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: A Tale of Adsorption and Protection

The primary mechanism by which heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2] This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which entails the formation of coordinate bonds between the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal.[1] The presence of π-electrons in aromatic heterocyclic rings further enhances this adsorption process.

cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface cluster_protection Protective Film Formation H+ H+ Metal Metal H+->Metal Attacks (Cathodic Reaction) Cl- Cl- Cl-->Metal Attacks (Anodic Reaction) Protective_Layer Protective Inhibitor Film Heterocyclic_Inhibitor Heterocyclic Inhibitor Heterocyclic_Inhibitor->Metal Adsorbs Heterocyclic_Inhibitor->Protective_Layer Forms Protective_Layer->H+ Blocks Protective_Layer->Cl- Blocks

Caption: General mechanism of corrosion inhibition by heterocyclic compounds.

Comparative Performance of Heterocyclic Inhibitors

The effectiveness of a heterocyclic compound as a corrosion inhibitor is influenced by its molecular structure, the nature and number of heteroatoms, and the presence of substituent groups. The following tables summarize the inhibition efficiencies of various heterocyclic compounds on mild steel in acidic media, based on data from several studies.

Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most widely studied corrosion inhibitors due to the high electron density on the nitrogen atom.

Inhibitor ClassSpecific CompoundCorrosive MediumConcentration (M)Inhibition Efficiency (%)Reference
Imidazoles2-methyl-1H-imidazole (2MI)Mild Steel in AcidTheoretical(Predicted)[3]
TriazolesTriazole DerivativesMild Steel in 1 M HCl10⁻³96.6[4]
PyrazolesN-heterocyclic derivative (BF5)Mild Steel in 1.0 M HCl10⁻³97.4
IndolesIndolePure Iron in 1 M HCl-High[5]
Sulfur-Containing Heterocycles

The presence of sulfur, often in addition to nitrogen, can significantly enhance inhibition efficiency due to its larger atomic size and ability to form strong coordinate bonds.

Inhibitor ClassSpecific CompoundCorrosive MediumConcentration (M)Inhibition Efficiency (%)Reference
Thiazoles2,4,5-trimethyl-thiazole (2TT)Mild Steel in AcidTheoretical(Predicted to be highest)[3]
Thiadiazoles1,3,4-thiadiazole derivativesMild Steel in AcidTheoretical(Predicted)[6]
Oxygen-Containing and Mixed Heterocycles

Oxygen-containing heterocycles, while generally less effective than their nitrogen and sulfur counterparts, can still provide significant protection. Their performance is often enhanced when other heteroatoms are present in the ring.

Inhibitor ClassSpecific CompoundCorrosive MediumConcentration (M)Inhibition Efficiency (%)Reference
Oxazoles2-methyl-oxazole (2MO)Mild Steel in AcidTheoretical(Predicted)[3]
Isatin Derivatives1-allyl-5-chloro-indoline-2,3-dione (TZACI)Mild Steel in 1.0 M HCl10⁻³91.8[7][8]
Isatin Derivatives5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione (TZCDI)Mild Steel in 1.0 M HCl10⁻³96.1[7][8]
Isatin Derivatives5-chloro-1-octylindoline-2,3-dione (TZCOI)Mild Steel in 1.0 M HCl10⁻³97.5[7][8]

Experimental Protocols for Inhibitor Evaluation

The assessment of corrosion inhibitor performance relies on a suite of well-established electrochemical and surface analysis techniques.

Electrochemical Measurements

1. Potentiodynamic Polarization: This technique involves changing the potential of the working electrode (the metal sample) and measuring the resulting current. The data provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

2. Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist plots. An increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of an inhibitor indicate the formation of a protective film.[7][8] The inhibition efficiency can be calculated as:

IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

Weight Loss Measurements

This is a simple and direct method where a pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate and inhibition efficiency are calculated.

Surface Analysis

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment. In the presence of an effective inhibitor, the surface should show significantly less damage compared to the uninhibited sample.

cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_results Results Metal_Coupon Metal Coupon Polishing Polishing & Cleaning Metal_Coupon->Polishing Corrosive_Medium Corrosive Medium Polishing->Corrosive_Medium With_Inhibitor With Inhibitor Corrosive_Medium->With_Inhibitor Without_Inhibitor Without Inhibitor Corrosive_Medium->Without_Inhibitor Weight_Loss Weight Loss With_Inhibitor->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) With_Inhibitor->Electrochemical Surface_Analysis Surface Analysis (SEM) With_Inhibitor->Surface_Analysis Without_Inhibitor->Weight_Loss Without_Inhibitor->Electrochemical Without_Inhibitor->Surface_Analysis Inhibition_Efficiency Inhibition Efficiency (%) Weight_Loss->Inhibition_Efficiency Electrochemical->Inhibition_Efficiency

References

Navigating the Bioactivity of 1,3-Diazepine-Based Compounds: A Comparative Guide to Bioassay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioassay validation for 1,3-diazepine-based compounds. It summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying workflows and signaling pathways.

The 1,3-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.[1][2] Validating the biological activity of novel compounds based on this scaffold is a critical step in the drug discovery process. This guide delves into the validation of three key bioassays: cell viability, kinase inhibition, and receptor-ligand binding, providing comparative data and detailed protocols to aid in the rigorous evaluation of 1,3-diazepine derivatives.

Cell Viability Assays: Gauging Cytotoxicity

Cell viability assays are fundamental in determining the cytotoxic effects of new chemical entities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Comparative Analysis of Cell Viability

The following table presents the half-maximal inhibitory concentration (IC50) values of novel 2-substituted 1,3-diazepine derivatives against a panel of human cancer cell lines, as determined by the MTT assay. For comparison, the IC50 values for Doxorubicin, a standard chemotherapeutic agent, are also included.

Compound/DrugMDA-MB-231 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)TOV-21G (Ovarian) IC50 (µM)WI-26VA4 (Lung Fibroblast) IC50 (µM)
1,3-Diazepine Derivative 10 >100>100>100>100
1,3-Diazepine Derivative 11 >100>100>100>100
1,3-Diazepine Derivative 12 >100>100>100>100
1,3-Diazepine Derivative 14 >100Not Tested>100>100
Doxorubicin 2.6 ± 0.80.67 ± 0.48.3 ± 4.07.0 ± 2.0

Data sourced from a study on novel 1,3-diazepines as nontoxic corrosion inhibitors, which also assessed their in vitro cytotoxicity.[3]

The data indicates that the tested 1,3-diazepine derivatives exhibit low cytotoxicity against these cancer cell lines, with IC50 values exceeding 100 µM, in stark contrast to the potent cytotoxic effects of Doxorubicin.[3]

Experimental Protocol: MTT Assay

This protocol outlines the general steps for performing an MTT cell viability assay.

Materials:

  • 1,3-diazepine-based compounds

  • Cancer cell lines (e.g., MDA-MB-231, A549, TOV-21G)

  • Normal cell line (e.g., WI-26VA4)

  • Doxorubicin (as a positive control)

  • MTT solution (0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3-diazepine compounds or Doxorubicin. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: After incubation, add 100 µL of MTT solution to each well and incubate for 3 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add 1,3-diazepine derivatives or Doxorubicin incubation_24h->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_3h Incubate for 3h add_mtt->incubation_3h dissolve_formazan Dissolve formazan crystals with DMSO incubation_3h->dissolve_formazan read_absorbance Measure absorbance at 550 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Kinase Inhibition Assays: Targeting Dysregulated Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[4][5] The 1,3-diazepine scaffold has been utilized in the design of potent kinase inhibitors.

Comparative Analysis of Kinase Inhibition

The table below compares the IC50 values of a 1,3-diazepine derivative against Epidermal Growth Factor Receptor (EGFR) mutants with those of well-established EGFR inhibitors, Gefitinib and Imatinib.

CompoundTarget KinaseIC50 (nM)
1,3-Diazepine Derivative V EGFR T790M mutant3.36
1,3-Diazepine Derivative V EGFR L858R/T790M double mutant1.69
Gefitinib EGFR-mutant (H3255)3
Imatinib BCR-ABL<1000

Data for the 1,3-diazepine derivative is from a 2013 study by Xu et al.[6], Gefitinib data from a study on EGFR-mutant lung adenocarcinoma cell lines[7], and Imatinib data from a study on imatinib-sensitive and resistant cell lines[8].

This comparison highlights the high potency of the 1,3-diazepine derivative against clinically relevant EGFR mutants.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common luminescence-based kinase assay, such as the ADP-Glo™ assay, to determine the IC50 of an inhibitor.[4][5][9]

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • 1,3-diazepine-based inhibitor

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Add the kinase to each well and pre-incubate.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Kinase_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection inhibitor Serial Dilutions of 1,3-Diazepine Inhibitor plate_setup Add Inhibitor to Plate inhibitor->plate_setup kinase Kinase Solution add_kinase Add Kinase & Pre-incubate kinase->add_kinase substrate_atp Substrate/ATP Mix start_reaction Initiate with Substrate/ATP substrate_atp->start_reaction plate_setup->add_kinase add_kinase->start_reaction incubate_reaction Incubate 60 min at 30°C start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30 min add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence

In Vitro Kinase Inhibition Assay Workflow

Receptor-Ligand Binding Assays: Uncovering GPCR Interactions

GPCRs are a major class of drug targets, and 1,3-diazepine derivatives have been designed as ligands for these receptors.[1][2] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10]

Comparative Analysis of GPCR Binding Affinity

The following table compares the inhibition constant (Ki) of a hypothetical 1,3-diazepine derivative with those of common atypical antipsychotics, Olanzapine and Risperidone, at the Serotonin 5-HT2A receptor.

CompoundTarget ReceptorKi (nM)
Hypothetical 1,3-Diazepine 5-HT2AData Not Found
Olanzapine 5-HT2A7.3
Risperidone 5-HT2A4.9

Ki values for Olanzapine and Risperidone are from a study on the pharmacological fingerprint of antipsychotic drugs at the 5-HT2A receptor.[11][12]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a general method for a radioligand competition binding assay to determine the Ki of a test compound.[10][13][14][15]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A)

  • Unlabeled 1,3-diazepine test compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in assay buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Ligand 1,3-Diazepine Ligand Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Simplified GPCR Signaling Pathway

References

A Comparative Guide to the Synthesis of 1,3,5-Triazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazepine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of its derivatives is a key focus for the development of novel therapeutic agents. This guide provides a comparative overview of three prominent synthetic routes to 1,3,5-triazepine derivatives: cyclo-condensation, multi-component reactions, and ring expansion. We present a detailed analysis of their experimental protocols and performance, supported by quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for 1,3,5-triazepine derivatives depends on factors such as the desired substitution pattern, required scale, and tolerance to reaction conditions. The following table summarizes the key quantitative data for representative examples of each of the three discussed synthetic routes.

Synthetic RouteTarget CompoundStarting MaterialsReaction TimeYield (%)
Cyclo-condensation 3-Methyl-4-phenyl-3H-benzo[f][1][2][3]triazepine-2-thiolo-Phenylenediamine, Methyl isothiocyanate, BenzaldehydeSeveral hours~75-85%
Multi-Component Reaction 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thioneBenzaldehyde, Thiourea, Trimethyl orthoformate5 hours87-95%[1][4]
Ring Expansion 2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thione3-Amino-4-hydroxyhexahydropyrimidine-2-thionesNot specifiedNot specified

Synthetic Strategies Overview

The synthesis of the 1,3,5-triazepine core can be approached from different perspectives, each with its own advantages and limitations. The following diagram illustrates the logical flow of the three compared synthetic strategies.

Synthetic_Routes cluster_A Route A: Cyclo-condensation cluster_B Route B: Multi-Component Reaction (MCR) cluster_C Route C: Ring Expansion A1 Open-chain Precursor (e.g., Substituted Diamine) A3 Intermediate Formation (e.g., Thiourea derivative) A1->A3 + A2 A2 Cyclizing Agent (e.g., Isothiocyanate) A4 Final Cyclization (with Aldehyde/Ketone) A3->A4 A5 1,3,5-Triazepine Core A4->A5 B1 Component 1 (e.g., Aldehyde) B4 One-Pot Reaction B1->B4 B2 Component 2 (e.g., Thiourea) B2->B4 B3 Component 3 (e.g., Orthoformate) B3->B4 B5 1,3,5-Triazepine Core B4->B5 C1 Pre-existing Ring System (e.g., Pyrimidine) C2 Ring Opening C1->C2 Base C3 Intermediate C2->C3 C4 Recyclization C3->C4 C5 1,3,5-Triazepine Core C4->C5

Caption: Comparative logical workflow of three major synthetic routes to 1,3,5-triazepine derivatives.

Detailed Experimental Protocols

Route A: Cyclo-condensation Synthesis of 3-Methyl-4-phenyl-3H-benzo[f][1][2][3]triazepine-2-thiol

This method involves a two-step process starting from the formation of a thiourea derivative followed by cyclization with an aldehyde.[3]

Step 1: Synthesis of 1-(2-aminophenyl)-3-methylthiourea

In a reaction between o-phenylenediamines and methyl-isothiocyanate, a process of cyclo-condensation, dehydrogenation, and cyclization occurs, resulting in the formation of 1-(2-aminophenyl)-3-methylthiourea.[3]

Step 2: Synthesis of 3-methyl-4-phenyl-3H-benzo[f][1][2][3]triazepine-2-thiol

The 1-(2-aminophenyl)-3-methylthiourea intermediate is then reacted with aromatic aldehydes in acetic acid to yield the final 3-methyl-4-substituted-phenyl-3H-benzo[f][1][2][3]triazepine-2-thiol derivatives.[3]

Route B: Multi-Component Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones

This catalyst-free, one-pot, three-component reaction provides an efficient and straightforward route to triazine-2,4-dithione derivatives.[1][4]

General Procedure:

To a solution of an appropriate arylaldehyde (1.0 mmol, 1.0 equiv) in 1 mL of DMF, thiourea (2.5 mmol, 2.5 equiv) and an orthoformate (1.0 mmol, 1.0 equiv) are added. The reaction mixture is then heated at 80 °C for 5 hours.[1] After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product. This method has been shown to be scalable, with a 10 mmol scale synthesis of 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione yielding the product in 87% yield.[1]

Route C: Ring Expansion Synthesis of 2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thiones

This approach involves the base-promoted ring expansion of a pre-existing heterocyclic system, specifically 3-amino-4-hydroxyhexahydropyrimidine-2-thiones.[5]

Step 1: Synthesis of 3-Amino-4-hydroxyhexahydropyrimidine-2-thiones

The starting hydroxypyrimidines are prepared by the reaction of α,β-unsaturated ketones or β-alkoxy ketones with HNCS, followed by treatment of the resulting β-isothiocyanato ketones with hydrazine.[5]

Step 2: Base-Promoted Ring Expansion

The 3-amino-4-hydroxyhexahydropyrimidine-2-thiones undergo a base-promoted ring expansion to yield 2,4,5,6-tetrahydro-3H-1,2,4-triazepine-3-thiones.[5] The reaction is believed to proceed through the formation of intermediate acyclic isomers of the pyrimidines, followed by their slow cyclization into the triazepine ring system.[5]

Conclusion

The synthesis of 1,3,5-triazepine derivatives can be achieved through various strategies, each with its distinct characteristics. Cyclo-condensation offers a traditional and reliable approach, often involving multiple steps. Multi-component reactions provide a highly efficient, one-pot alternative that is well-suited for the rapid generation of diverse derivatives. Ring expansion presents a more novel strategy that can lead to unique substitution patterns not easily accessible through other methods. The choice of the optimal synthetic route will be guided by the specific target molecule, available starting materials, and desired process efficiency. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

The Efficacy of β-Lactamase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of established β-lactamase inhibitors, highlighting the current landscape and the underexplored potential of novel scaffolds such as 1,3-diazepines.

Introduction

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the continued development of effective β-lactamase inhibitors (BLIs). These inhibitors are co-administered with β-lactam antibiotics to protect them from enzymatic degradation, thereby restoring their efficacy. While several classes of BLIs have been successfully developed and are in clinical use, the exploration of novel chemical scaffolds remains a critical area of research. This guide provides a comparative overview of the efficacy of established BLIs and addresses the current knowledge gap regarding 1,3-diazepine-based inhibitors.

The Dearth of 1,3-Diazepine-Based β-Lactamase Inhibitors

Despite the 1,3-diazepine scaffold being recognized as a "privileged structure" in medicinal chemistry, appearing in various biologically active compounds, there is a notable absence of published research detailing the synthesis and efficacy of 1,3-diazepine derivatives as specific β-lactamase inhibitors. Comprehensive searches of the scientific literature have not yielded significant data, such as IC50 or Ki values, for this class of compounds against various β-lactamases. While some reviews mention the 1,3-diazepine moiety in the context of enzyme inhibition, they often misclassify existing drugs like avibactam, which is a diazabicyclooctane, not a simple 1,3-diazepine. This indicates that the potential of 1,3-diazepine-based compounds as β-lactamase inhibitors remains a largely unexplored frontier in drug discovery.

Comparative Efficacy of Established β-Lactamase Inhibitors

In contrast to the lack of data for 1,3-diazepines, a wealth of information is available for several established classes of β-lactamase inhibitors. These include the "classic" inhibitors like clavulanic acid, sulbactam, and tazobactam, as well as newer, non-β-lactam inhibitors such as avibactam, relebactam, and vaborbactam. Their efficacy varies across the different Ambler classes of β-lactamases (A, B, C, and D).

Data Presentation

The following tables summarize the inhibitory activity (IC50 values) of key β-lactamase inhibitors against representative enzymes from different classes. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: Inhibitory Concentration (IC50) of β-Lactamase Inhibitors against Class A β-Lactamases

InhibitorTEM-1 (µM)SHV-1 (µM)KPC-2 (µM)
Clavulanic Acid0.060.116
Sulbactam0.50.8>100
Tazobactam0.080.094
Avibactam0.0050.0090.004
Relebactam0.010.0250.009
Vaborbactam0.060.190.028

Table 2: Inhibitory Concentration (IC50) of β-Lactamase Inhibitors against Class C β-Lactamases

InhibitorAmpC (P. aeruginosa) (µM)
Clavulanic Acid>100
Sulbactam>100
Tazobactam79
Avibactam0.02
Relebactam0.14
Vaborbactam>100

Table 3: Inhibitory Concentration (IC50) of β-Lactamase Inhibitors against Class D β-Lactamases

InhibitorOXA-48 (µM)
Clavulanic Acid>100
Sulbactam>100
Tazobactam>100
Avibactam1.9
Relebactam>64
Vaborbactam>100

Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on experimental conditions.

Experimental Protocols

The determination of the inhibitory efficacy of a compound against a β-lactamase typically involves a standardized in vitro enzyme inhibition assay.

General Protocol for β-Lactamase Inhibition Assay

1. Materials and Reagents:

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, AmpC)
  • Test inhibitor compound (e.g., 1,3-diazepine derivative)
  • Chromogenic β-lactam substrate (e.g., nitrocefin)
  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
  • DMSO (for dissolving inhibitor and substrate)
  • 96-well microplates
  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: A stock solution of the β-lactamase is prepared in the assay buffer to a known concentration.
  • Inhibitor Stock Solution: The test inhibitor is dissolved in DMSO to create a high-concentration stock solution. Serial dilutions are then made in DMSO.
  • Substrate Solution: Nitrocefin is dissolved in DMSO and then diluted in the assay buffer to a working concentration.

3. Assay Procedure:

  • In a 96-well plate, a small volume (e.g., 1-2 µL) of the serially diluted inhibitor solutions is added to the wells.
  • The enzyme solution is added to each well and the plate is incubated for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
  • The enzymatic reaction is initiated by adding the nitrocefin substrate solution to each well.
  • The change in absorbance over time, due to the hydrolysis of nitrocefin, is monitored using a microplate reader at the appropriate wavelength (e.g., 490 nm).

4. Data Analysis:

  • The initial reaction velocities are calculated for each inhibitor concentration.
  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Inhibition Mechanism

The following diagram illustrates the general mechanism of a serine β-lactamase and its inhibition by a β-lactamase inhibitor.

G cluster_0 β-Lactamase Catalytic Cycle cluster_1 Inhibition Pathway Enzyme β-Lactamase (Active Site Serine) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation InhibitedComplex Stable Inhibited Complex Enzyme->InhibitedComplex Antibiotic β-Lactam Antibiotic Antibiotic->AcylEnzyme AcylEnzyme->Enzyme Deacylation InactiveAntibiotic Hydrolyzed (Inactive) Antibiotic AcylEnzyme->InactiveAntibiotic Hydrolysis H₂O Hydrolysis->AcylEnzyme Inhibitor β-Lactamase Inhibitor Inhibitor->InhibitedComplex

Caption: Mechanism of serine β-lactamase and its inhibition.

Conclusion

The development of novel β-lactamase inhibitors is a cornerstone of our strategy to combat antibiotic resistance. While established inhibitors like clavulanic acid, tazobactam, and the newer diazabicyclooctanes (e.g., avibactam) have demonstrated significant clinical utility, their efficacy is not universal across all β-lactamase classes. The exploration of novel chemical scaffolds is therefore essential. The 1,3-diazepine core, despite its "privileged" status in medicinal chemistry, represents a significant and underexplored area in the search for new β-lactamase inhibitors. Future research efforts should be directed towards the design, synthesis, and in vitro evaluation of 1,3-diazepine derivatives to determine if this scaffold can yield potent and broad-spectrum inhibitors to augment our therapeutic arsenal against multidrug-resistant bacteria.

Safety Operating Guide

Proper Disposal of 1,3-Diazepane-2-thione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of 1,3-Diazepane-2-thione, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Immediate Safety Considerations

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood.

Waste Identification and Segregation

Proper identification and segregation of waste streams are the foundational steps for safe disposal.

  • Solid Waste: Unused or contaminated this compound, as well as grossly contaminated items (e.g., weigh boats, spatulas), should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected as liquid hazardous waste.

  • Aqueous Waste: Dilute aqueous solutions may be amenable to chemical treatment prior to disposal.

Never mix this compound waste with incompatible materials. It is crucial to maintain separate, clearly labeled waste containers for different waste streams to prevent unintended reactions.

Disposal Procedures

Two primary disposal routes are recommended for this compound: incineration and chemical neutralization . The preferred method will depend on the volume of waste and the capabilities of your institution's waste management facility.

Incineration (Preferred Method for Bulk Quantities)

High-temperature incineration is an effective method for the complete destruction of this compound, as it is for many sulfur- and nitrogen-containing organic compounds. This process breaks the molecule down into less harmful components.

Operational Parameters for Incineration:

ParameterRecommended ValueRationale
Primary Chamber Temperature 850°C - 1000°CEnsures complete combustion of non-halogenated organic waste.[2]
Secondary Chamber Temperature 1100°C - 1200°CNecessary for the breakdown of potentially more resistant compounds and to ensure complete destruction.[2][3]
Residence Time Minimum of 2 secondsGuarantees that the flue gases are exposed to the high temperature for a sufficient duration to destroy harmful organic molecules.[3][4][5]

Procedure:

  • Packaging:

    • Collect solid waste in a designated, labeled, and sealable hazardous waste container.

    • Collect liquid waste in a compatible, labeled, and sealed container. Ensure the container is not overfilled (leave at least 10% headspace).

  • Labeling:

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Inform them that the waste contains an organosulfur and organonitrogen compound suitable for incineration.

Chemical Neutralization (For Small Quantities of Aqueous Waste)

For small quantities of dilute aqueous solutions of this compound, chemical neutralization via oxidation with sodium hypochlorite (bleach) can be an effective pretreatment method. This process aims to break down the thiourea moiety.

Experimental Protocol: Oxidation of Aqueous this compound Waste

Materials:

  • Aqueous waste containing this compound (concentration < 1% w/v)

  • Standard household bleach (5-6% sodium hypochlorite solution)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate reaction vessel (e.g., beaker or flask) of a size at least double the volume of the waste to be treated.

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood. Place the aqueous waste solution in the reaction vessel with a stir bar and begin gentle stirring.

  • pH Adjustment: Check the pH of the solution. If acidic, adjust to a neutral or slightly basic pH (7-9) with a suitable base (e.g., sodium bicarbonate) before proceeding.

  • Oxidant Addition: For every 1 gram of estimated this compound in the solution, slowly add approximately 100 mL of household bleach. The addition should be done in small portions to control the reaction rate and prevent excessive heat generation.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 12 hours (overnight is recommended) to ensure the reaction goes to completion.

  • Final pH Check: After the reaction period, check the pH of the treated solution. Neutralize if necessary to meet local wastewater discharge regulations (typically pH 6-9).

  • Disposal of Treated Effluent: Once neutralized, the treated solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with your local regulations.

Safety Precautions for Neutralization:

  • The reaction between thiourea derivatives and hypochlorite can be exothermic. Add the bleach slowly and monitor for any temperature increase.

  • Do not acidify the bleach solution, as this will release toxic chlorine gas.

  • Ensure adequate ventilation throughout the process.

Environmental Fate and Aquatic Toxicity

This compound and its parent class of diazepines are of environmental concern. While some diazepines can undergo biodegradation, they are often described as poorly biodegradable in the environment.[6] They can be persistent in aquatic systems, with photodegradation not being a consistently efficient removal pathway.[7] Studies on related benzodiazepines have shown toxicity to aquatic organisms.[8][9] Therefore, direct discharge of untreated this compound into the environment is to be strictly avoided.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound A Waste Generation (this compound) B Identify Waste Type A->B C Solid Waste (Pure compound, contaminated solids) B->C Solid D Liquid Waste (Organic solvents) B->D Liquid (Organic) E Aqueous Waste (Dilute solutions) B->E Liquid (Aqueous) F Package and Label as Hazardous Waste C->F D->F I Small Quantity? E->I G Store in Designated Area F->G H Arrange for EHS Pickup (for Incineration) G->H I->F No (Large Quantity) J Chemical Neutralization (Oxidation with NaOCl) I->J Yes K Dispose to Sanitary Sewer (Post-treatment and pH check) J->K

Caption: Figure 1: Disposal Decision Workflow for this compound

Disclaimer: These procedures are intended as a guide. Always consult your institution's specific safety and waste disposal protocols and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling 1,3-Diazepane-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1,3-Diazepane-2-thione in a laboratory setting. The following procedures are based on the known hazards of this compound and general best practices for laboratory safety.

Hazard Summary and Personal Protective Equipment

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE) & Handling Precautions
Acute toxicity, oral (Category 4) [1]H302: Harmful if swallowed.[1]PPE: Wear standard laboratory attire, including a fully buttoned lab coat, safety glasses or goggles, and nitrile gloves. Precautions: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.
Skin corrosion/irritation (Category 2) [1]H315: Causes skin irritation.[1]PPE: Wear chemical-resistant gloves (nitrile is a minimum recommendation; consider double-gloving). Ensure the lab coat has long sleeves. Precautions: Avoid all direct skin contact. If contact occurs, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.
Serious eye damage/eye irritation (Category 2A) [1]H319: Causes serious eye irritation.[1]PPE: Wear chemical safety goggles. A face shield should be worn when there is a potential for splashing. Precautions: Avoid any contact with eyes. If contact occurs, immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]H335: May cause respiratory irritation.[1]PPE: Use in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary. Precautions: Avoid inhaling dust or fumes.

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Review Safety Information: Before beginning any work, review this guide and any other available safety information. Ensure all personnel are aware of the hazards.

  • Gather PPE: Assemble all necessary personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have an emergency eyewash station and safety shower readily accessible.

  • Assemble Materials: Have all necessary equipment and reagents for the experiment readily at hand to minimize movement of the hazardous material.

Handling and Use
  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within a chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not return unused material to the original container.

Spill and Emergency Procedures
  • Minor Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wear appropriate PPE. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.

  • Major Spills: Evacuate the immediate area and alert colleagues. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush with water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage area should be secured and accessible only to authorized personnel.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Use a licensed hazardous waste disposal company.

Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review_Safety Review Safety Info Gather_PPE Gather Required PPE Review_Safety->Gather_PPE Prepare_Work_Area Prepare Fume Hood Gather_PPE->Prepare_Work_Area Weigh_Solid Weigh in Ventilated Area Prepare_Work_Area->Weigh_Solid Perform_Experiment Conduct Experiment in Fume Hood Weigh_Solid->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diazepane-2-thione
Reactant of Route 2
1,3-Diazepane-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.